molecular formula C15H21NO4 B3049630 1-Benzyl 4-tert-butyl L-aspartate CAS No. 2131-29-5

1-Benzyl 4-tert-butyl L-aspartate

Katalognummer: B3049630
CAS-Nummer: 2131-29-5
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: LUPVGUVBPZBXKG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl 4-tert-butyl L-aspartate is a chemically modified derivative of L-aspartic acid, where the alpha-carboxyl group is protected as a benzyl ester and the side-chain carboxyl group is protected as a tert-butyl ester . This protected amino acid building block is critical in organic synthesis and medicinal chemistry, particularly in the production of peptides and aspartic acid derivatives where selective deprotection is required . In research, aspartic acid derivatives have shown significant promise in the development of novel therapeutics. Specifically, structural modifications of L-aspartic acid, such as esterification, are employed to enhance drug-like properties and are being investigated for their potent anti-liver fibrosis activity . These compounds can inhibit the COL1A1 promoter in human hepatic stellate cells and ameliorate liver fibrosis by suppressing the IKKβ-NF-κB signaling pathway, which is central to inflammation and HSC activation . The molecular formula of 1-Benzyl 4-tert-butyl L-aspartate is C₂₂H₂₇NO₄, with a molecular weight of 369.45 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(16)14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPVGUVBPZBXKG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595085
Record name 1-Benzyl 4-tert-butyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-29-5
Record name 1-Benzyl 4-tert-butyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Strategic Importance of Orthogonal Protection in Aspartic Acid Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Benzyl 4-tert-Butyl L-Aspartate

1-Benzyl 4-tert-butyl L-aspartate is a cornerstone derivative of L-aspartic acid, engineered for the precise and sequential construction of peptides in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from the differential chemical stability of its two ester protecting groups: the α-carboxyl group is shielded as a benzyl (Bn) ester, while the β-carboxyl group is protected as a tert-butyl (tBu) ester. This "orthogonal" protection scheme is fundamental to modern peptide chemistry, allowing for the selective deprotection of one group while the other remains intact, thereby preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[2][3] This guide provides a comprehensive analysis of the physicochemical properties, chemical stability, and critical handling protocols for this vital synthetic building block, offering field-proven insights for researchers in drug development and biochemical sciences.

Physicochemical Characteristics

A precise understanding of the physical properties of 1-benzyl 4-tert-butyl L-aspartate is the foundation for its effective use in synthesis and formulation. The compound is typically supplied as its hydrochloride salt to improve handling and stability.

PropertyValueSource(s)
Synonyms L-Asp(OBzl)-OtBu·HCl, H-Asp(OtBu)-OBzl·HCl[1]
CAS Number 94347-11-2 (for hydrochloride salt)[1][4]
Molecular Formula C₁₅H₂₁NO₄·HCl[1]
Molecular Weight 315.79 g/mol (free base); 331.83 g/mol (HCl salt)[1][4][5]
Appearance White to off-white powder[1][6]
Melting Point 109 - 119 °C[1]
Solubility Slightly soluble in methanol and water.
Optical Rotation [a]D20 = +19 ± 3º (c=2 in Methanol)

Core Chemistry: The Rationale of Orthogonal Protection

The power of 1-benzyl 4-tert-butyl L-aspartate lies in the distinct chemical environments of its two ester functionalities. This design is central to two primary peptide synthesis strategies:

  • Fmoc/tBu Strategy: In this popular approach, the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Side-chain protecting groups, like the tert-butyl ester on our subject molecule, are designed to be stable to the basic conditions (e.g., piperidine) used for Fmoc removal but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the solid support.[3][7] The α-benzyl ester in this context would typically be used for solution-phase synthesis or for segment condensation strategies where it can be removed orthogonally.

  • Boc/Bn Strategy: This classic strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl-based groups for side-chain protection.[3] Here, the α-benzyl ester is the "permanent" side-chain protection, stable to the mild acid used for Boc deprotection but removable under different conditions, namely hydrogenolysis.[3][8]

The deliberate selection of these groups allows for precise, stepwise manipulation of the peptide chain, a cornerstone of synthetic peptide and protein chemistry.

Chemical Stability and Degradation Pathways

The stability of 1-benzyl 4-tert-butyl L-aspartate is not a static property but is highly dependent on the chemical environment. Understanding its behavior under different conditions is critical for minimizing side reactions and maximizing yield.

Acid-Catalyzed Deprotection and Side Reactions
  • Tert-Butyl Ester Cleavage: The tert-butyl ester is highly susceptible to cleavage under strongly acidic conditions, a process that proceeds via a stable tertiary carbocation (isobutylene).[9] This is the intended deprotection mechanism in the final step of Fmoc/tBu SPPS, typically using a cocktail containing 95% Trifluoroacetic Acid (TFA).[10] The benzyl ester is significantly more stable under these conditions.[11]

  • Aspartimide Formation: A major concern during the synthesis of aspartic acid-containing peptides is the formation of a succinimide ring, known as aspartimide.[12][13] This side reaction can be initiated under both acidic and basic conditions. The reaction involves the nucleophilic attack of the backbone nitrogen (from the next amino acid in the sequence) on the side-chain carbonyl of the aspartate residue. The tert-butyl ester, being somewhat bulky, offers some steric hindrance to this process, but the risk remains, particularly with prolonged exposure to deprotection reagents or elevated temperatures.[12][14] Aspartimide formation is problematic as it can lead to a mixture of α- and β-linked peptides upon ring-opening, as well as racemization.[13][15]

Base-Catalyzed Hydrolysis

While generally more stable to base than to acid, both ester groups can undergo hydrolysis under sufficiently alkaline conditions (e.g., pH > 9). In the context of Fmoc synthesis, the molecule is stable to the standard conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). However, prolonged exposure or stronger basic conditions can lead to degradation. As mentioned, basic conditions can also promote aspartimide formation.[13]

Hydrogenolysis

The benzyl ester is selectively cleaved by catalytic hydrogenation.[2] This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas or a hydrogen donor like 1,4-cyclohexadiene.[8][16] This method is exceptionally mild and orthogonal to both Fmoc and Boc protecting groups, as well as the tert-butyl ester, making it invaluable for specific synthetic strategies such as preparing protected peptide fragments for segment ligation.

G cluster_acid Acidic Conditions (e.g., TFA) cluster_hydro Hydrogenolysis (e.g., H₂, Pd/C) cluster_side Side Reaction (Acid/Base Promoted) Asp_tBu_Bn 1-Benzyl 4-tert-Butyl L-Aspartate Asp_Bn Aspartic Acid α-Benzyl Ester Asp_tBu_Bn->Asp_Bn - Isobutylene Asp_tBu_Bn_H 1-Benzyl 4-tert-Butyl L-Aspartate Asp_tBu Aspartic Acid β-tert-Butyl Ester Asp_tBu_Bn_H->Asp_tBu - Toluene Peptide_Asp Peptide-Asp(OtBu)-Xaa... Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Intramolecular Cyclization

Caption: Key deprotection and degradation pathways for 1-benzyl 4-tert-butyl L-aspartate.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a self-validating system to quantify the stability of 1-benzyl 4-tert-butyl L-aspartate under forced degradation conditions.

Objective: To determine the degradation rate of the target compound under acidic, neutral, and basic conditions at an elevated temperature.

1. Materials & Reagents:

  • 1-benzyl 4-tert-butyl L-aspartate HCl

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (0.1 M)

  • Trifluoroacetic acid (for mobile phase)

  • Thermostatically controlled incubator or water bath

2. Instrument & Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Column Temperature: 30°C

3. Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 1-benzyl 4-tert-butyl L-aspartate HCl in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Causality: The organic co-solvent ensures complete dissolution of the relatively nonpolar compound.

  • Stress Sample Preparation: For each condition (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH), add a precise volume of the stock solution to the stress medium in a sealed vial to achieve a final concentration of 0.1 mg/mL. Causality: This creates three distinct chemical environments to test stability across the pH range.

  • Incubation: Place all vials in an incubator set to 50°C. Prepare a "time zero" (T₀) sample for each condition by immediately neutralizing (if acidic or basic) and diluting for injection. Causality: Elevated temperature accelerates degradation, allowing for observable changes in a shorter timeframe.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Reaction Quenching: Immediately neutralize the aliquots from the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase starting condition (90% A, 10% B) to the working concentration for HPLC analysis. Causality: Quenching halts the degradation reaction, ensuring the measured result accurately reflects the specific time point.

  • HPLC Analysis: Inject the T₀ and time-point samples onto the HPLC system.

  • Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T₀ sample. Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k) for each condition.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution stress Dilute Stock into Stress Media (Acid, Neutral, Base) stock->stress t0 Prepare T₀ Sample (Immediate Quench) stress->t0 incubate Incubate Samples at 50°C stress->incubate inject Inject Samples onto HPLC t0->inject sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (Neutralize) sample->quench quench->inject analyze Calculate % Remaining vs. Time inject->analyze kinetics Determine Degradation Rate Constant (k) analyze->kinetics

Caption: Experimental workflow for assessing the chemical stability of the compound via HPLC.

Handling and Storage Recommendations

To ensure the long-term integrity of 1-benzyl 4-tert-butyl L-aspartate, adherence to proper storage and handling protocols is mandatory.

  • Storage Conditions: The compound should be stored in a tightly sealed container at refrigerated temperatures (0 - 8°C) for short-term use and at -20°C for long-term storage.[1][6][17] It should be protected from moisture, as it is described as hygroscopic.[17]

  • Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[18][19] Avoid creating dust.[18] In case of contact, wash skin thoroughly with soap and water; for eye contact, flush with plenty of water.[19]

Conclusion

1-Benzyl 4-tert-butyl L-aspartate is a sophisticated and indispensable tool for peptide synthesis, deriving its value from the precisely engineered differential stability of its benzyl and tert-butyl ester protecting groups. Its robust stability to the basic conditions of Fmoc deprotection, combined with the selective lability of the tert-butyl group to strong acid and the benzyl group to hydrogenolysis, provides chemists with the orthogonal "handles" needed for complex synthetic routes. However, a thorough understanding of its potential degradation pathways, particularly the propensity for aspartimide formation, is crucial for its successful application. By following the rigorous experimental and handling protocols outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance the fields of drug discovery and materials science.

References

  • L-Aspartic acid 4-tert-butyl ester. LookChem. Available at: [Link]

  • L-Aspartic acid 4-benzyl ester. LookChem. Available at: [Link]

  • The Role of L-Aspartic Acid Benzyl Ester in Modern Peptide Synthesis. Pharmaffiliates. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Available at: [Link]

  • Mishra, V., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6934–6940. Available at: [Link]

  • Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. Google Patents. CN102381999A.
  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Safety Data Sheet: Fmoc-Asp(OtBu)-OH. AAPPTec. Available at: [Link]

  • 4-tert-Butyl hydrogen L-aspartate. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives. National Institutes of Health. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Thieme. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Synthesis of N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid; α tert-Butyl Ester, β-(2-Ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl Ester. Organic Syntheses. Available at: [Link]

  • Rana, T. M., et al. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 225-231. Available at: [Link]

  • Packman, L. C. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(6), 467-473. Available at: [Link]

  • Killelea, D. R., et al. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science, 715, 121938. Available at: [Link]

  • Alcohol Protecting Groups. University of Calgary. Available at: [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • L-Aspartic acid benzyl ester — Chemical Substance Information. NextSDS. Available at: [Link]

  • I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. ResearchGate. Available at: [Link]

  • Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical Research, 11(5), 751-758. Available at: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. Available at: [Link]

  • Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

  • Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(2), 110-120. Available at: [Link]

  • The Enzyme Hydrolysis of Benzyl Succinate. Journal of the American Chemical Society. Available at: [Link]

Sources

mechanism of orthogonal protection using 1-benzyl 4-tert-butyl L-aspartate

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Protection Mechanisms in Peptide Synthesis: A Strategic Guide to 1-Benzyl 4-tert-Butyl L-Aspartate

Executive Summary

The synthesis of complex peptides, peptidomimetics, and branched bioconjugates requires absolute control over chemoselectivity. This control is achieved through "orthogonal protection"—a paradigm first formalized by Barany and Merrifield, defined as the use of completely independent classes of protecting groups that are removed by distinct chemical mechanisms[1]. Within this framework, 1-benzyl 4-tert-butyl L-aspartate (H-Asp(OtBu)-OBzl, CAS: 2131-29-5) serves as a highly versatile, multidimensional building block[2]. By masking the α -carboxyl group as a benzyl ester and the β -carboxyl side-chain as a tert-butyl ester, chemists can selectively elongate the peptide backbone or modify the aspartate side-chain without risking unwanted cross-reactivity[3][4].

Mechanistic Foundations of Orthogonality

The strategic value of H-Asp(OtBu)-OBzl lies in the fundamental mechanistic divergence of its protecting groups. When the free α -amine is coupled to an Fmoc-protected amino acid, it creates a robust three-dimensional orthogonal system[1]:

  • Base-Labile N-Terminus (Fmoc): Cleaved via an E1cB elimination mechanism using a secondary amine (e.g., piperidine)[4].

  • Acid-Labile β -Carboxyl (OtBu): Cleaved via an SN1/E1 acidolysis mechanism using trifluoroacetic acid (TFA)[3][4].

  • Reduction-Labile α -Carboxyl (OBzl): Cleaved via catalytic hydrogenolysis (H 2​ , Pd/C), a heterogeneous metal-catalyzed reduction[5].

Because these three mechanisms—base-catalyzed elimination, acid-catalyzed solvolysis, and transition-metal reduction—do not intersect energetically or chemically, any single protecting group can be removed while the other two remain completely intact[3].

Causality in Deprotection Workflows

Expertise & Experience: Understanding the "Why" Behind the "How"

Acidolysis of the tert-Butyl Ester (OtBu)

The removal of the OtBu group requires moderate to strong acidic conditions (typically 95% TFA)[3]. Mechanistically, the acid protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl carbocation. If left unchecked, this electrophilic cation will rapidly alkylate electron-rich amino acid side chains (such as the indole ring of Tryptophan or the thioether of Methionine)[3].

Causality of Scavengers: To prevent re-alkylation, nucleophilic scavengers such as triisopropylsilane (TIS) and water are mandatory. Water traps the cation to form tert-butanol, but under high acid concentrations, tert-butanol can still act as a reversible alkylating agent. TIS is critical because it acts as a hydride donor, irreversibly reducing the tert-butyl cation to isobutane gas. The evolution of isobutane gas drives the reaction forward and permanently neutralizes the electrophilic threat.

Hydrogenolysis of the Benzyl Ester (OBzl)

Historically, benzyl esters were removed using highly toxic, anhydrous hydrogen fluoride (HF) via hydrolytic cleavage[6]. However, HF requires specialized Teflon apparatus, poses severe safety risks, and can trigger unwanted side reactions[5].

Causality of Catalytic Hydrogenolysis: Using catalytic hydrogenolysis (H 2​ gas over Palladium on Carbon) bypasses the need for strong acids entirely[5]. The mechanism involves the adsorption of the benzyl ether onto the palladium surface, followed by oxidative addition and reductive elimination. This yields the free α -carboxylic acid and toluene as a volatile byproduct. Crucially, this neutral, reductive pathway completely avoids aspartimide formation—a notorious side reaction that plagues aspartic acid residues under basic or strongly acidic conditions[3].

Quantitative Cleavage Profiles

The following table summarizes the orthogonal stability and cleavage conditions for the H-Asp(OtBu)-OBzl system when integrated with Fmoc chemistry.

Protecting GroupChemical LinkageCleavage ReagentCleavage MechanismPrimary ByproductStability Profile
Fmoc ( α -N)Carbamate20% Piperidine / DMFE1cB EliminationDibenzofulvene adductStable to TFA, H 2​ /Pd-C
OtBu ( β -COOH)tert-Butyl Ester95% TFA / ScavengersSN1/E1 AcidolysisIsobutane (with TIS)Stable to Piperidine, H 2​ /Pd-C
OBzl ( α -COOH)Benzyl EsterH 2​ , 10% Pd/C, MeOHHeterogeneous ReductionTolueneStable to Piperidine, TFA

Experimental Protocols: Self-Validating Systems

Protocol 1: Selective Deprotection of the β -tert-Butyl Group

Objective: Isolate the free β -carboxylic acid for side-chain modification (e.g., cyclization or fluorophore conjugation) while preserving the α -OBzl ester.

  • Preparation: Place 1.0 mmol of the protected peptide in a chemically resistant round-bottom flask.

  • Cocktail Formulation: Prepare a cleavage cocktail of TFA/TIS/H 2​ O in a 95:2.5:2.5 (v/v/v) ratio. (Validation Check: Ensure TIS is fresh; oxidized silanes fail to quench carbocations.)

  • Reaction: Add 10 mL of the cocktail to the flask. Stir continuously at 25°C for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of N 2​ to approximately 2 mL. Dropwise, add the concentrated solution into 40 mL of ice-cold diethyl ether. (Validation Check: A white precipitate confirms the successful cleavage and insolubility of the deprotected peptide.)

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under vacuum.

Protocol 2: Selective Deprotection of the α -Benzyl Group

Objective: Free the C-terminus for subsequent segment condensation or solution-phase elongation, leaving the OtBu group intact.

  • Preparation: Dissolve 1.0 mmol of the peptide in 20 mL of anhydrous Methanol (or DMF if solubility is poor).

  • Catalyst Addition: Add 10% (w/w) Palladium on Carbon (Pd/C). (Safety Note: Pd/C is pyrophoric; add it carefully under an inert Argon or N 2​ atmosphere.)

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas using a balloon. Repeat three times to ensure complete removal of oxygen.

  • Reaction: Stir vigorously at 25°C under the H 2​ atmosphere for 4–6 hours. (Validation Check: Monitor by LC-MS or TLC. The disappearance of the starting material and a shift to a more polar spot indicates complete hydrogenolysis.)

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the α -deprotected peptide.

Mechanistic Visualizations

OrthogonalLogic Start Fmoc-AA-Asp(OtBu)-OBzl Base 20% Piperidine / DMF Start->Base Base Cleavage Acid 95% TFA / Scavengers Start->Acid Acidolysis Red H2, Pd/C / MeOH Start->Red Hydrogenolysis Res1 H-AA-Asp(OtBu)-OBzl (Free N-Terminus) Base->Res1 Res2 Fmoc-AA-Asp(OH)-OBzl (Free β-COOH) Acid->Res2 Res3 Fmoc-AA-Asp(OtBu)-OH (Free α-COOH) Red->Res3

3D Orthogonal Logic Gate for independent cleavage of Fmoc, OtBu, and OBzl groups.

Mechanism Asp Aspartate Derivative (-OtBu & -OBzl) TFA TFA (Acidolysis) Asp->TFA PdC H2, Pd/C (Hydrogenolysis) Asp->PdC tBuCat tert-Butyl Cation Formation (SN1/E1) TFA->tBuCat PdComp Pd-Surface Adsorption Oxidative Addition PdC->PdComp Scav Trapped by Scavengers (e.g., TIS, H2O) tBuCat->Scav Toluene Reductive Elimination Yields Toluene PdComp->Toluene FreeBeta Free β-Carboxylic Acid Scav->FreeBeta FreeAlpha Free α-Carboxylic Acid Toluene->FreeAlpha

Mechanistic pathways of OtBu acidolysis versus OBzl catalytic hydrogenolysis.

References[3] Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry | Source: AAPPTec | URL: https://www.aapptec.com/[6]Title: Solid-phase peptide synthesis introduction | Source: Hongtide | URL: https://www.hongtide.com/[5]Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support | Source: NIH / PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/[2]Title: 1-Benzyl 4-(tert-Butyl) L-aspartate 95% | CAS: 2131-29-5 | Source: AChemBlock | URL: https://www.achemblock.com/[4]Title: Amino Acid-Protecting Groups | Source: Chemical Reviews - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/cr800323s[1]Title: Orthogonal Solid-Phase Peptide Synthesis | Source: Department of Chemistry, University of Minnesota | URL: https://chem.umn.edu/

Sources

solubility profile of 1-benzyl 4-tert-butyl L-aspartate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl 4-tert-Butyl L-Aspartate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Benzyl 4-tert-butyl L-aspartate is a pivotal, orthogonally protected amino acid derivative frequently employed in peptide synthesis. Its distinct protecting groups—the benzyl (Bzl) ester at the α-carboxyl and the tert-butyl (tBu) ester at the β-carboxyl—grant it specific chemical reactivities essential for complex peptide assembly. However, these modifications also define its physicochemical properties, most notably its solubility. A comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for optimizing reaction conditions, enhancing purification efficiency, and ensuring the overall success of synthetic campaigns. This guide provides a detailed analysis of the molecule's structural attributes that govern its solubility, a predictive profile across common organic solvents, and a validated experimental protocol for its empirical determination.

The Physicochemical Landscape of 1-Benzyl 4-tert-Butyl L-Aspartate

The solubility of a molecule is dictated by its structure and its potential for intermolecular interactions with the solvent. For 1-benzyl 4-tert-butyl L-aspartate, three key features are paramount:

  • Amphiphilic Character: The molecule possesses a distinct dual nature. The core L-aspartic acid structure, with its primary amine and carbonyl groups, constitutes a polar region. In contrast, the aromatic benzyl group and the bulky, aliphatic tert-butyl group introduce significant non-polar, lipophilic character. This amphiphilicity is the primary determinant of its solubility, suggesting it will be most soluble in solvents that can effectively solvate both its polar and non-polar domains.

  • Hydrogen Bonding Potential: The primary amine (-NH₂) group is a hydrogen bond donor, while the oxygen atoms of the two ester carbonyls (C=O) are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, particularly polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMF, DMSO), are expected to be effective at solvating the molecule.

  • Steric and Lipophilic Effects of Protecting Groups: The benzyl and tert-butyl groups do more than just increase lipophilicity; they also introduce steric bulk. This can disrupt the crystal lattice of the solid material, potentially lowering the energy barrier to dissolution compared to simpler amino acids. The introduction of these lipophilic groups is expected to significantly increase its solubility in organic solvents compared to its parent amino acid, L-aspartic acid, which is largely insoluble in most organic solvents.[1][2]

Predictive Solubility Profile

While precise quantitative solubility data for 1-benzyl 4-tert-butyl L-aspartate is not extensively published, a robust predictive profile can be constructed based on its physicochemical properties and data from structurally related compounds, such as other protected amino acids and aspartic acid derivatives.[3][4]

Solvent ClassRepresentative SolventPolarityH-BondingPredicted SolubilityScientific Rationale
Polar Aprotic Dimethylformamide (DMF)HighAcceptorVery High Strong dipole-dipole interactions and its ability to accept hydrogen bonds from the amine group make DMF an excellent solvent for many protected amino acids.[5]
Acetonitrile (ACN)HighAcceptorModerate While polar, ACN is a weaker hydrogen bond acceptor than DMF and its hydrophobic nature can diminish solubility compared to other polar aprotics.[5]
Dimethyl Sulfoxide (DMSO)HighAcceptorVery High A highly polar, strong hydrogen bond acceptor capable of dissolving a wide array of polar and amphiphilic organic molecules.
Chlorinated Dichloromethane (DCM)MediumNoneHigh DCM is an exceptional solvent for this type of molecule. It effectively solvates the non-polar benzyl and tert-butyl groups while possessing sufficient polarity to interact favorably with the polar core. It is a common solvent for peptide coupling reactions.[3][6]
Ethers Tetrahydrofuran (THF)MediumAcceptorModerate to High THF strikes a good balance of polarity and non-polar character, making it a suitable solvent. It is often used in reactions involving protected amino acids.[6]
Alcohols Methanol (MeOH)HighDonor/AcceptorModerate As a protic solvent, methanol can engage in hydrogen bonding. However, its high polarity may be less favorable for solvating the large non-polar groups compared to a solvent like DCM.[7]
Esters Ethyl Acetate (EtOAc)MediumAcceptorModerate to High Its moderate polarity and ability to act as a hydrogen bond acceptor make it a good candidate for dissolving this compound, often used in extraction and chromatography.
Non-Polar TolueneLowNoneLow While π-stacking interactions between toluene and the benzyl group are possible, the solvent's low overall polarity is insufficient to effectively solvate the polar amine and carbonyl functions.
Hexane/HeptaneVery LowNoneVery Low/Insoluble These non-polar aliphatic solvents cannot overcome the energy required to break the crystal lattice and solvate the polar regions of the molecule. They are typically used as anti-solvents for precipitation or crystallization.

Experimental Verification: A Validated Protocol

Empirical determination is essential to confirm predictive models. The isothermal equilibrium "shake-flask" method is the gold standard for accurately measuring solubility.[4]

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 1-benzyl 4-tert-butyl L-aspartate in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Pillar of Trustworthiness: This protocol is a self-validating system. The establishment of a concentration plateau after a set time confirms that true equilibrium has been reached, ensuring the data is reliable and not an artifact of dissolution kinetics.

Materials:

  • 1-Benzyl 4-tert-butyl L-aspartate (≥98% purity)

  • Analytical grade organic solvents

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatically controlled orbital shaker

  • Analytical balance (±0.1 mg)

  • Calibrated positive displacement pipettes

  • HPLC system with UV detector, C18 column

  • 0.22 µm PTFE syringe filters

  • Autosampler vials

Methodology:

  • Preparation: Add approximately 100-200 mg of 1-benzyl 4-tert-butyl L-aspartate to a tared 20 mL vial. Record the exact mass. Add 5.0 mL of the chosen solvent. This creates a slurry with an excess of solid, which is causally essential to ensure the solution becomes saturated and reaches equilibrium with the solid phase.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to 250 RPM and 25.0 °C. Equilibrate for at least 24 hours. Expert Insight: A preliminary kinetic study plotting concentration vs. time (e.g., sampling at 4, 8, 16, 24, and 48 hours) should be performed for a new compound/solvent system to definitively establish the time required to reach equilibrium.

  • Sample Isolation: After equilibration, stop the shaker and allow the vials to remain in the incubator for 2 hours for the excess solid to settle. Carefully draw approximately 1 mL of the supernatant using a pipette. Critical Step: To prevent temperature-induced precipitation, ensure the pipette tip does not touch the solid phase.

  • Sample Filtration: Immediately filter the supernatant through a 0.22 µm PTFE syringe filter directly into a tared autosampler vial. This step is non-negotiable to remove any microscopic particulates that would otherwise lead to an overestimation of solubility.

  • Gravimetric Analysis (Optional but Recommended): Weigh the filtered sample. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved. The mass of the residue provides a direct measure of the dissolved solid.

  • Quantitative Analysis (HPLC):

    • Prepare a stock solution of the compound in a solvent of known high solubility (e.g., DCM or ACN).

    • Create a series of calibration standards (e.g., 5, 2, 1, 0.5, 0.1 mg/mL) via serial dilution of the stock solution.

    • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Calculate the concentration of the sample against the calibration curve. Solubility is reported in mg/mL or mol/L.

Workflow Diagram: Solubility Determination

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Quantification prep1 Add excess solute to solvent equil1 Shake at constant T for 24-48h prep1->equil1 equil2 Settle solids equil1->equil2 Equilibrium Reached samp1 Withdraw supernatant equil2->samp1 samp2 Filter (0.22 µm) samp1->samp2 Remove Particulates anal2 Analyze via HPLC samp2->anal2 anal1 Prepare Calibration Standards anal1->anal2 anal3 Calculate Concentration anal2->anal3 result Solubility Data (mg/mL) anal3->result

Caption: Isothermal equilibrium solubility determination workflow.

Practical Applications in Drug Development

Understanding this solubility profile is directly applicable to several critical stages of development:

  • Reaction Chemistry: For peptide coupling steps, a solvent that fully dissolves 1-benzyl 4-tert-butyl L-aspartate and other reactants (e.g., the N-terminus peptide chain, coupling agents) is required. DCM and DMF are often chosen for their high solvating power, ensuring a homogeneous reaction environment and maximizing reaction kinetics.[6]

  • Work-up and Extraction: Solubility differences are exploited during aqueous work-ups. The compound's high solubility in water-immiscible solvents like Ethyl Acetate or DCM allows for efficient extraction from aqueous phases containing water-soluble impurities.

  • Purification and Crystallization: The most effective crystallizations rely on a carefully selected solvent/anti-solvent system. One might dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM) and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane) to induce controlled precipitation of the pure compound.

References

  • Benchchem. The Solubility Profile of N-Decanoyl-L-aspartic Acid: A Technical Review.
  • Taylor & Francis Group. Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. Figshare.
  • PubMed. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application.
  • ACS Publications. Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences.
  • PubChem - NIH. L-Aspartic Acid | C4H7NO4 | CID 5960.
  • Organic Syntheses Procedure.
  • l aspartic acid solubility.
  • ECHEMI. How to determine the solubility of amino acid?.
  • LookChem. Cas 2177-63-1,L-Aspartic acid 4-benzyl ester.
  • LookChem. Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester.
  • Benchchem. An In-depth Technical Guide on the Solubility of L-Aspartic Acid 4-Benzyl Ester.

Sources

An In-Depth Technical Guide to the NMR Spectral and Structural Analysis of 1-benzyl 4-tert-butyl L-aspartate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-benzyl 4-tert-butyl L-aspartate, a critical building block in modern peptide synthesis and drug development. As researchers and professionals in the pharmaceutical industry, the unambiguous structural confirmation of such reagents is paramount to ensure the integrity and purity of synthesized therapeutic peptides.[1][2] This document will delve into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this chiral molecule, offering insights into the causal relationships between its structure and its spectral features.

The Pivotal Role of NMR in Drug Discovery

In the landscape of drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" for the structural elucidation of organic molecules.[3] Unlike other analytical techniques, NMR provides a non-destructive, atomic-level view of a molecule's structure, configuration, and conformation in solution, which is often a more biologically relevant state.[4][5] Its ability to provide detailed information on the connectivity and spatial arrangement of atoms makes it an indispensable tool for verifying the identity and purity of key intermediates like 1-benzyl 4-tert-butyl L-aspartate.[6][7]

The Molecular Architecture of 1-benzyl 4-tert-butyl L-aspartate

1-benzyl 4-tert-butyl L-aspartate is a derivative of the amino acid L-aspartic acid where the α-carboxyl group is protected as a benzyl ester and the β-carboxyl group is protected as a tert-butyl ester. This differential protection is crucial in peptide synthesis, allowing for the selective deprotection and coupling of amino acids to form a peptide chain.[1]

The presence of a chiral center at the α-carbon (Cα) has a profound effect on the NMR spectrum. Specifically, the two protons on the β-carbon (Cβ) are diastereotopic.[8][9] This means they are in chemically non-equivalent environments and will therefore have different chemical shifts and couple to each other, giving rise to a complex splitting pattern.[10] Understanding this diastereotopicity is key to correctly interpreting the ¹H NMR spectrum.

Figure 1. Molecular structure of 1-benzyl 4-tert-butyl L-aspartate.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 1-benzyl 4-tert-butyl L-aspartate provides a wealth of information for structural confirmation. The expected signals are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[11]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
tert-Butyl (9H) ~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.
β-CH₂ (2H) ~2.7-2.9Doublet of doublets (dd) or AB quartet2HThese are diastereotopic protons. They are chemically non-equivalent, have different chemical shifts, and couple to each other and to the α-proton, resulting in a complex multiplet, often an AB quartet.[8][10]
α-CH (1H) ~3.8-4.0Triplet (t) or Doublet of doublets (dd)1HThis proton is coupled to the two diastereotopic β-protons, resulting in a triplet or, more accurately, a doublet of doublets. Its position is downfield due to the adjacent amino and ester groups.
Benzyl CH₂ (2H) ~5.1-5.2Singlet (s) or AB quartet2HThese benzylic protons are adjacent to an ester oxygen and are deshielded. Depending on the rotational freedom and the chiral environment, they may appear as a singlet or as an AB quartet.
Aromatic (5H) ~7.3-7.4Multiplet (m)5HThe five protons of the benzyl group's aromatic ring will appear in the typical aromatic region.
Amine (2H) Variable (typically ~1.5-3.5)Broad singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.[12]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
tert-Butyl (CH₃)₃ ~28The methyl carbons of the tert-butyl group are highly shielded.
tert-Butyl (C) ~81The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
β-CH₂ ~38Aliphatic methylene carbon.
α-CH ~52The α-carbon is deshielded by the adjacent nitrogen and carbonyl groups.
Benzyl CH₂ ~67The benzylic carbon is deshielded by the adjacent oxygen and the aromatic ring.
Aromatic (CH) ~128-129Aromatic carbons not directly attached to the CH₂ group.
Aromatic (C) ~135The ipso-carbon of the aromatic ring, attached to the CH₂ group.
Carbonyl (C=O, tert-butyl ester) ~170The carbonyl carbon of the tert-butyl ester.
Carbonyl (C=O, benzyl ester) ~172The carbonyl carbon of the benzyl ester, typically slightly more deshielded than the tert-butyl ester carbonyl.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of 1-benzyl 4-tert-butyl L-aspartate.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 1-benzyl 4-tert-butyl L-aspartate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the diastereotopic protons.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Approximately 240 ppm.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the α-CH and β-CH₂ protons.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and carbonyls.

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The NMR spectral analysis of 1-benzyl 4-tert-butyl L-aspartate provides a detailed and definitive confirmation of its chemical structure. The characteristic signals in both the ¹H and ¹³C NMR spectra, particularly the complex splitting pattern of the diastereotopic β-protons, serve as a unique fingerprint for this molecule. By employing the experimental protocols and analytical reasoning outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this essential building block, ensuring the quality and integrity of their synthetic endeavors.

References

  • D. L. Rabenstein, "NMR as a “Gold Standard” Method in Drug Design and Discovery," Molecules, vol. 26, no. 21, p. 6589, Nov. 2021. [Online]. Available: [Link]

  • Creative Biostructure, "NMR Techniques for Structure-Based Drug Discovery," 23-Mar-2025. [Online]. Available: [Link]

  • M. A. C. Zapatero, "Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research," Journal of Medicinal Chemistry, vol. 65, no. 1, pp. 104-126, 2022. [Online]. Available: [Link]

  • Spectroscopy Online, "NMR Spectroscopy Revolutionizes Drug Discovery," 28-Jun-2024. [Online]. Available: [Link]

  • S. K. Nune, et al., "Synthesis of β-(S-methyl)thioaspartic acid and derivatives," Tetrahedron Letters, vol. 54, no. 38, pp. 5218-5220, 2013. [Online]. Available: [Link]

  • MDPI, "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Molecules, vol. 27, no. 4, p. 1224, 2022. [Online]. Available: [Link]

  • SpectraBase, "N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester," [Online]. Available: [Link]

  • ScholarWorks, "THE 19F NMR OF AMINO ACID DERIVATIVES," [Online]. Available: [Link]

  • PubChem, "4-tert-Butyl hydrogen L-aspartate," [Online]. Available: [Link]

  • LookChem, "Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester," [Online]. Available: [Link]

  • Biological Magnetic Resonance Bank, "L-Aspartic Acid at BMRB," [Online]. Available: [Link]

  • Master Organic Chemistry, "Diastereotopic Protons in 1H NMR Spectroscopy: Examples," 08-Feb-2022. [Online]. Available: [Link]

  • Google Patents, "CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester," [Online].
  • JEOL, "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)," [Online]. Available: [Link]

  • University of Wisconsin-Madison, "From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have," [Online]. Available: [Link]

  • Chemistry LibreTexts, "6.6: ¹H NMR Spectra and Interpretation (Part I)," 15-Dec-2021. [Online]. Available: [Link]

  • Master Organic Chemistry, "Homotopic, Enantiotopic, Diastereotopic," 17-Apr-2012. [Online]. Available: [Link]

  • Creative Biostructure, "Understanding 2D NMR Spectra: How to Read and Interpret Them," 26-Mar-2025. [Online]. Available: [Link]

Sources

role of 1-benzyl 4-tert-butyl L-aspartate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Strategic Use of Benzyl and tert-Butyl Protecting Groups for Aspartic Acid in Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides containing aspartic acid (Asp) residues is a persistent challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the base-catalyzed formation of an aspartimide intermediate. This side reaction compromises peptide purity, yield, and chiral integrity. A ubiquitous strategy in modern Fmoc-SPPS involves the use of an acid-labile tert-butyl (OtBu) group for the side-chain protection of aspartic acid, often in conjunction with a C-terminal residue attached to the solid support via an acid-labile benzyl (Bn) ester linker, such as the Wang resin. This combination, functionally representing a 1-benzyl 4-tert-butyl L-aspartate at the peptide's C-terminus, forms the cornerstone of many synthetic campaigns. This technical guide provides an in-depth analysis of this protection scheme, elucidating the chemistry, the inherent risks, and field-proven strategies to mitigate side reactions, thereby enabling the successful synthesis of complex aspartic acid-containing peptides.

The Principle of Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis relies on the principle of orthogonality, wherein different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] This allows for the sequential elongation of the peptide chain and selective modification of side chains.[1] The dominant strategy, Fmoc/tBu SPPS, employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu, Boc, Trt), for the "permanent" protection of amino acid side chains.[3][4]

The Nα-Fmoc group is cleaved at each cycle using a secondary amine base, typically piperidine.[3][5] The side-chain protecting groups and the resin linker remain stable during these cycles but are removed simultaneously in a final step using a strong acid, most commonly trifluoroacetic acid (TFA).[6][7] Understanding the interplay and vulnerabilities of this scheme is paramount, especially for problematic residues like aspartic acid.

The Chemistry of Aspartic Acid Protection: A Tale of Two Esters

The successful incorporation of aspartic acid hinges on the judicious protection of its two carboxylic acid functionalities. In the context of a C-terminal aspartic acid residue in Fmoc-SPPS, this is achieved through a combination of a tert-butyl ester on the side chain and a benzyl ester linkage to the resin.

Side-Chain Protection: The tert-Butyl (OtBu) Group

The β-carboxyl group of aspartic acid is highly reactive and requires protection to prevent side reactions during peptide coupling.[1] The tert-butyl ester is the standard choice in the Fmoc/tBu strategy for several reasons:

  • Stability: It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[3]

  • Acid Lability: It is readily cleaved by moderate-to-strong acids like TFA during the final deprotection step.[7]

However, this protection is not without a significant drawback. The electron-withdrawing nature of the ester, combined with the acidity of the backbone N-H proton of the subsequent amino acid, makes Asp(OtBu) residues highly susceptible to a deleterious side reaction: aspartimide formation.[8][9][10]

The Aspartimide Problem

Aspartimide formation is a base-catalyzed intramolecular cyclization.[11] During the Fmoc deprotection step, the piperidine deprotonates the backbone amide nitrogen following the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) residue to form a five-membered succinimide ring, known as an aspartimide.[5][8]

This side reaction is particularly prevalent in sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid.[11][12] The most problematic motifs include:

  • Asp-Gly (most susceptible)[11]

  • Asp-Asn [11]

  • Asp-Ser [11]

  • Asp-Ala [12]

The resulting aspartimide is unstable and can be opened by nucleophiles, leading to a cascade of impurities that are often difficult to separate from the target peptide.[9][13] These include:

  • α- and β-peptides: Ring opening can occur at either carbonyl, leading to the desired α-peptide linkage or an isomeric β-peptide where the peptide bond is formed with the side-chain carboxyl group.[8][11]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to the incorporation of D-Asp residues, which have the same mass as the target peptide.[8][13]

  • Piperidide Adducts: The aspartimide ring can be opened by piperidine, resulting in piperidide side products.[8][12]

Aspartimide_Formation cluster_peptide Resin-Bound Peptide with Asp(OtBu)-Gly Motif cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_products Side Products Peptide Peptide-Asp(OtBu)-Gly-... Piperidine Piperidine (Base) Start Asp(OtBu)-Gly H2O H₂O / Piperidine (Nucleophile) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated Deprotonated Amide (Anionic Intermediate) Start->Deprotonated 1. Base-catalyzed deprotonation Deprotonated->Aspartimide 2. Intramolecular cyclization (Attack) Alpha α-Peptide (L & D) Aspartimide->Alpha 3. Nucleophilic ring opening Beta β-Peptide (L & D) Aspartimide->Beta Piperidide Piperidide Adducts Aspartimide->Piperidide

Mechanism of base-catalyzed aspartimide formation.
C-Terminal Protection: The Benzyl (Bn) Ester Linker

When the C-terminal residue of a synthetic peptide is Asp(OtBu), it is typically attached to the solid support via an acid-labile linker. The most common linkers for producing C-terminal peptide acids, such as the Wang resin, are based on a p-alkoxybenzyl alcohol moiety.[6] The first amino acid is esterified to this linker, forming a benzyl ester bond.

This linker is stable to the mild basic conditions of Fmoc deprotection but is designed to be cleaved under the strong acidic conditions of the final deprotection step, typically with a high concentration of TFA.[7][14] This allows the fully deprotected peptide to be released into solution.

The SPPS Workflow: Asp(OtBu) on a Benzyl-Type Resin

The synthesis of a peptide with a C-terminal Asp(OtBu) on a Wang resin follows the standard SPPS cycle. The inherent conflict arises from the repetitive exposure of the sensitive Asp(OtBu) residue, anchored by the benzyl ester, to the basic conditions required to remove the Fmoc group from the growing peptide chain.

SPPS_Cycle Resin Start: Fmoc-Asp(OtBu)-Wang Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) *Risk of Aspartimide Formation* Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple next Fmoc-AA-OH (e.g., HATU/DIEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Cycle->Deprotection Next cycle FinalCleavage Final Cleavage (TFA Cocktail) Cycle->FinalCleavage Synthesis complete Product Crude Peptide FinalCleavage->Product

SPPS workflow highlighting the aspartimide risk step.

Field-Proven Mitigation Strategies and Protocols

Given the prevalence of aspartimide formation, several strategies have been developed to suppress this side reaction. The choice of strategy depends on the peptide sequence, synthesis scale, and desired final purity.

Strategy 1: Optimized Fmoc Deprotection Conditions

The most direct approach is to modify the deprotection conditions to reduce the concentration of the deprotonated backbone amide. This is typically achieved by adding a mild acid to the piperidine solution, which protonates the amidate anion as it forms.[15]

Experimental Protocol: Fmoc Deprotection with Acidic Additive

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).[9][12] Alternatively, a solution containing 2-5% formic acid in the piperidine/DMF mixture can be used.[15]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: After deprotection is complete, drain the solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and byproducts before the next coupling step.

Strategy 2: Sterically Hindered Side-Chain Protection

A highly effective strategy involves replacing the standard tert-butyl group with a bulkier trialkylmethyl ester. These larger groups provide a steric shield around the β-carboxyl group, hindering the intramolecular nucleophilic attack by the backbone amide.[16][17]

Protecting GroupStructureAspartimide Formation Rate (%/cycle in Asp-Gly model)Reference
Asp(OtBu) tert-butylHigh (>1%)[13][17]
Asp(OMpe) 3-methyl-3-pentylModerate[17][18]
Asp(OBno) 5-n-butyl-5-nonylVery Low (~0.1%)[11][13][17]

Causality: The increased steric bulk of groups like OBno physically obstructs the trajectory required for the backbone nitrogen to attack the side-chain carbonyl, thus dramatically reducing the rate of cyclization.[16] While highly effective, these modified amino acid derivatives are typically more expensive than the standard Fmoc-Asp(OtBu)-OH.

Strategy 3: Backbone Amide Protection

A conceptually different approach is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid.[5] This completely eliminates the possibility of it acting as a nucleophile. The 2,4-dimethoxybenzyl (Dmb) group is often used for this purpose, typically by incorporating a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[10]

Key Advantages:

  • Near-total Elimination: This strategy is highly effective at preventing aspartimide formation.[10]

  • Improved Solubility: Backbone protection can disrupt on-resin aggregation in "difficult" sequences.[5]

Considerations:

  • Cost: Dipeptide building blocks are significantly more expensive.[10]

  • Coupling Kinetics: Coupling onto the sterically hindered Dmb-protected secondary amine can be slower.[10]

Final Cleavage: Releasing the Peptide

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the benzyl ester linker and simultaneously remove all acid-labile side-chain protecting groups, including the Asp(OtBu). This is achieved with a TFA "cocktail".[6]

The cleavage process generates highly reactive electrophilic species, most notably the tert-butyl cation (tBu⁺) from the deprotection of OtBu, Boc, and other tBu-based groups.[3][7] These cations can cause secondary modifications to sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7][19] To prevent this, the TFA is mixed with "scavengers" that trap these reactive species.

Cleavage cluster_start Protected Peptide on Resin cluster_reagent Cleavage Cocktail cluster_end Products Start H₂N-Peptide(SideChain-tBu)...Asp(OtBu)-O-Bn-Resin Crude_Peptide H₂N-Peptide(SideChain-OH)...Asp(OH)-OH (Deprotected Crude Peptide) Start->Crude_Peptide Simultaneous Cleavage & Side-Chain Deprotection TFA_Cocktail TFA (Acid) + Scavengers (e.g., H₂O, TIS, EDT) Byproducts Spent Resin + Trapped Cations (e.g., tBu-Scavenger)

Final TFA-mediated cleavage and global deprotection.

Experimental Protocol: Standard TFA Cleavage (Reagent K)

  • Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it under vacuum.

  • Reagent K Preparation: Prepare the cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[20] Caution: Work in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification by RP-HPLC.

Conclusion

The use of a tert-butyl ester for side-chain protection in combination with a benzyl ester resin linkage is a foundational and widely practiced strategy for incorporating aspartic acid in Fmoc-SPPS. While this approach offers excellent orthogonality and compatibility with standard protocols, it carries the significant risk of aspartimide formation, a side reaction that can severely impact the quality of the final product. A thorough understanding of the underlying mechanism, sequence dependencies, and available mitigation strategies is not merely academic but essential for practical success. By employing optimized deprotection conditions, advanced sterically hindered protecting groups, or backbone protection strategies, researchers can effectively suppress this side reaction. This technical guide provides the causal framework and actionable protocols necessary for scientists and drug development professionals to navigate the challenges of synthesizing aspartic acid-containing peptides, ultimately enabling the production of high-purity, complex biomolecules for research and therapeutic applications.

References

  • Vertex AI Search. (2026). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
  • Vertex AI Search. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025). Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025).
  • Sigma-Aldrich. (2026). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • PMC. (2026). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • ACS Publications. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
  • ACS Publications. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry.
  • Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key.
  • Iris Biotech GmbH. (2026).
  • Benchchem. (2025). Technical Support Center: H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
  • ACS Publications. (2026). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society.
  • Humana Press. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Papo, N. (2026). Fmoc-D-Asp(OtBu)
  • ResearchGate. (2026). The aspartimide problem in Fmoc-based SPPS—part III.
  • Benchchem. (2025). Benzyl Ester vs.
  • Vertex AI Search. (2026).
  • PubMed. (2015).
  • Benchchem. (2025).
  • AAPPTEC. (2026). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • European Patent Office. (1993). Solid phase process for synthesizing peptides - EP 0200404 B1.
  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • AAPPTec. (2026). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2026).
  • CEM Corpor
  • Benchchem. (2025). A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(ODmb)
  • Springer Nature Experiments. (2026). Solid-Phase Peptide Synthesis.

Sources

isoelectric point and pKa values of 1-benzyl 4-tert-butyl L-aspartate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of 1-Benzyl 4-tert-Butyl L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization behavior of amino acid derivatives is a critical parameter in drug development, influencing properties such as solubility, absorption, and target binding. This guide provides a comprehensive technical overview of the isoelectric point (pI) and pKa values of 1-benzyl 4-tert-butyl L-aspartate, a key intermediate in peptide synthesis and drug design. We will delve into the theoretical underpinnings of these physicochemical properties, provide estimations based on the molecular structure, and detail robust experimental protocols for their precise determination. This document is intended to serve as a practical resource for scientists engaged in the research and development of peptide-based therapeutics.

Introduction: The Significance of Ionization in Drug Development

Amino acids and their derivatives are fundamental building blocks in the creation of a wide array of pharmaceuticals, from peptides to small molecule drugs.[1][2][3] The acidic and basic properties of these molecules, quantified by their acid dissociation constants (pKa) and isoelectric points (pI), are pivotal in determining their behavior in biological systems.[4] These parameters govern a molecule's charge at a given pH, which in turn dictates its solubility, membrane permeability, and interaction with biological targets.[4]

1-Benzyl 4-tert-butyl L-aspartate is a derivative of L-aspartic acid where the α-carboxyl group is protected by a benzyl ester and the β-carboxyl group by a tert-butyl ester.[][6] This protection strategy is common in peptide synthesis to prevent unwanted side reactions.[3][] Understanding the pKa and pI of this intermediate is crucial for optimizing reaction conditions and for predicting the properties of the final active pharmaceutical ingredient (API).

Theoretical Background: pKa and Isoelectric Point

The Concept of pKa

The pKa is a measure of the strength of an acid in solution. It is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[7] For a molecule with multiple ionizable groups, each will have a distinct pKa value. L-aspartic acid, for instance, has three pKa values corresponding to its α-carboxyl group, α-amino group, and β-carboxyl group in the side chain.[8][9][10][11][12]

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[13][14][15] For amphoteric molecules like amino acids, which contain both acidic and basic groups, the pI is a critical property that influences their solubility and electrophoretic mobility.[16] At a pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will have a net negative charge.[11] The pI of an amino acid is calculated based on the pKa values of its ionizable groups.[17][18]

Physicochemical Properties of 1-Benzyl 4-tert-Butyl L-Aspartate

Predicted pKa Value

In 1-benzyl 4-tert-butyl L-aspartate, both the α- and β-carboxyl groups of the parent L-aspartic acid are esterified. These ester groups are not ionizable under typical physiological conditions. Consequently, the only remaining ionizable group is the α-amino group (-NH2).

The pKa of the α-amino group in amino acids typically ranges from 9.0 to 10.0.[19] For L-aspartic acid, the pKa of the α-amino group is approximately 9.6-9.8.[8][9][10][12][17] However, the esterification of the carboxyl groups is expected to lower the pKa of the α-amino group due to the removal of the electron-withdrawing effect of the carboxylate anions. Therefore, the predicted pKa for the α-amino group of 1-benzyl 4-tert-butyl L-aspartate is estimated to be in the range of 7.5 to 8.5 .

Understanding the Isoelectric Point

The traditional calculation of pI for amino acids involves averaging the pKa values of the groups that ionize to form the zwitterion. However, since 1-benzyl 4-tert-butyl L-aspartate has only one ionizable (basic) group, the concept of a zwitterion does not apply.

The molecule can exist in two forms: a positively charged (protonated) form at low pH and a neutral (deprotonated) form at high pH. The isoelectric point is the pH at which the net charge is zero. This occurs when the molecule is in its neutral, deprotonated form. Therefore, the pI of this molecule is not a single point determined by the average of two pKa values but rather a pH region above its pKa where the neutral species predominates. For practical purposes in contexts like isoelectric focusing, the pI can be considered as the pKa of the α-amino group, as this is the pH at which the transition from a positively charged species to a neutral species occurs.

Summary of Predicted and Known Values
ParameterL-Aspartic Acid1-Benzyl 4-tert-Butyl L-Aspartate (Predicted)
pKa (α-COOH) ~1.88 - 2.10[9][12][17]N/A (Esterified)
pKa (β-COOH) ~3.65 - 3.9[9][17][20][21]N/A (Esterified)
pKa (α-NH3+) ~9.60 - 9.82[8][9][10][12][17]7.5 - 8.5
pI ~2.77 - 2.98[12][17][21]~7.5 - 8.5

Experimental Determination of pKa and pI

Precise determination of the pKa and pI values requires experimental validation. The following are standard, field-proven methodologies.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4][7][22][23] The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[4][22]

Experimental Protocol:

  • Preparation of the Analyte Solution: Dissolve a precisely weighed amount of 1-benzyl 4-tert-butyl L-aspartate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile for compounds with low water solubility) to a known concentration (e.g., 1-10 mM).[24]

  • Calibration of the pH Electrode: Calibrate the pH meter and electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.[22]

  • Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[4][7] This can be more accurately determined from the first or second derivative of the titration curve.[23]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve sample in solvent titrate1 Add titrant incrementally prep1->titrate1 prep2 Calibrate pH meter prep2->titrate1 titrate2 Record pH at each step titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine inflection point analysis1->analysis2 analysis3 pKa = pH at half-equivalence analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Isoelectric Focusing (IEF) for pI Determination

Isoelectric focusing is a high-resolution electrophoretic technique used to separate molecules based on their isoelectric point.[13][15][25][26]

Experimental Protocol:

  • Gel Preparation: Prepare a polyacrylamide or agarose gel containing a mixture of carrier ampholytes that will establish a stable pH gradient when an electric field is applied.[27]

  • Sample Application: Apply the 1-benzyl 4-tert-butyl L-aspartate solution to the gel.

  • Electrophoresis: Apply an electric field across the gel. The molecule, being positively charged at low pH, will migrate towards the cathode (negative electrode).[14][15]

  • Focusing: As the molecule moves through the pH gradient, it will encounter regions of increasing pH. When it reaches the pH that equals its pI, its net charge will become zero, and it will stop migrating.[13][14][15]

  • Visualization and Determination: The focused band can be visualized using appropriate staining methods. The pI is determined by comparing the position of the band to that of standard markers with known pI values run on the same gel.[25]

G cluster_setup Setup cluster_run Electrophoresis cluster_detect Detection setup1 Prepare pH gradient gel setup2 Apply sample setup1->setup2 run1 Apply electric field setup2->run1 run2 Molecule migrates to pI run1->run2 detect1 Stain gel run2->detect1 detect2 Compare to pI standards detect1->detect2

Caption: Workflow for pI determination by isoelectric focusing.

Conclusion

The pKa and isoelectric point of 1-benzyl 4-tert-butyl L-aspartate are critical parameters for its effective use in research and drug development. While theoretical estimations provide a valuable starting point, experimental determination through methods like potentiometric titration and isoelectric focusing is essential for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigation of this and similar amino acid derivatives.

References

  • Vertex AI Search. (n.d.). Isoelectric Focusing: Principles, Applications, Advantages, and Limitations.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Creative BioMart. (2024, May 14). Principle and Protocol of Isoelectric Focusing Electrophoresis.
  • Khan Academy. (n.d.). Isoelectric focusing.
  • Wikipedia. (n.d.). Isoelectric focusing.
  • PubChem. (n.d.). L-Aspartic Acid.
  • Ataman Kimya. (n.d.). L-ASPARTIC ACID.
  • Lenthe, J. H. van, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Creative Peptides. (n.d.). Amino Acids: pKa & pI Explained.
  • Pion. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration.
  • Star Republic. (n.d.). pKa values of amino acids.
  • Quora. (2015, September 14). Why the pKa of the side chain carboxylic acid in aspartic acid is 3.9 while that in glutamic acid is 5.3 in-spite of having very similar structure?
  • Chem-Impex. (n.d.). Boc-L-aspartic acid α-benzyl ester.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Chem-Impex. (n.d.). L-Aspartic acid α-benzyl ester.
  • USBio. (n.d.). L-Aspartic Acid, non-animal - Data Sheet.
  • ChemicalBook. (2026, March 13). L-Aspartic acid | 56-84-8.
  • LookChem. (n.d.). Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester.
  • DergiPark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Creative Proteomics. (n.d.). How to Determinate Isoelectric Point.
  • Open Library Publishing Platform. (n.d.). Experiment 7: Determination of the Isoelectric Point of Casein – Introductory Chemistry Lab Manuals.
  • Chem-Impex. (n.d.). Boc-D-aspartic acid β-benzyl ester.
  • Reddit. (2021, January 4). MCAT Biochem: pKA values to know for amino acids?
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • ChemScene. (n.d.). 1-Benzyl 4-(tert-Butyl) benzyl-l-aspartate.
  • Diva-Portal.org. (n.d.). Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding.
  • Autech. (n.d.). The Role of L-Aspartic Acid Benzyl Ester in Modern Peptide Synthesis.
  • ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid.
  • Peptideweb.com. (n.d.). pKa and pI values of amino acids.
  • LookChem. (n.d.). Cas 2177-63-1,L-Aspartic acid 4-benzyl ester.
  • YouTube. (2020, September 8). Isoelectric Point of Amino Acids, Part 3.
  • Reddit. (2021, October 10). For aspartic acid if the example is calculate the pI using the giving pka values since it's acidic shouldn't it be carboxyl group plus R group divided by 2?
  • YouTube. (2014, February 5). Amino Acids 13: Isoelectric Point.
  • CymitQuimica. (n.d.). CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochloride.
  • Fisher Scientific. (n.d.). L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride, 98%.

Sources

1-Benzyl 4-tert-butyl L-aspartate: Physicochemical Profiling and Orthogonal Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced peptide synthesis and peptidomimetic drug development, the precise control of reactive side chains is paramount. 1-Benzyl 4-tert-butyl L-aspartate (commonly abbreviated as H-Asp(OtBu)-OBzl) serves as a critical building block. By employing two distinct esterification strategies on the aspartic acid backbone—a benzyl ester at the α -carboxyl and a tert-butyl ester at the β -carboxyl—chemists can achieve absolute regioselectivity during complex syntheses. This technical guide details the exact mass profiling, mechanistic causality of its orthogonal deprotection, and self-validating experimental protocols for its utilization.

Physicochemical Properties & Exact Mass Profiling

Accurate mass spectrometry is the definitive method for validating the incorporation and deprotection of amino acid derivatives. The monoisotopic exact mass is calculated based on the most abundant isotopes of its constituent elements (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949). For 1-benzyl 4-tert-butyl L-aspartate ( C15​H21​NO4​ ), the theoretical exact mass is 279.1471 Da .

Table 1: Molecular and Structural Parameters of 1-Benzyl 4-tert-butyl L-aspartate

ParameterValue
Chemical Name (S)-1-Benzyl 4-tert-butyl 2-aminosuccinate
CAS Registry Number 2131-29-5[1]
Molecular Formula C15​H21​NO4​ [2]
Molecular Weight 279.33 g/mol [2]
Monoisotopic Exact Mass 279.1471 Da
SMILES String NC(OCC1=CC=CC=C1)=O[2]
Physical State White to off-white powder

Mechanistic Principles of Orthogonal Deprotection

The structural brilliance of 1-benzyl 4-tert-butyl L-aspartate lies in its "orthogonal" protection scheme[3]. Orthogonality in peptide chemistry dictates that multiple protecting groups can be removed under completely disparate chemical conditions, ensuring that the cleavage of one does not compromise the integrity of the other[4].

  • β -tert-Butyl Ester (OtBu) Cleavage via Acidolysis : The tert-butyl group is highly susceptible to strong acids such as Trifluoroacetic acid (TFA)[]. The causality of this cleavage is rooted in the SN​1 mechanism. Protonation of the ester oxygen is followed by the expulsion of a highly stable tertiary carbocation. The α -benzyl ester cannot form a stable carbocation under these mildly acidic conditions and thus remains completely intact.

  • α -Benzyl Ester (OBzl) Cleavage via Hydrogenolysis : Conversely, the benzyl ester is cleaved via catalytic hydrogenation (e.g., H2​ with Pd/C ). The aromatic ring coordinates with the palladium surface, facilitating the homolytic cleavage of the benzylic C-O bond. The aliphatic tert-butyl group lacks this π -system affinity and is entirely inert to hydrogenolysis.

Workflow Visualization

The following diagram illustrates the divergent, orthogonal pathways available for the selective deprotection of this molecule.

OrthogonalDeprotection Start H-Asp(OtBu)-OBzl (Fully Protected) TFA Acidolysis (TFA) Cleaves tBu Start->TFA Path A (Acidic) H2 Hydrogenolysis (H2, Pd/C) Cleaves Bzl Start->H2 Path B (Reductive) Prod1 H-Asp(OH)-OBzl (Free β-Carboxyl) TFA->Prod1 Prod2 H-Asp(OtBu)-OH (Free α-Carboxyl) H2->Prod2

Orthogonal deprotection pathways for 1-benzyl 4-tert-butyl L-aspartate.

Experimental Protocol: Selective β -tert-Butyl Cleavage

This self-validating protocol outlines the selective removal of the β -tert-butyl group while preserving the α -benzyl ester.

Objective : Synthesize H-Asp(OH)-OBzl from H-Asp(OtBu)-OBzl.

Materials :

  • 1-benzyl 4-tert-butyl L-aspartate (1.0 mmol)

  • Trifluoroacetic acid (TFA, 5.0 mL)

  • Triisopropylsilane (TIPS, 0.1 mL)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Methodology :

  • Matrix Preparation : Dissolve 1.0 mmol of the starting material in 5.0 mL of anhydrous DCM in a round-bottom flask.

    • Causality: DCM acts as a non-nucleophilic co-solvent that swells the reaction matrix and moderates the initial exotherm when the strong acid is introduced.

  • Scavenger Integration : Add 0.1 mL of TIPS to the solution.

    • Causality: The SN​1 cleavage of the tBu ester generates a highly reactive tert-butyl carbocation. TIPS acts as a hydride donor to immediately quench this carbocation, preventing the unwanted alkylation of the free α -amine or the benzyl aromatic ring. This scavenger system ensures the protocol is self-validating by chemically eliminating the primary source of impurities.

  • Acidolysis Initiation : Cool the mixture to 0∘C using an ice bath, then dropwise add 5.0 mL of TFA.

    • Causality: Cooling minimizes thermodynamic side reactions. The high concentration of TFA ( ∼50% v/v) provides the necessary proton activity to drive the cleavage.

  • Reaction Progression & Monitoring : Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Withdraw a 10μL aliquot, dilute in Acetonitrile/Water, and analyze via LC-MS. The complete disappearance of the parent mass ( m/z 280.15 [M+H]+ ) and the exclusive appearance of the product mass ( m/z 224.09 [M+H]+ ) confirms 100% conversion.

  • Workup & Isolation : Concentrate the reaction mixture under a gentle stream of nitrogen. Co-evaporate with toluene ( 3×5 mL) to azeotropically remove residual TFA. Precipitate the final product using cold diethyl ether, centrifuge, and dry under high vacuum.

Analytical Validation via LC-MS

To ensure the scientific integrity of the synthesized or deprotected compounds, High-Resolution Mass Spectrometry (HRMS), specifically Electrospray Ionization Time-of-Flight (ESI-TOF), must be employed.

  • Intact Molecule : When analyzing 1-benzyl 4-tert-butyl L-aspartate, the exact mass of 279.1471 Da will yield a primary [M+H]+ ion at m/z 280.1544 .

  • Deprotected Molecule (H-Asp(OH)-OBzl) : Following the protocol above, the loss of the tert-butyl group ( C4​H8​ , 56.06 Da) shifts the exact mass to 223.0845 Da, yielding an [M+H]+ ion at m/z 224.0918 .

The absence of the m/z 280 peak in the final spectrum is the definitive, self-validating proof of successful orthogonal cleavage.

References

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis , PubMed (Biopolymers).[Link]

  • Protecting Groups for Amines: Carbamates , Master Organic Chemistry.[Link]

Sources

Methodological & Application

Advanced Application Note: Protocol for the Solution-Phase Coupling of 1-Benzyl 4-tert-Butyl L-Aspartate[H-Asp(OtBu)-OBzl]

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol detailing the use of 1-benzyl 4-tert-butyl L-aspartate in peptide synthesis, designed for researchers and drug development professionals.

Introduction & Strategic Rationale

In advanced peptide chemistry, the synthesis of complex architectures—such as branched peptides, cyclic peptides, and glycopeptides—relies heavily on orthogonal protecting group strategies. 1-benzyl 4-tert-butyl L-aspartate (commonly denoted as H-Asp(OtBu)-OBzl , CAS: 2131-29-5) is a highly versatile C-terminal building block utilized in Solution-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)[1].

  • Free α -Amino Group : Acts as a ready nucleophile for chain elongation.

  • Benzyl (Bzl) Ester ( α -Carboxyl) : Provides stable C-terminal protection that can be cleanly removed via catalytic hydrogenolysis (H 2​ , Pd/C) without affecting acid-labile groups.

  • tert-Butyl (tBu) Ester ( β -Carboxyl) : Protects the reactive aspartate side chain and is selectively cleavable under strongly acidic conditions (e.g., TFA)[1].

This orthogonality allows chemists to selectively unmask either the C-terminus for further backbone elongation or the side chain for branching/cyclization[2].

Mechanistic Insights & Reagent Selection

The coupling of an N-protected amino acid (e.g., Fmoc-Xaa-OH) to H-Asp(OtBu)-OBzl requires a coupling reagent that balances rapid activation with minimal epimerization.

Why HATU/DIPEA? While traditional carbodiimides (EDC/HOBt) are effective, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with the non-nucleophilic base DIPEA is the gold standard for solution-phase coupling[3]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester.

Critical Causality : Pre-activation of the carboxylic acid with HATU for 5–10 minutes is mandatory. If the H-Asp(OtBu)-OBzl amine is introduced too early, HATU can react directly with the primary amine, leading to irreversible guanidinylation and chain termination[3]. Furthermore, because H-Asp(OtBu)-OBzl is typically supplied as a hydrochloride salt, it must be strictly neutralized with DIPEA prior to coupling to liberate the nucleophilic free amine[4].

Table 1: Coupling Reagent Matrix for H-Asp(OtBu)-OBzl
Reagent SystemPre-ActivationReaction TimeEpimerization RiskByproduct RemovalBest Application
HATU / DIPEA 5–10 min1–4 hoursVery LowAqueous washesSterically hindered couplings, standard SPPS[3]
EDC / HOBt 0 min4–12 hoursLowHighly water-solubleLarge-scale, cost-sensitive synthesis
T3P / DIPEA 0 min2–6 hoursZeroWater-solubleGreen chemistry, LPPS scale-up[1]

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the synthesis of a fully protected dipeptide: Fmoc-Xaa-Asp(OtBu)-OBzl.

Materials Required
  • Incoming Acid : Fmoc-AA-OH (1.0 eq)

  • Nucleophile : H-Asp(OtBu)-OBzl·HCl (1.1 eq)

  • Coupling Reagent : HATU (1.05 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA) (2.1 eq total)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step 1: Carboxylic Acid Pre-Activation
  • Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N 2​ or Argon)[4].

  • Add DIPEA (1.0 eq) to the mixture.

  • Incubation : Stir at room temperature for exactly 5–10 minutes. Note: The solution may turn pale yellow, indicating the formation of the OAt-active ester.

Step 2: Amine Neutralization
  • In a separate vial, dissolve H-Asp(OtBu)-OBzl·HCl (1.1 eq) in a minimal volume of DMF.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Vortex briefly. Failure to perform this step will result in sluggish coupling kinetics due to amine protonation.

Step 3: Coupling Reaction
  • Transfer the neutralized H-Asp(OtBu)-OBzl solution dropwise into the pre-activated Fmoc-AA-OH mixture.

  • Stir the reaction at room temperature for 2 to 4 hours[4].

  • Monitoring : Track reaction completion via TLC (e.g., 1:1 EtOAc/Hexane) or LC-MS. The disappearance of the Fmoc-AA-OH starting material indicates completion.

Step 4: Self-Validating Workup (Liquid-Liquid Extraction)

This sequence is designed to systematically eliminate specific reaction byproducts.

  • Dilution : Quench the reaction by diluting it with 10 volumes of Ethyl Acetate (EtOAc).

  • Acid Wash (Removes unreacted amine & DIPEA) : Wash the organic layer with 5% aqueous KHSO 4​ or 1M HCl.

  • Base Wash (Removes unreacted acid & HOAt) : Wash the organic layer with saturated aqueous NaHCO 3​ .

  • Brine Wash : Wash with saturated NaCl to remove residual water.

  • Drying & Concentration : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude Fmoc-AA-Asp(OtBu)-OBzl.

Orthogonal Deprotection Profiles

Once the protected intermediate is isolated, the chemist can dictate the next synthetic vector based on the deprotection conditions outlined below.

Table 2: Tri-Orthogonal Deprotection Strategy
Protecting GroupLocusCleavage ReagentMechanismOrthogonality
Fmoc α -Amino (N-term)20% Piperidine in DMFBase-catalyzed β -eliminationLeaves Bzl and tBu intact
Benzyl (Bzl) α -Carboxyl (C-term)H 2​ gas, 10% Pd/C in MeOHCatalytic HydrogenolysisLeaves Fmoc and tBu intact
tert-Butyl (tBu) β -Carboxyl (Side Chain)95% TFA, 2.5% TIS, 2.5% H 2​ OAcid-catalyzed carbocation formationLeaves Fmoc and Bzl intact

Visualizations

Workflow 1: Orthogonal Protection Strategy

OrthogonalStrategy A Fmoc-AA-OH + HATU (Activated Ester) C Fmoc-AA-Asp(OtBu)-OBzl (Fully Protected Dipeptide) A->C Coupling in DMF/DIPEA B H-Asp(OtBu)-OBzl (Nucleophile) B->C D TFA / Scavengers (Side-Chain Deprotection) C->D Acid Cleavage E H2, Pd/C (C-Terminal Deprotection) C->E Hydrogenolysis F Fmoc-AA-Asp(OH)-OBzl (Ready for side-chain branching) D->F G Fmoc-AA-Asp(OtBu)-OH (Ready for C-terminal extension) E->G

Caption: Workflow demonstrating the synthesis and orthogonal deprotection of the Aspartate dipeptide.

Workflow 2: Self-Validating Liquid-Liquid Workup

WorkupCycle S1 Crude Mixture (in EtOAc) S2 5% KHSO4 Wash (Aqueous) S1->S2 Removes DIPEA & unreacted amine S3 Sat. NaHCO3 Wash (Aqueous) S2->S3 Removes HOAt & unreacted acid S4 Brine Wash & Na2SO4 Drying S3->S4 Removes residual water S5 Pure Protected Peptide S4->S5 Concentration

Caption: Sequential liquid-liquid extraction workflow for isolating the protected peptide intermediate.

References

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) National Library of Medicine (NIH / PMC) URL:[Link][1]

  • Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity RSC Advances (Royal Society of Chemistry) URL:[Link][2]

Sources

Advanced Selective Deprotection Strategies for L-Aspartic Acid α-Benzyl β-tert-Butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Researchers

Introduction & Mechanistic Causality

In the synthesis of complex peptides, peptidomimetics, and branched macromolecular therapeutics, the precise control of reactive side chains is paramount. 1-benzyl 4-tert-butyl L-aspartate (more accurately denoted as L-Aspartic acid α-benzyl β-tert-butyl ester, or H-Asp(OtBu)-OBzl ) is a critical orthogonal building block.

The causality behind utilizing this specific protection scheme lies in the inherent reactivity of the aspartic acid side chain. During standard base-catalyzed Fmoc deprotection, aspartic acid residues are highly prone to nucleophilic attack by the adjacent backbone amide, leading to base-catalyzed aspartimide formation. This side reaction causes chain branching, racemization, and drastically reduced yields. Bulky ester protection, such as the β-tert-butyl (OtBu) group, provides essential steric hindrance to suppress this pathway [1].

Simultaneously, the α-benzyl (OBzl) ester provides a stable C-terminal handle. The true power of this molecule lies in its orthogonality : the OtBu group is acid-labile but stable to hydrogenolysis, whereas the OBzl group is hydrogenolysis-labile but stable to moderate acids [2][3]. This allows researchers to selectively unmask either the α- or β-carboxylate depending on the required synthetic trajectory.

OrthogonalDeprotection Start L-Asp(OtBu)-OBzl (Fully Protected) PathA TFA / Scavengers (Acidolysis) Start->PathA Cleave OtBu PathB H2, Pd/C (Hydrogenolysis) Start->PathB Cleave OBzl ProdA L-Asp(OH)-OBzl (Free β-Carboxyl) PathA->ProdA ProdB L-Asp(OtBu)-OH (Free α-Carboxyl) PathB->ProdB

Orthogonal deprotection pathways for L-Asp(OtBu)-OBzl yielding selective carboxylate unmasking.

Quantitative Data Summary

The following table summarizes the operational parameters for the three primary deprotection methodologies detailed in this guide.

Deprotection MethodTarget Group CleavedRetained GroupReagentsTypical YieldReaction TimeScavenger Required
Brønsted Acidolysis β-tert-Butyl (OtBu)α-Benzyl (OBzl)50% TFA in DCM>95%1 - 2 hoursYes (TIS, H2O)
Lewis Acid Catalysis β-tert-Butyl (OtBu)α-Benzyl (OBzl)5 mol% Yb(OTf)3, MeNO290 - 98%4 - 6 hoursNo
Catalytic Hydrogenolysis α-Benzyl (OBzl)β-tert-Butyl (OtBu)H2 (1 atm), 10% Pd/C, MeOH>98%2 - 4 hoursNo

Experimental Protocols & Self-Validating Workflows

Protocol A: Selective Acidolytic Cleavage of the β-tert-Butyl Ester (TFA Method)

Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the tert-butyl ester oxygen, driving the elimination of a highly stable tert-butyl carbocation. Because this carbocation is a potent electrophile, it will indiscriminately alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine) if left unchecked. Therefore, the addition of nucleophilic scavengers like Triisopropylsilane (TIS) and water is an absolute mechanistic requirement to trap the cation as isobutylene or tert-butanol [4].

OtBuMechanism Step1 Protonation of OtBu Oxygen Step2 Cleavage to tert-Butyl Cation Step1->Step2 Step3 Cation Trapping by Scavenger Step2->Step3 Step4 Free Carboxylic Acid Formation Step3->Step4

Acid-catalyzed cleavage mechanism of the tert-butyl ester and subsequent carbocation scavenging.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of H-Asp(OtBu)-OBzl (or its N-protected derivative) in 5.0 mL of Dichloromethane (DCM).

  • Scavenger Addition: Add 0.25 mL of Triisopropylsilane (TIS) and 0.25 mL of deionized water. Stir for 5 minutes at room temperature.

  • Acidification: Slowly add 5.0 mL of neat Trifluoroacetic acid (TFA) dropwise to the stirring solution.

  • Incubation: Stir the reaction mixture at room temperature (20-25 °C) for 1.5 to 2 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction, dilute in acetonitrile, and inject into the LC-MS. Validation metric: The mass of the parent peak must decrease by exactly 56 Da (loss of isobutylene). If a +56 Da adduct is observed on the peptide mass, scavenging is incomplete; increase TIS concentration in future runs.

  • Workup: Concentrate the mixture under reduced pressure (do not heat above 30 °C). Triturate the resulting oil with cold diethyl ether to precipitate the deprotected product (L-Asp(OH)-OBzl). Centrifuge and decant the ether.

Protocol B: Mild Lewis Acid-Mediated OtBu Cleavage (Yb(OTf)3 Method)

Mechanistic Causality: For substrates containing highly acid-sensitive moieties where 50% TFA would cause degradation, Ytterbium(III) triflate provides a chemoselective alternative. Yb(OTf)3 acts as a mild, oxophilic Lewis acid that selectively coordinates to the sterically accessible OtBu oxygen, facilitating cleavage without generating a harsh acidic environment that would threaten the OBzl ester or the peptide backbone [5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous nitromethane.

  • Catalyst Addition: Add 5 mol% (0.05 mmol, ~31 mg) of Yb(OTf)3 to the solution.

  • Reaction: Heat the mixture gently to 45–50 °C under an inert argon atmosphere. Stir for 4 to 6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 7:3). Validation metric: The starting material spot will completely disappear, replaced by a highly polar baseline spot corresponding to the free carboxylic acid. The absence of UV-active byproducts confirms the OBzl group remains intact.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol C: Selective Hydrogenolytic Cleavage of the α-Benzyl Ester

Mechanistic Causality: The benzyl ester is uniquely susceptible to catalytic hydrogenolysis. Palladium on carbon (Pd/C) catalyzes the addition of hydrogen gas across the benzylic C-O bond via surface catalysis. Because the tert-butyl ester lacks an aromatic ring to stabilize the transition state on the palladium surface, it remains completely inert to these conditions, ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of H-Asp(OtBu)-OBzl in 15 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% wt/wt (relative to the substrate) of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under a blanket of nitrogen.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) using a balloon. Repeat this purge cycle three times.

  • Incubation: Stir the suspension vigorously at room temperature under 1 atmosphere of H2 for 2 to 4 hours.

  • Self-Validation (Volumetric/Mass): Monitor the reaction by observing the cessation of hydrogen uptake from the balloon. Confirm via LC-MS. Validation metric: The product mass will decrease by 90 Da (loss of the benzyl radical), yielding L-Asp(OtBu)-OH.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of methanol. Concentrate the filtrate under reduced pressure to yield the pure α-deprotected product.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.[Link]

  • Sridhar, P. R., Sinha, S., & Chandrasekaran, S. (2002). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry, 41B, 157-160.[Link]

  • AAPPTec. (2008). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced Automated Peptide Protein Technologies.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Protection for the Carboxyl Group. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Sources

Strategic Incorporation of 1-Benzyl 4-tert-Butyl L-Aspartate for Advanced Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their constrained conformation often leads to enhanced metabolic stability, improved receptor selectivity, and better cell permeability compared to their linear counterparts.[2] A critical step in their synthesis is the strategic formation of the macrocyclic ring, a process that heavily relies on sophisticated protecting group strategies. This guide provides an in-depth exploration of the use of 1-benzyl 4-tert-butyl L-aspartate (Fmoc-Asp(OtBu)-OBzl) as a key building block in the synthesis of cyclic peptides, particularly for head-to-tail cyclization. We will delve into the rationale behind its selection, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and strategies to mitigate common side reactions.

The Orthogonal Advantage of 1-Benzyl 4-tert-Butyl L-Aspartate

The synthesis of complex peptides, especially those destined for cyclization, necessitates an orthogonal protecting group strategy.[3] This approach allows for the selective removal of specific protecting groups under distinct chemical conditions, leaving others intact.[3] The 1-benzyl 4-tert-butyl L-aspartate derivative is a prime example of a building block designed for such a strategy.

The core of its utility lies in the differential lability of its two ester protecting groups:

  • The tert-Butyl (tBu) Ester: This group protects the β-carboxyl group of the aspartic acid side chain and is labile to moderately strong acids, typically trifluoroacetic acid (TFA).[4]

  • The Benzyl (Bzl) Ester: Protecting the α-carboxyl group, this ester is stable to the acidic conditions used for tBu removal but can be cleaved by strong acids like hydrofluoric acid (HF) or, more commonly and mildly, through catalytic hydrogenolysis.[5]

This orthogonality is pivotal for on-resin cyclization strategies. The linear peptide can be assembled using standard Fmoc/tBu chemistry. Subsequently, the C-terminal benzyl ester can be selectively deprotected while the peptide remains anchored to the resin and side-chain protecting groups (like the tBu on Asp) are still in place. This exposes the C-terminal carboxyl group, which can then react with the deprotected N-terminal amino group to form the cyclic structure.

Mitigating Aspartimide Formation: A Critical Consideration

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide side product.[6] This side reaction can occur under both basic and acidic conditions and is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[6] Aspartimide formation not only reduces the yield of the desired peptide but also leads to hard-to-separate impurities, including racemized and isoaspartyl peptides.[6][7]

While 1-benzyl 4-tert-butyl L-aspartate itself doesn't inherently prevent aspartimide formation during the repetitive piperidine treatments for Fmoc deprotection, several strategies can be employed to minimize this side reaction:

  • Sterically Hindered Bases: Using bulkier bases for Fmoc deprotection can reduce the rate of aspartimide formation.[6]

  • Acidic Additives: The addition of a weak acid, such as formic acid, to the piperidine solution has been shown to effectively suppress aspartimide formation.[8]

  • Dipeptide Incorporation: Utilizing pre-formed dipeptides, such as Fmoc-Asp(OtBu)-Xaa-OH, can circumvent the problematic deprotection step at the aspartic acid residue.[6]

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of a linear peptide on a solid support using Fmoc/tBu chemistry, incorporating Fmoc-Asp(OtBu)-OBzl as the C-terminal residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Asp(OtBu)-OBzl

  • Coupling reagents: HCTU (or equivalent)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (Fmoc-Asp(OtBu)-OBzl):

    • Pre-activate Fmoc-Asp(OtBu)-OBzl (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin from the previous step

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane)

  • Cyclization coupling reagent: HATU (or equivalent)

  • Base: DIPEA

  • Solvents: DCM, DMF

Procedure:

  • Selective C-Terminal Deprotection (Removal of Benzyl Ester):

    • Wash the peptide-resin with DCM.

    • Add a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.

    • Agitate at room temperature for 2 hours.

    • Repeat the treatment.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Agitate at room temperature for 12-24 hours.

    • Monitor the cyclization progress by cleaving a small sample of resin and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

Cleavage and Final Deprotection

This final step cleaves the cyclic peptide from the resin and removes the remaining side-chain protecting groups.

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Cleavage:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude cyclic peptide by preparative reverse-phase HPLC.[1]

Visualization of the Workflow

Cyclic_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification Resin Rink Amide Resin Coupling1 Couple Fmoc-Asp(OtBu)-OBzl Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Elongation Peptide Elongation (Coupling/Deprotection Cycles) Deprotection1->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Bzl_Removal Selective Benzyl Ester Removal (Pd(PPh₃)₄, Phenylsilane) Final_Deprotection->Bzl_Removal Cyclize Head-to-Tail Cyclization (HATU, DIPEA) Bzl_Removal->Cyclize Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Cyclize->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Sources

Application Notes and Protocols for Liquid-Phase Peptide Synthesis Using Aspartate Derivatives with Orthogonal Protection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Liquid-Phase Peptide Synthesis (LPPS) is re-emerging as a powerful and scalable alternative to solid-phase methodologies, particularly for the large-scale production of therapeutic peptides.[1] This guide provides an in-depth technical overview and detailed protocols for the strategic use of L-aspartate derivatives with orthogonal side-chain protection, specifically focusing on the principles applicable to 1-benzyl 4-tert-butyl L-aspartate. The use of such building blocks is critical for navigating the complexities of peptide chemistry in solution, most notably for mitigating the pervasive side reaction of aspartimide formation.[2][3] We will explore the causality behind experimental choices, provide step-by-step protocols for coupling and deprotection, and offer troubleshooting insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Liquid-Phase Peptide Synthesis (LPPS)

Peptide synthesis has historically been dominated by two primary methodologies: classical solution-phase peptide synthesis (CSPS) and the more widely adopted solid-phase peptide synthesis (SPPS).[1][4] LPPS represents a modern evolution, merging the benefits of both predecessors. In this technique, the growing peptide chain remains in a homogeneous solution, attached to a soluble tag or as a free C-terminal ester, which eliminates the mass transport limitations inherent to heterogeneous SPPS systems.[5]

The primary advantages of LPPS include:

  • Scalability and Sustainability: LPPS requires significantly lower excesses of reagents and generates less solvent waste, making it a more cost-effective and environmentally sustainable option for manufacturing large quantities of peptides.[6]

  • Enhanced Process Control: Reactions in a homogeneous phase allow for straightforward in-process monitoring using standard analytical techniques like HPLC, enabling precise control over reaction completion and purity at each step.

  • Simplified Purification: While SPPS relies on simple filtration for washing, LPPS leverages techniques like precipitation, crystallization, or extraction to purify intermediates, which can be highly efficient at scale.[7][8]

The Imperative of Side-Chain Protection: The Case of Aspartic Acid

The side chain of aspartic acid contains a carboxylic acid functional group that is highly reactive. During peptide synthesis, this side chain must be "protected" by a temporary chemical moiety to prevent it from engaging in unwanted reactions.[9][10][11] Failure to protect this group can lead to side-product formation, such as the peptide chain branching or polymerizing, which severely compromises the yield and purity of the target peptide.[9]

The choice of protecting group is governed by the principle of orthogonality . An orthogonal protecting group strategy ensures that the Nα-amino protecting group (e.g., Fmoc), the C-terminal protecting group, and the various side-chain protecting groups can be removed under distinct chemical conditions without affecting the others.[10][11]

Spotlight on 1-Benzyl 4-tert-Butyl L-Aspartate: An Orthogonal Approach

The derivative 1-benzyl 4-tert-butyl L-aspartate (or its more common synthetic precursors like Fmoc-Asp(OtBu)-OH and the corresponding benzyl esters) exemplifies a powerful orthogonal protection scheme.

  • The α-Carboxyl Group (C-1): Protected as a benzyl ester (OBzl) . This group is stable to both the basic conditions used for Fmoc removal and the mild acidic conditions used for tert-butyl group removal. It is typically cleaved under reductive conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C).[12][13]

  • The β-Carboxyl Group (C-4 Side Chain): Protected as a tert-butyl ester (OtBu) . This bulky group is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA).[14]

This differential stability is the cornerstone of its utility, allowing for precise, sequential manipulation of the peptide structure during synthesis.

Mitigating Aspartimide Formation: A Critical Challenge

A notorious side reaction in peptide synthesis involving aspartic acid is the formation of a cyclic aspartimide intermediate.[2][15] This occurs when the backbone amide nitrogen, deprotonated under basic conditions (e.g., during Fmoc removal with piperidine), performs a nucleophilic attack on the side-chain ester carbonyl.[15][16]

Consequences of Aspartimide Formation:

  • Chain Isomerization: The five-membered aspartimide ring can be re-opened by nucleophiles (like water or piperidine) at either the α- or β-carbonyl, leading to the formation of desired α-peptides as well as undesired, difficult-to-separate β-peptide isomers.[15]

  • Racemization: The α-proton of the aspartimide intermediate is acidic and can be easily abstracted, leading to epimerization and the loss of chiral integrity (formation of D-Asp residues).[2]

The use of a sterically bulky side-chain protecting group like tert-butyl ester is a key strategy to minimize this side reaction. The bulkiness of the t-Bu group physically hinders the backbone nitrogen from achieving the necessary geometry to attack the side-chain carbonyl, thereby suppressing the rate of cyclization.[15]

Data Presentation & Visualization

Table 1: Physicochemical Properties of a Representative Aspartate Building Block (L-Aspartic acid 4-benzyl ester)
PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[17]
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder
Solubility
    WaterInsoluble[17]
    Organic SolventsGenerally soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.[12][17]
Storage 2-8 °C, protect from moisture
Diagram 1: General Workflow for a Single LPPS Cycle

LPPS_Cycle cluster_main Liquid-Phase Peptide Synthesis Cycle Start Peptide-OBzl (in solution) Coupling 1. Add Fmoc-AA-OH, Coupling Reagent (e.g., DIC/HOBt), Base 2. Stir until completion Start->Coupling Step A: Coupling Workup1 Purification Step: Precipitation / Extraction to remove excess reagents Coupling->Workup1 Fmoc_Peptide Fmoc-Dipeptide-OBzl (Purified Intermediate) Workup1->Fmoc_Peptide Deprotection Add Deprotection Agent (e.g., 20% Piperidine in DMF) Fmoc_Peptide->Deprotection Step B: Nα-Deprotection Workup2 Purification Step: Precipitation / Extraction to remove byproducts Deprotection->Workup2 Next_Cycle Dipeptide-OBzl (Ready for next cycle) Workup2->Next_Cycle Next_Cycle->Coupling Repeat for next amino acid

Caption: A single cycle of liquid-phase peptide synthesis.

Diagram 2: Orthogonal Deprotection Strategy

Deprotection_Strategy cluster_reagents Deprotection Reagents cluster_products Cleaved Protecting Groups Peptide Fmoc-NH-CHR-CO-...-Asp(OᵗBu)-...-AA-OBzl Base Base (e.g., Piperidine) Peptide:f0->Base Removes Nα-Fmoc Acid Acid (e.g., TFA) Peptide:f0->Acid Removes Side-Chain tBu H2_Pd H₂ / Pd-C (Hydrogenolysis) Peptide:f0->H2_Pd Removes C-Terminal Bzl Fmoc_cleaved Fmoc Group Base->Fmoc_cleaved tBu_cleaved tert-Butyl Group Acid->tBu_cleaved Bzl_cleaved Benzyl Group H2_Pd->Bzl_cleaved

Caption: Orthogonality of common protecting groups in peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Model Dipeptide (Fmoc-Asp(OtBu)-Pro-OtBu)

This protocol describes the coupling of Fmoc-Asp(OtBu)-OH to L-Proline-t-butyl ester. This serves as a representative example of a peptide bond formation step in LPPS.

Materials:

  • Fmoc-Asp(OtBu)-OH (1.0 eq)

  • L-Proline-t-butyl ester hydrochloride (H-Pro-OtBu·HCl) (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq for neutralization + 1.1 eq for coupling)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or hexane (for precipitation/crystallization)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve H-Pro-OtBu·HCl (1.0 eq) in DCM. Add DIPEA (1.0 eq) and stir at room temperature for 15-20 minutes.

  • Carboxyl Group Activation: In a separate flask, dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DIC (1.1 eq) to the cooled solution from Step 2, followed by the neutralized amine solution from Step 1. Add an additional 1.1 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.[18][19]

    • Causality: DIC is the coupling agent that activates the carboxylic acid. HOBt is added as an additive to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[20] DIPEA is a non-nucleophilic base used to facilitate the reaction.

  • Workup - Part 1 (Quenching & Filtration): Upon reaction completion, a white precipitate of diisopropylurea (DIU), the byproduct of DIC, will have formed. Cool the reaction mixture and filter off the DIU, washing the solid with a small amount of cold DCM.

  • Workup - Part 2 (Aqueous Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove unreacted amine and excess base.

    • Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification (Precipitation): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and add a cold anti-solvent (e.g., diethyl ether or hexane) dropwise until a precipitate forms. Cool the mixture to maximize precipitation, then collect the solid by filtration, wash with cold anti-solvent, and dry under vacuum.

Protocol 2: Deprotection Strategies

A. Nα-Fmoc Group Removal

  • Dissolve the Fmoc-protected peptide in DMF or DCM.

  • Add a solution of 20% piperidine in DMF.

  • Stir at room temperature for 10-30 minutes. Monitor the reaction by HPLC.

  • Concentrate the reaction mixture under vacuum to remove the piperidine.

  • Co-evaporate with a solvent like toluene to remove residual piperidine.

  • The resulting free amine peptide can be purified by precipitation (as described in Protocol 1, Step 7) or used directly in the next coupling step after ensuring all piperidine is removed.

B. Global Deprotection (Side-Chain and C-Terminus) This protocol assumes a final peptide with an Asp(OtBu) residue and a C-terminal benzyl ester that needs to be fully deprotected to the free acid.

  • t-Butyl Group Removal (Acidolysis):

    • Dissolve the peptide in a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[21][22]

    • Causality: TFA is the strong acid that cleaves the t-butyl ester. TIS and water act as "scavengers" to trap the reactive tert-butyl cations that are released, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.

    • Stir at room temperature for 2-4 hours.

    • Remove the TFA by rotary evaporation or by precipitating the peptide in cold diethyl ether.

  • Benzyl Group Removal (Hydrogenolysis):

    • Dissolve the TFA-deprotected peptide in a suitable solvent like methanol, acetic acid, or a mixture thereof.

    • Add Palladium on carbon (Pd/C, 10% w/w catalyst).

    • Stir the suspension under a hydrogen gas atmosphere (using a balloon or a Parr hydrogenator) for 4-16 hours, until the reaction is complete (monitored by HPLC).

    • Causality: The palladium surface catalyzes the reaction between hydrogen and the benzyl ester, cleaving it to yield the free carboxylic acid and toluene.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the fully deprotected peptide, which can then be purified by HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield - Steric hindrance at the coupling site.- Aggregation of the growing peptide chain.- Incomplete activation of the carboxylic acid.- Switch to a more potent coupling reagent like HATU or HCTU.[23][24]- Increase reaction time or temperature moderately.- Change solvent to disrupt aggregation (e.g., add DMF).- Ensure all reagents are anhydrous.
Significant Aspartimide Formation - Sequence dependency (Asp-Gly, Asp-Asn, Asp-Ser are prone).[15]- Prolonged exposure to basic conditions during Fmoc deprotection.- High temperature during deprotection.- Use a milder base for Fmoc removal (e.g., 2% DBU/2% piperidine in DMF) to shorten reaction time.- Perform deprotection at a lower temperature.- If possible, incorporate the problematic sequence as a pre-formed dipeptide unit.[2]
Incomplete Deprotection (t-Butyl group) - Insufficient reaction time with TFA.- Steric hindrance around the t-butyl group.- Increase the duration of TFA treatment.- Ensure the peptide is fully dissolved in the cleavage cocktail.
Incomplete Hydrogenolysis (Benzyl group) - Catalyst poisoning (e.g., by sulfur-containing residues like Met or Cys).- Insufficient catalyst or hydrogen pressure.- Use a larger amount of catalyst.- If catalyst poisoning is suspected, use a different deprotection strategy for the C-terminus if possible (e.g., an allyl ester).- Ensure the system is properly flushed with hydrogen.
Difficulty in Precipitating/Isolating Intermediate - The peptide intermediate is soluble in the anti-solvent.- The product is an oil rather than a solid.- Screen a variety of anti-solvents (e.g., hexane, heptane, cold water).- Try to solidify an oil by triturating with the anti-solvent.- If using a tag-assisted LPPS method, the tag's properties should dictate the purification method (e.g., precipitation, extraction).[8][25]

References

  • Sharma, A., Kumar, A., & Albericio, F. (2022). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews. [Link]

  • ACS Publications. (2022, July 11). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides | Chemical Reviews. [Link]

  • CBL. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). [Link]

  • Cambrex. (2024, November 28). Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics. [Link]

  • National Center for Biotechnology Information. (2022, August 24). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. [Link]

  • Academia.edu. (n.d.). Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. [Link]

  • ACS Publications. (2022, July 11). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]

  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). More Efficient LPPS. [Link]

  • Amerigo Scientific. (n.d.). Liquid-phase Peptide Synthesis Services. [Link]

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]

  • ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2021, February 27). What should I do for my liquid phase peptide synthesis? [Link]

  • ResearchGate. (2025, August 7). Synthesis of poly‐β‐(α‐benzyl‐L‐aspartate) from L‐aspartic β‐lactam benzyl ester (3(R)‐benzoxycarbonyl‐2‐azetidinone). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Semantic Scholar. (2004, August 12). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • SlideShare. (2022, January 19). Tag-assisted Liquid-phase Peptide Synthesis. [Link]

  • ACS Publications. (2006, October 28). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl ethers. [Link]

  • ResearchGate. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF. [Link]

  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Benzyl 4-tert-Butyl L-Aspartate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective debenzylation of 1-benzyl 4-tert-butyl L-aspartate via catalytic hydrogenation. This procedure is a critical step in peptide synthesis and the development of various pharmaceuticals, where the strategic removal of the benzyl protecting group is required while preserving the acid-labile tert-butyl ester.[1] We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for both standard hydrogenolysis and transfer hydrogenation, and provide essential safety and handling guidelines. The information presented herein is designed to empower researchers to execute this reaction with high efficiency, selectivity, and safety.

Introduction: The Strategic Importance of Selective Debenzylation

In the intricate world of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the use of protecting groups is a fundamental strategy. The benzyl ester is a commonly employed protecting group for carboxylic acids due to its robustness under a variety of reaction conditions and its convenient removal through catalytic hydrogenolysis.[2] This process involves the cleavage of the carbon-oxygen bond using hydrogen gas in the presence of a palladium catalyst, yielding the desired carboxylic acid and toluene as a volatile and easily removable byproduct.[2][3]

The substrate of interest, 1-benzyl 4-tert-butyl L-aspartate, presents a specific challenge: the selective cleavage of the benzyl ester at the α-carboxylic acid position without affecting the tert-butyl ester at the β-carboxylic acid position. The tert-butyl group is susceptible to cleavage under acidic conditions, making catalytic hydrogenation an ideal orthogonal deprotection strategy.[4][5]

Mechanistic Insights: The Role of the Palladium Catalyst

Catalytic hydrogenation is a heterogeneous catalytic process where the reaction occurs on the surface of a metal catalyst.[6] Palladium on activated carbon (Pd/C) is the most widely used catalyst for this transformation.[3] The generally accepted mechanism involves the following key steps:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen, forming metal hydrides on the surface.[6]

  • Adsorption of the Substrate: The benzyl ester substrate adsorbs onto the catalyst surface, primarily through interaction with the aromatic ring of the benzyl group.[6]

  • Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic carbon-oxygen bond, leading to its cleavage.[7] This process, known as hydrogenolysis, results in the formation of the free carboxylic acid and toluene.

  • Desorption of Products: The deprotected product and toluene desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The high surface area of the activated carbon support is crucial for maximizing the number of active palladium sites and, consequently, the reaction efficiency.[3]

Experimental Protocols

This section outlines two reliable protocols for the catalytic hydrogenation of 1-benzyl 4-tert-butyl L-aspartate. The choice between standard hydrogenolysis with hydrogen gas and transfer hydrogenation depends on the available equipment and the specific requirements of the synthesis.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This is the most common method and is highly effective for achieving complete debenzylation.

Materials and Reagents:

  • 1-benzyl 4-tert-butyl L-aspartate

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Filter funnel and flask

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve substrate in Methanol B Add 10% Pd/C catalyst A->B C Evacuate and backfill with N2 (3x) B->C D Evacuate and backfill with H2 (3x) C->D E Stir vigorously at RT D->E F Monitor by TLC E->F G Evacuate and backfill with N2 F->G H Filter through Celite® G->H I Wash Celite® with Methanol H->I J Concentrate filtrate I->J K Purify if necessary J->K

Caption: Workflow for Standard Hydrogenolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl 4-tert-butyl L-aspartate (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate).[2]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% palladium on carbon (10-20% by weight of the substrate).[2] Caution: Pd/C can be pyrophoric, especially when dry.[8] Handle with care in an inert atmosphere.

  • Inerting the System: Securely attach the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8][9]

  • Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this cycle three times.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[2] Vigorous stirring is essential for efficient contact between the substrate, catalyst, and hydrogen.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).[2] A suitable eluent system would be a mixture of hexanes and ethyl acetate.[10] The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates the reaction is proceeding.

  • Reaction Completion and Work-up: Once the reaction is complete (as indicated by TLC), evacuate the flask and backfill with nitrogen to remove all hydrogen.[11]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Caution: Do not allow the filter cake to dry, as the used catalyst is highly pyrophoric.[11] Keep the Celite® pad moist with the reaction solvent during filtration.

  • Washing: Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.[2]

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, L-aspartic acid 4-tert-butyl ester.

  • Purification: The crude product can be purified by recrystallization or chromatography if necessary.[2]

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is an excellent alternative when a hydrogen gas cylinder is not available or for substrates that may be sensitive to the conditions of standard hydrogenolysis.[2]

Materials and Reagents:

  • 1-benzyl 4-tert-butyl L-aspartate

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ammonium formate

  • Methanol

  • Diatomaceous earth (Celite®)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filter funnel and flask

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve substrate in Methanol B Add 10% Pd/C catalyst A->B C Add Ammonium Formate B->C D Heat to reflux C->D E Monitor by TLC D->E F Cool to RT E->F G Filter through Celite® F->G H Wash Celite® with Methanol G->H I Concentrate filtrate H->I J Purify if necessary I->J

Caption: Workflow for Transfer Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl 4-tert-butyl L-aspartate (1.0 eq) in methanol (10-20 mL per gram of substrate).[2]

  • Catalyst and Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[2] Then, add ammonium formate (5.0 eq) in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC as described in Protocol 1.

  • Reaction Completion and Work-up: Upon completion, cool the mixture to room temperature.[2]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

  • Washing: Wash the filter cake with a small amount of methanol.[2]

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.[2]

Critical Parameters and Optimization

The success of the catalytic hydrogenation of benzyl esters is dependent on several key parameters that can be fine-tuned for optimal results.[2]

ParameterTypical ConditionsConsiderations for Optimization
Catalyst 10% Pd/CFor sterically hindered or less reactive substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.[2]
Catalyst Loading 10-20 mol%May be increased to 20-50 mol% for challenging substrates or if catalyst poisoning is suspected.[2]
Solvent Methanol, Ethanol, Ethyl AcetateThe choice of solvent can significantly impact the reaction rate. The general order of efficiency for debenzylation with Pd/C is toluene < methanol < ethanol.[2]
Hydrogen Source H₂ gas (balloon), Ammonium formateTransfer hydrogenation with ammonium formate is a milder alternative for sensitive substrates.[2]
Temperature Room TemperatureFor less reactive substrates, increasing the temperature can enhance the reaction rate.[2]
Pressure Atmospheric (H₂ balloon)For challenging reactions, increasing the hydrogen pressure may be necessary.[2]
Stirring VigorousCrucial for ensuring efficient mass transfer in a heterogeneous reaction.[2]

Safety and Handling Precautions

Hydrogenation reactions are inherently hazardous and require strict adherence to safety protocols.

  • Flammability of Hydrogen: Hydrogen gas is extremely flammable, with a wide explosive range in air (4-76%).[11] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Nature of the Catalyst: Palladium on carbon, especially after use and when dry, is pyrophoric and can ignite flammable solvents.[8][11] Never allow the catalyst to dry out completely, especially during filtration.[11] After the reaction, the filtered catalyst should be immediately quenched with water and disposed of in a designated waste container.[11]

  • Inert Atmosphere: It is critical to ensure that the reaction vessel is free of air (oxygen) before introducing hydrogen to prevent the formation of an explosive mixture.[9][11] Always purge the system thoroughly with an inert gas like nitrogen.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

  • Blast Shield: For reactions under pressure, it is highly recommended to use a blast shield.[11]

Analytical Characterization of the Product

The successful synthesis of L-aspartic acid 4-tert-butyl ester can be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): As mentioned, TLC is an invaluable tool for monitoring the reaction progress. The product will have a significantly lower Rf value than the starting material due to the presence of the free carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. The disappearance of the signals corresponding to the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm) and the appearance of a broad signal for the carboxylic acid proton are indicative of a successful reaction. The signals for the tert-butyl group (around 1.4 ppm) should remain intact.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

Conclusion

The catalytic hydrogenation of 1-benzyl 4-tert-butyl L-aspartate is a robust and reliable method for the selective deprotection of the α-carboxylic acid. By understanding the underlying principles, carefully selecting the reaction conditions, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. The protocols and guidelines presented in this application note provide a solid foundation for the successful execution of this important synthetic transformation.

References

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Kinbasha. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • YouTube. (2024, June 6). Hydrogenation reaction safety. Retrieved from [Link]

  • ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]

  • PMC. (2023, July 4). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • ACS Publications. (2016, May 12). Mechanism of Olefin Hydrogenation Catalysis Driven by Palladium-Dissolved Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Times and Yields in de-O-benzylation Reactions. Retrieved from [Link]

  • LibreTexts. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • ThermoFisher. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • PMC. (2022, April 5). Taming of the DIBAL Promoted Debenzylation of α‐Cyclodextrin. Kinetics, Substituent Effects and Efficient Synthesis of Lings Tetrol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2021, March 16). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Retrieved from [Link]

  • qualitas1998.net. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]

  • PMC. (2017, October 10). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved from [Link]

  • Scientific Research Publishing. (2016, March 4). Hydrogenation of Alkenes with NaBH 4 , CH 3 CO 2 H, Pd/C in the Presence of O- and N-Benzyl Functions. Retrieved from [Link]

Sources

An Application Guide to the Orthogonal Deprotection of 1-Benzyl 4-tert-Butyl L-Aspartate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides detailed protocols and mechanistic insights for the selective, orthogonal deprotection of 1-benzyl 4-tert-butyl L-aspartate, a common building block in peptide synthesis and medicinal chemistry. The strategic use of benzyl (Bn) and tert-butyl (tBu) ester protecting groups allows for the independent unmasking of the α- and β-carboxylic acids, respectively, offering critical flexibility in the synthesis of complex molecules.

The Principle of Orthogonal Protection

In multi-step chemical synthesis, protecting groups are essential for temporarily masking reactive functional groups. An orthogonal protecting group strategy is one in which two or more different classes of protecting groups can be removed in any order, with high selectivity, by using specific and non-interfering reaction conditions.

The 1-benzyl 4-tert-butyl L-aspartate system is a classic example of this principle:

  • The Benzyl (Bn) Ester at the α-carboxylic acid position is labile to catalytic hydrogenation conditions.

  • The tert-Butyl (tBu) Ester at the β-carboxylic acid position is stable to hydrogenation but is readily cleaved under strong acidic conditions.

This differential reactivity forms the basis of the two independent deprotection protocols detailed below.

G cluster_start Starting Material cluster_path1 Pathway 1: Benzyl Group Removal cluster_path2 Pathway 2: tert-Butyl Group Removal start 1-Benzyl 4-tert-Butyl L-Aspartate p1_reagent Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) start->p1_reagent p2_reagent Acidolysis (e.g., TFA in DCM) start->p2_reagent p1_product L-Aspartic acid 4-tert-butyl ester p1_reagent->p1_product Selective α-Deprotection p2_product L-Aspartic acid 1-benzyl ester p2_reagent->p2_product Selective β-Deprotection

Figure 1: Orthogonal deprotection workflow for 1-benzyl 4-tert-butyl L-aspartate.

Protocol 1: Selective Deprotection of the α-Benzyl Ester via Catalytic Transfer Hydrogenation

This protocol selectively removes the benzyl group to free the α-carboxylic acid, leaving the tert-butyl ester intact. Catalytic transfer hydrogenation is a convenient and milder alternative to traditional hydrogenation using pressurized H₂ gas.[1][2] It utilizes a hydrogen donor in the presence of a palladium catalyst.[1][3] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[1][2][3][4][5]

Mechanistic Overview

The reaction proceeds via the transfer of hydrogen from a donor molecule to the catalyst surface. The palladium catalyst then facilitates the hydrogenolysis of the benzylic C-O bond, releasing the free carboxylic acid and toluene as a byproduct.[6]

G cluster_mech Mechanism of Catalytic Transfer Hydrogenation H_Donor Hydrogen Donor (D-H₂) (e.g., HCOONH₄) Adsorbs onto catalyst surface Pd_Cat {Palladium Catalyst (Pd/C)}|Provides active sites for reaction H_Donor->Pd_Cat H₂ Transfer Intermediate Transition State Complex Hydrogenolysis of C-O bond occurs Pd_Cat->Intermediate Reaction Bn_Ester Benzyl Ester Substrate (R-CO₂Bn) Approaches the activated catalyst Bn_Ester->Pd_Cat Adsorption Products Products Carboxylic Acid (R-CO₂H) + Toluene (Bn-H) Desorb from catalyst Intermediate->Products Release

Figure 2: Simplified mechanism of benzyl ester deprotection via catalytic transfer hydrogenation.

Detailed Experimental Protocol

Materials:

  • 1-benzyl 4-tert-butyl L-aspartate

  • Palladium on carbon (10% w/w)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite® (for filtration)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1-benzyl 4-tert-butyl L-aspartate (1.0 eq) in a suitable solvent such as methanol or DMF (approx. 0.1 M concentration).

  • To this solution, add ammonium formate (2-4 eq).

  • Carefully add 10% palladium on carbon catalyst. The amount can range from 10% to 20% by weight of the substrate.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst.[1] Wash the filter cake thoroughly with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified further if necessary, often by recrystallization or chromatography. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with saturated NaCl solution.

Protocol 2: Selective Deprotection of the β-tert-Butyl Ester via Acidolysis

This protocol employs strong acid to selectively cleave the tert-butyl ester, liberating the β-carboxylic acid while the benzyl ester remains unaffected. The most common reagent for this transformation is trifluoroacetic acid (TFA), often used as a solution in a chlorinated solvent like dichloromethane (DCM).[7][8]

Mechanistic Overview

The acid-catalyzed deprotection proceeds via protonation of the ester oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation).[9][10] This cation is then quenched, typically by deprotonation, to form isobutylene gas.[11]

G cluster_mech2 Mechanism of Acid-Catalyzed t-Butyl Ester Cleavage Protonation Step 1: Protonation The ester carbonyl oxygen is protonated by TFA (H⁺) Cleavage Step 2: C-O Bond Cleavage The C-O bond breaks, forming a carboxylic acid and a stable tert-butyl carbocation Protonation->Cleavage Unimolecular cleavage (SN1-like) Deprotonation Step 3: Isobutylene Formation The tert-butyl cation loses a proton to form gaseous isobutylene Cleavage->Deprotonation Elimination (E1) Final_Products Final Products Carboxylic Acid + Isobutylene Deprotonation->Final_Products

Figure 3: Key steps in the acidolytic cleavage of a tert-butyl ester.

Detailed Experimental Protocol

Materials:

  • 1-benzyl 4-tert-butyl L-aspartate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 1-benzyl 4-tert-butyl L-aspartate (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath. This is crucial to moderate any exothermic reaction.

  • Slowly add TFA to the stirred solution. A common mixture is 1:1 TFA/DCM, but concentrations can be varied.[12] For complete deprotection, a significant excess of TFA (e.g., 95%) can also be used.[7]

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.[12][13] Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • The product can be purified by crystallization or column chromatography as needed.

Data Summary and Comparison

ParameterProtocol 1: Benzyl Deprotection Protocol 2: tert-Butyl Deprotection
Method Catalytic Transfer HydrogenationAcidolysis
Target Group α-Benzyl Esterβ-tert-Butyl Ester
Stable Group β-tert-Butyl Esterα-Benzyl Ester
Primary Reagent Ammonium Formate or Formic AcidTrifluoroacetic Acid (TFA)
Catalyst/Promoter 10% Palladium on Carbon (Pd/C)None (TFA is the reagent)
Typical Solvent Methanol (MeOH), DMFDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours2-5 hours
Key Byproducts Toluene, NH₃, CO₂Isobutylene

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
  • Sansanwal, M., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Wikipedia contributors. (2024, February 21). Transfer hydrogenation. In Wikipedia, The Free Encyclopedia.
  • Li, H., et al. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups.
  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
  • Maji, B. (2025, December 24).
  • Shetty, M., et al. (2020). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology, 10(18), 6143-6154.
  • Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Vaia.
  • ResearchGate. (2015, September 23). How can I deprotect esters using TFA?.
  • ResearchGate. (n.d.).
  • ElAmin, G., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.
  • Speciality Chemicals Magazine. (2025, December 16). TFA-free peptide synthesis offered.
  • Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • BenchChem. (2025). Troubleshooting t-Butyl Ester Cleavage Reactions. Technical Support Center.
  • Chemistry Steps. (2020, February 23).

Sources

Troubleshooting & Optimization

preventing aspartimide formation during 1-benzyl 4-tert-butyl L-aspartate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this guide to address the mechanistic root causes of aspartimide formation when utilizing orthogonally protected aspartate building blocks.

Unlike standard solid-phase peptide synthesis (SPPS), incorporating 1-benzyl 4-tert-butyl L-aspartate (H-Asp(OtBu)-OBzl) typically implies a solution-phase peptide synthesis (LPPS) or fragment condensation strategy. This guide breaks down the chemical causality of side reactions in this specific workflow and provides self-validating protocols to ensure high-purity yields.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Will aspartimide form during the initial acylation of 1-benzyl 4-tert-butyl L-aspartate? No. Aspartimide formation is a base-catalyzed intramolecular side reaction that requires a specific nucleophile: the deprotonated amide nitrogen of the residue C-terminal to the aspartic acid [1]. Because 1-benzyl 4-tert-butyl L-aspartate has its C-terminus protected as a benzyl ester (-OBzl), there is no amide nitrogen present to attack the β -tert-butyl ester. Therefore, the initial coupling (e.g., reacting Fmoc-Xaa-OH with H-Asp(OtBu)-OBzl) is completely free from aspartimide risk.

Q2: If the initial coupling is safe, when does the risk of aspartimide formation actually emerge in my workflow? The vulnerability arises after you deprotect the benzyl ester (typically via catalytic hydrogenolysis) and couple the resulting C-terminal acid to the next amino acid. Once the Asp-Xaa amide bond is formed, the nitrogen of the new Xaa residue can be deprotonated during subsequent Fmoc deprotection steps (e.g., using 20% piperidine). This amidate species will then attack the carbonyl carbon of the OtBu-protected side chain, forming the 5-membered succinimide (aspartimide) ring and expelling tert-butanol [2].

Q3: How do I prevent aspartimide formation once the Asp-Xaa fragment is formed? You must prevent the deprotonation of the backbone amide. Since you are already utilizing the OtBu protecting group—which provides moderate steric hindrance but is insufficient for highly prone sequences (like Asp-Gly)—the most effective strategy is modifying your deprotection cocktail. Adding mildly acidic additives like 1-Hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution buffers the strong base. This keeps the backbone amide protonated without significantly hindering the removal of the Fmoc group [1][3].

Logical Workflow & Risk Assessment

LogicalWorkflow A 1-Benzyl 4-tert-butyl L-aspartate (H-Asp(OtBu)-OBzl) B Acylation with Fmoc-Xaa-OH (Standard LPPS) A->B C Fmoc-Xaa-Asp(OtBu)-OBzl (Protected Dipeptide) B->C D Aspartimide Risk: NONE (C-terminus is an ester; no nucleophile) C->D E Hydrogenolysis (Pd/C, H2) Selective -OBzl Removal C->E F Fmoc-Xaa-Asp(OtBu)-OH (Free C-terminus) E->F G Fragment Coupling to H-Yaa-OR F->G H Fmoc-Xaa-Asp(OtBu)-Yaa-OR (Tripeptide) G->H I Fmoc Deprotection (e.g., 20% Piperidine) H->I J Aspartimide Risk: HIGH (Yaa nitrogen attacks OtBu) I->J

Diagram 1: Mechanistic evolution of aspartimide risk during fragment condensation.

Quantitative Data Summaries

Table 1: Comparison of β -Carboxyl Protecting Groups for Aspartate Causality: Increasing the steric bulk of the β -carboxyl protecting group reduces the ability of the backbone nitrogen to achieve the necessary trajectory for nucleophilic attack [2].

Protecting GroupStructureSteric HindranceAspartimide RiskCleavage Condition
Methyl (OMe) -CH₃LowVery HighSaponification (LiOH)
Benzyl (OBzl) -CH₂-PhLowHighHydrogenolysis / HF
tert-Butyl (OtBu) -C(CH₃)₃ModerateModerateTFA (Acidic)
3-Methylpent-3-yl (OMpe) -C(CH₃)(CH₂CH₃)₂HighLowTFA (Acidic)
Cyanosulfurylide (CSY) ZwitterionVery HighNoneN-Chlorosuccinimide [4]

Table 2: Fmoc Deprotection Cocktails and Aspartimide Suppression Causality: Buffering the deprotection base lowers the pH of the microenvironment just enough to prevent amidate formation while maintaining sufficient basicity for Fmoc β -elimination [1].

Deprotection CocktailRelative Fmoc Removal RateAspartimide SuppressionMechanism of Action
20% Piperidine in DMF 100% (Baseline)NoneFully deprotonates amide backbone.
20% Piperidine + 0.1 M HOBt ~90%HighBuffers base; prevents amide deprotonation.
5% Formic Acid + 20% Piperidine ~85%Very HighStrong buffering; highly effective for prone sequences.
5% Piperazine in DMF ~40%ModerateWeaker base (pKa 9.73); reduces nucleophilicity[3].

Self-Validating Experimental Protocols

Protocol 1: Safe Acylation of 1-Benzyl 4-tert-butyl L-aspartate (LPPS)

Objective: Couple an Fmoc-protected amino acid to the free amine of H-Asp(OtBu)-OBzl without epimerization.

  • Preparation: Dissolve 1.0 eq of Fmoc-Xaa-OH and 1.0 eq of HATU in anhydrous DMF.

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add 1.0 eq of H-Asp(OtBu)-OBzl (free amine). Stir at room temperature for 1 hour.

  • Self-Validation System (TLC): Spot the reaction mixture on a silica TLC plate alongside a pure H-Asp(OtBu)-OBzl standard. Stain with Ninhydrin and heat. The standard will show a bright purple spot (primary amine). Validation is achieved when the reaction mixture shows no purple spot, confirming 100% amine consumption.

Protocol 2: Selective Benzyl Ester Hydrogenolysis

Objective: Remove the C-terminal benzyl ester to prepare for fragment coupling, leaving the OtBu group intact.

  • Preparation: Dissolve the Fmoc-Xaa-Asp(OtBu)-OBzl dipeptide in LC-MS grade Methanol.

  • Catalysis: Add 10% Pd/C (10% w/w relative to the peptide).

  • Reaction: Purge the flask with Nitrogen, then introduce a Hydrogen balloon. Stir vigorously for 2 hours at room temperature.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent.

  • Self-Validation System (LC-MS): Analyze the crude product via LC-MS. Validation is achieved by observing a precise mass shift of -90 Da (loss of the benzyl group) with no -56 Da shift (which would indicate undesired loss of the OtBu group).

Protocol 3: Fragment Coupling & Aspartimide-Suppressed Fmoc Removal

Objective: Couple the newly freed acid to a growing peptide chain and safely remove the Fmoc group.

  • Coupling: React Fmoc-Xaa-Asp(OtBu)-OH with the target amine (H-Yaa-Resin) using DIC/Oxyma to prevent racemization.

  • Deprotection: Treat the resin with a buffered cocktail of 20% Piperidine + 0.1 M HOBt in DMF for 2 x 10 minutes.

  • Self-Validation System (Analytical HPLC-MS): Cleave a micro-aliquot of the peptide from the resin using standard TFA/TIPS/H2O (95:2.5:2.5). Run analytical HPLC-MS. Validation is achieved by the presence of the target mass. If aspartimide formed, you will detect a distinct side-product peak with a mass shift of -74 Da relative to the expected Asp(OtBu) intermediate (indicating the expulsion of tert-butanol during ring closure).

Experimental Workflow Visualization

ExperimentalWorkflow Start Start: H-Asp(OtBu)-OBzl Acylation Step 1: Acylation (Fmoc-AA-OH, HATU, DIEA) Start->Acylation Hydrogenolysis Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Acylation->Hydrogenolysis Coupling Step 3: Fragment Coupling (H-Peptide-Resin, DIC, Oxyma) Hydrogenolysis->Coupling Deprotection Step 4: Fmoc Removal (20% Piperidine + 0.1M HOBt) Coupling->Deprotection Product Target Peptide (Aspartimide-Free) Deprotection->Product

Diagram 2: Step-by-step experimental workflow for aspartimide-free fragment condensation.

References

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Organic Letters (ACS Publications) URL:[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis PMC (National Institutes of Health) URL:[Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Biotage Technical Blog URL:[Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups Nature Communications URL:[Link]

Technical Support Center: Troubleshooting Incomplete Deprotection of 1-Benzyl 4-tert-Butyl L-Aspartate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the troubleshooting of incomplete deprotection of 1-benzyl 4-tert-butyl L-aspartate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the selective or complete removal of the benzyl and tert-butyl protecting groups from this aspartic acid derivative. Here, we provide in-depth technical guidance in a question-and-answer format to address specific experimental issues.

I. Understanding the Chemistry of Deprotection

Before delving into troubleshooting, it is crucial to understand the distinct mechanisms governing the removal of the benzyl and tert-butyl ester protecting groups. 1-benzyl 4-tert-butyl L-aspartate possesses two different ester functionalities, each requiring specific conditions for cleavage.

  • Benzyl (Bn) Ester: This group is most commonly removed via catalytic hydrogenolysis.[1][2] This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the benzylic C-O bond, yielding the free carboxylic acid and toluene as a byproduct.[1][3]

  • tert-Butyl (tBu) Ester: This sterically hindered ester is stable to a wide range of conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation to generate the carboxylic acid.[6][7]

The differential lability of these two groups allows for their selective removal, a critical aspect in multi-step peptide synthesis and the creation of complex molecules.

II. Troubleshooting Guide: Incomplete Deprotection

This section addresses common problems encountered during the deprotection of 1-benzyl 4-tert-butyl L-aspartate, identified by analytical methods such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 1: Incomplete Cleavage of the tert-Butyl Ester

Q1: I've treated my 1-benzyl 4-tert-butyl L-aspartate with TFA, but my analysis shows a significant amount of starting material remaining. What could be the cause?

A1: Incomplete deprotection of the tert-butyl ester is a frequent issue and can stem from several factors related to the reagents, reaction conditions, and the substrate itself.

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: While TFA is the standard reagent, its effectiveness can be compromised.

    • Actionable Advice: Ensure you are using a sufficient excess of TFA. A common condition is a 1:1 mixture of TFA and a co-solvent like dichloromethane (DCM).[8] If the reaction is sluggish, increasing the proportion of TFA can be beneficial. For substrates that are particularly resistant, stronger acidic conditions may be required, although this increases the risk of side reactions.

  • Presence of Water: Water in the reaction mixture can hydrolyze the TFA, reducing its effective concentration.

    • Actionable Advice: Use anhydrous solvents and fresh, high-quality TFA. It is good practice to handle TFA under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

  • Inadequate Reaction Time or Temperature: The deprotection of tert-butyl esters is typically rapid at room temperature, but certain factors can slow it down.

    • Actionable Advice: Monitor the reaction progress closely using TLC or LC-MS.[8] If the reaction has stalled, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but this should be done cautiously to avoid potential side reactions.[9]

Issue 2: Incomplete Cleavage of the Benzyl Ester

Q2: My hydrogenolysis reaction to remove the benzyl group is not going to completion. What troubleshooting steps should I take?

A2: Incomplete hydrogenolysis can be attributed to issues with the catalyst, hydrogen source, or the presence of catalyst poisons.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the cornerstone of this reaction, and its activity is paramount.

    • Actionable Advice:

      • Use Fresh Catalyst: Pd/C can lose activity over time, especially if not stored properly. Use a fresh batch of catalyst for important reactions.

      • Increase Catalyst Loading: A typical catalyst loading is 10-20 mol% of palladium.[1] If the reaction is slow, increasing the loading may be necessary.

      • Ensure Proper Catalyst Dispersion: The catalyst must be well-suspended in the reaction mixture to provide a sufficient surface area for the reaction to occur. Vigorous stirring is essential.

  • Inefficient Hydrogen Delivery: The reaction requires a consistent supply of hydrogen.

    • Actionable Advice:

      • Hydrogen Atmosphere: Ensure the reaction vessel is properly purged of air and filled with hydrogen. A common method is to evacuate the flask and backfill with hydrogen from a balloon, repeating this cycle three times.[1] For larger scale reactions, a continuous flow of hydrogen or a hydrogenation apparatus is recommended.

      • Transfer Hydrogenation: As an alternative to hydrogen gas, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or formic acid can be effective.[3][10]

  • Catalyst Poisoning: Certain functional groups or impurities can bind to the palladium surface and inhibit its catalytic activity.

    • Actionable Advice: Sulfur-containing compounds are notorious catalyst poisons.[3] Ensure your starting material and solvents are free from sulfur-containing impurities. If the substrate itself contains sulfur, alternative deprotection methods may be necessary.

Issue 3: Unwanted Side Reactions During Deprotection

Q3: During the TFA-mediated deprotection of the tert-butyl group, I'm observing unexpected byproducts in my mass spectrum. What are these and how can I prevent them?

A3: The primary culprit for side reactions during TFA deprotection is the highly reactive tert-butyl cation generated during the cleavage.[4] This electrophile can alkylate any nucleophilic species present in the reaction mixture.

Common Side Reactions and Mitigation Strategies:

  • t-Butylation of the Deprotected Carboxylic Acid: The newly formed carboxylic acid can be alkylated by the tert-butyl cation, leading to the reformation of the tert-butyl ester.

    • Mitigation: The use of "scavengers" is essential to trap the tert-butyl cation.[4][11] Common scavengers include triisopropylsilane (TIS) or thioanisole. Adding a small percentage of a scavenger to the cleavage cocktail can significantly reduce this side reaction.

  • t-Butylation of other Nucleophilic Residues: If the substrate contains other nucleophilic functional groups (e.g., the indole ring of tryptophan or the thioether of methionine), these can also be alkylated.[4][11]

    • Mitigation: Again, the addition of scavengers is the most effective strategy. The choice of scavenger may depend on the specific nucleophiles present in the molecule.

III. Frequently Asked Questions (FAQs)

Q4: Can I remove both the benzyl and tert-butyl groups in a single step?

A4: Yes, it is possible to perform a global deprotection. A common method is to first cleave the tert-butyl ester using TFA, and then, after removal of the TFA, subject the crude product to hydrogenolysis to remove the benzyl group. Attempting to perform both reactions simultaneously is generally not recommended as the acidic conditions of TFA can interfere with the hydrogenolysis catalyst.

Q5: How can I selectively remove the benzyl ester while leaving the tert-butyl ester intact?

A5: Standard catalytic hydrogenolysis conditions (H₂, Pd/C in a neutral solvent like methanol or ethanol) are generally mild enough to selectively cleave the benzyl ester without affecting the acid-labile tert-butyl ester.[2]

Q6: How can I selectively remove the tert-butyl ester while leaving the benzyl ester intact?

A6: Treatment with TFA in DCM at room temperature is the standard method for selectively removing the tert-butyl ester.[4] Benzyl esters are stable to these acidic conditions.[12]

Q7: Are there any alternative, milder methods for tert-butyl ester deprotection?

A7: Yes, for substrates that are sensitive to strong acids like TFA, other methods have been developed. These include the use of Lewis acids such as ZnBr₂ or ytterbium triflate, which can offer greater selectivity under milder conditions.[13][14] Aqueous phosphoric acid has also been reported as an environmentally benign alternative.[12]

Q8: What are the best analytical techniques to monitor the progress of these deprotection reactions?

A8: A combination of techniques is often ideal.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the detection of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for structural confirmation of the final product.

IV. Experimental Protocols and Data

Protocol 1: Selective Deprotection of the tert-Butyl Ester
  • Preparation: Dissolve 1-benzyl 4-tert-butyl L-aspartate (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a stir bar. A typical concentration is 0.1-0.2 M.[8]

  • Reaction Initiation: To the solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA).[8] For sensitive substrates, consider adding a scavenger such as triisopropylsilane (TIS) (2-5% v/v).

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.[8] The resulting crude product can be used directly in the next step or purified by standard methods.

Protocol 2: Selective Deprotection of the Benzyl Ester
  • Reaction Setup: To a solution of 1-benzyl 4-tert-butyl L-aspartate (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (typically 10-20 mol% Pd).[1]

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst can be pyrophoric, especially when dry.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Quantitative Data Summary
Protecting GroupDeprotection MethodReagents & SolventTemperatureTypical TimePotential Issues
tert-Butyl Ester Acidolysis50% TFA in DCMRoom Temp2-4 hIncomplete reaction, t-butylation side products
Benzyl Ester HydrogenolysisH₂, 10% Pd/C in MeOH or EtOHRoom Temp2-12 hCatalyst poisoning, incomplete reaction
Visualization of Deprotection Workflow

Deprotection_Workflow Start 1-Benzyl 4-tert-Butyl L-Aspartate Product1 1-Benzyl L-Aspartic Acid Start->Product1  TFA/DCM (tBu Deprotection) Product2 4-tert-Butyl L-Aspartic Acid Start->Product2  H₂/Pd-C (Bn Deprotection) FinalProduct L-Aspartic Acid Product1->FinalProduct  H₂/Pd-C (Bn Deprotection) Product2->FinalProduct  TFA/DCM (tBu Deprotection)

Caption: Selective and global deprotection pathways for 1-benzyl 4-tert-butyl L-aspartate.

V. References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Sharma, G. V. M., Reddy, C. G., & Reddy, P. S. (2000). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 41(16), 2847-2850.

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]

  • Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives. (2012). PMC. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. (2012). Google Patents. Retrieved from

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Avoid Protecting Groups. (2019). In Green Chemistry: Principles and Case Studies. Retrieved from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]

  • The use of polystyrylsulfonyl chloride resin as a solid supported condensation reagent for the formation of esters: Synthesis of N-[(9-fluorenylmethoxy)carbonyl]-L-aspartic acid; α tert-butyl ester, β-(2-ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Publications. Retrieved from [Link]

  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2015). ResearchGate. Retrieved from [Link]

  • L-Aspartic acid 4-benzyl ester. (n.d.). LookChem. Retrieved from [Link]

  • Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (2012). ACS Publications. Retrieved from [Link]

  • Screening of Fmoc deprotection on standard amino acids and esters. (n.d.). ResearchGate. Retrieved from [Link]

  • L-Aspartic acid 4-tert-butyl ester. (n.d.). LookChem. Retrieved from [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. (2017). PMC. Retrieved from [Link]

  • L-Proline. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization During 1-Benzyl 4-tert-Butyl L-Aspartate Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of minimizing racemization during the activation of 1-benzyl 4-tert-butyl L-aspartate for peptide synthesis. Maintaining the stereochemical integrity of amino acids is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1][2]

Troubleshooting Guide: Diagnosing and Resolving Racemization Issues

This section is designed to help you identify and solve specific problems related to racemization during your experiments.

Issue: High Levels of D-Aspartate Detected in the Final Product

You've completed your synthesis and upon chiral analysis (e.g., chiral HPLC), you observe a significant percentage of the undesired D-aspartate diastereomer.

Step-by-Step Troubleshooting and Solutions:

  • Evaluate Your Coupling Reagent and Additives: The choice of coupling reagent is a primary factor in controlling racemization.[1]

    • Carbodiimides (e.g., DCC, DIC): While effective for amide bond formation, carbodiimides can promote racemization if used alone.[3] The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is crucial for suppressing this side reaction.[3][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

    • Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents are generally associated with lower levels of racemization, especially when used with additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole).[4][5] HOAt is often more effective than HOBt in suppressing racemization.[4][6]

    • Phosphonium Reagents (e.g., BOP, PyBOP): Similar to uronium salts, these reagents generally provide good results with minimal racemization, particularly in the presence of HOBt.[7]

  • Scrutinize the Base and Its Stoichiometry: The presence of a base is often necessary, but it can also be a major contributor to racemization by facilitating the abstraction of the α-proton.[1][2]

    • Base Strength: Stronger bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization compared to weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] Consider switching to a weaker base if you are experiencing high levels of racemization.

    • Base Equivalents: Use the minimum amount of base required for the reaction to proceed. An excess of base will increase the likelihood of racemization.

  • Optimize Reaction Conditions:

    • Temperature: Elevated temperatures can significantly accelerate the rate of racemization.[8][9][10] If possible, conduct the activation and coupling steps at lower temperatures (e.g., 0 °C).

    • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased racemization, especially with sensitive amino acids like cysteine and histidine.[5] Minimize the pre-activation time or consider in situ activation where the coupling reagent is added to a mixture of the acid and amine.

    • Solvent Polarity: The polarity of the solvent can influence the rate of racemization. Less polar solvents may sometimes reduce racemization.[5] For instance, a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) might be preferable to neat DMF in some cases.[5]

  • Consider the Specific Propensity of Aspartic Acid for Side Reactions:

    • Aspartimide Formation: Aspartic acid derivatives are particularly susceptible to forming a cyclic succinimide intermediate (aspartimide), especially when the following amino acid in a sequence is glycine, serine, or asparagine.[11] This intermediate is prone to racemization.[11] The use of HOBt in the deprotection solution (for Fmoc synthesis) can help to reduce aspartimide formation.[4][8] Additionally, employing bulkier side-chain protecting groups can sterically hinder this side reaction.[11][12]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of racemization during the activation of L-aspartate derivatives.

Q1: What is the primary mechanism of racemization for 1-benzyl 4-tert-butyl L-aspartate during activation?

A1: The most predominant mechanism of racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][13][14][15] The activated carboxyl group cyclizes, and the proton on the α-carbon of this oxazolone is acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1][2] A secondary, less common mechanism is direct enolization, where the α-proton is abstracted directly from the activated amino acid.[1][2]

Q2: Which coupling reagents are recommended for minimizing racemization with aspartic acid derivatives?

A2: For minimizing racemization, it is generally recommended to use coupling reagents in combination with racemization-suppressing additives. Good choices include:

  • Carbodiimides (DIC, DCC) with HOBt or Oxyma Pure: This is a classic and effective combination.[3][4]

  • Uronium/Aminium salts (HATU, HBTU) with HOAt or HOBt: HATU, in particular, is known for its high efficiency and low racemization levels.[1][4]

  • Phosphonium salts (PyBOP, BOP) with HOBt: These are also reliable options for minimizing epimerization.[7]

The following table provides a qualitative comparison of common coupling reagents in terms of their potential for causing racemization.

Coupling Reagent ClassAdditiveRelative Racemization Risk
Carbodiimides (DCC, DIC)NoneHigh
Carbodiimides (DCC, DIC)HOBt, Oxyma PureLow
Uronium/Aminium (HBTU)HOBtLow
Uronium/Aminium (HATU)HOAtVery Low
Phosphonium (BOP, PyBOP)HOBtLow

Q3: How can I analytically determine the extent of racemization?

A3: The most common and reliable method for quantifying the enantiomeric purity of your product is chiral High-Performance Liquid Chromatography (HPLC) .[16][17][18][19] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. Other methods include NMR spectroscopy with a chiral differentiating agent.[20]

Q4: Are there any alternative protecting group strategies to minimize racemization of aspartic acid?

A4: Yes, while you are using 1-benzyl 4-tert-butyl L-aspartate, it's worth noting that the choice of protecting groups can influence side reactions that lead to racemization. For instance, in solid-phase peptide synthesis (SPPS), using bulkier tert-butyl-based protecting groups for the side chain can help prevent aspartimide formation.[12] In some cases, backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be employed to prevent aspartimide formation, although this can introduce other challenges such as difficult couplings.[4][21]

Experimental Protocols

Protocol 1: Standard Coupling with DIC/HOBt for Reduced Racemization

This protocol outlines a standard procedure for coupling 1-benzyl 4-tert-butyl L-aspartate with a low risk of racemization.

  • Preparation: In a reaction vessel, dissolve the N-protected 1-benzyl 4-tert-butyl L-aspartate (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in an appropriate solvent (e.g., DMF).

  • Amine Addition: Add the amine component (e.g., an amino acid ester hydrochloride, 1 equivalent) and a weak base like N-methylmorpholine (NMM) (1 equivalent if starting from a salt).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.

Protocol 2: Chiral HPLC Analysis of Aspartic Acid Enantiomers

This is a general guideline for analyzing the enantiomeric purity of your final product. The specific column and mobile phase will need to be optimized for your particular compound.

  • Column Selection: Choose a suitable chiral stationary phase. For underivatized amino acids, macrocyclic glycopeptide-based CSPs like those with teicoplanin are often effective.[16]

  • Mobile Phase Preparation: Prepare a mobile phase system. A common starting point for polar compounds on teicoplanin-based columns is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[16]

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC system and run the separation under isocratic or gradient conditions.

  • Detection and Quantification: Use a UV detector to monitor the elution of the enantiomers. The ratio of the peak areas for the D- and L-isomers will give you the enantiomeric excess (e.e.) or the percentage of the D-isomer.

Visualizing the Racemization Mechanism

The following diagram illustrates the primary pathway for racemization via oxazolone formation.

racemization_mechanism cluster_L_amino_acid L-Amino Acid Derivative cluster_oxazolone Oxazolone Intermediate cluster_enolate Achiral Intermediate cluster_racemic_mixture Racemic Mixture L_AA N-Protected L-Aspartate (Activated) Oxazolone 5(4H)-Oxazolone L_AA->Oxazolone Cyclization Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate + Base - H+ D_AA D-Aspartate Derivative Enolate->D_AA + H+ L_AA_final L-Aspartate Derivative Enolate->L_AA_final + H+

Caption: Mechanism of racemization via oxazolone formation.

References

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2314–2327. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

  • ResearchGate. (n.d.). Chiral recognition and purity analysis of an aspartic acid enantiomeric sample... Retrieved from [Link]

  • Souza, D. F., et al. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 56(4), 215-222. [Link]

  • Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6934–6941. [Link]

  • Itoh, M. (1979). 2,4-Dimethyl-5(4H)-oxazolone as reagent for activation and coupling of N-substituted aspartic acid. Bulletin of the Chemical Society of Japan, 52(5), 1541-1542. [Link]

  • Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5218–5221. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315576120. [Link]

  • Royal Society of Chemistry. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science. [Link]

  • Tramp, C., & Miller, S. L. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Origins of Life and Evolution of Biospheres. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 785–802. [Link]

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(9), 741-746. [Link]

  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]

  • Vannecke, W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemistryBioChem, e202500490. [Link]

  • Kumar, A., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • Ahuja, S. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, T., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2095–2103. [Link]

  • Kumar, P., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy and Pharmaceutical Research, 19(2), 263-276. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides with 1-Benzyl 4-tert-Butyl L-Aspartate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage and deprotection of peptides containing the unique 1-benzyl 4-tert-butyl L-aspartate residue. The simultaneous presence of two distinct acid-labile protecting groups on a single aspartic acid residue presents specific challenges that require careful consideration to ensure high peptide purity and yield.

This resource is designed to provide you with the expertise and practical guidance to navigate these challenges successfully. We will delve into the underlying chemical principles, offer step-by-step protocols, and provide data-driven recommendations to help you optimize your cleavage strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving a peptide containing 1-benzyl 4-tert-butyl L-aspartate?

The main challenge lies in the differential acid lability of the tert-butyl (tBu) and benzyl (Bzl) esters and the management of the resulting carbocations. The tert-butyl ester is significantly more sensitive to acid than the benzyl ester.[1][2] This means that standard trifluoroacetic acid (TFA) cleavage conditions designed for tert-butyl group removal might not be sufficient for complete and efficient cleavage of the benzyl ester. Incomplete removal of the benzyl group will result in a difficult-to-separate peptide variant.

Furthermore, the cleavage of both groups generates highly reactive tert-butyl and benzyl carbocations.[3][4] These electrophilic species can re-attach to sensitive residues in your peptide, such as tryptophan, methionine, cysteine, and tyrosine, leading to a variety of unwanted side products.[5]

Finally, as with any aspartic acid-containing peptide, there is a significant risk of aspartimide formation, a side reaction that can occur under both acidic and basic conditions.[6][7] This can lead to a mixture of α- and β-aspartyl peptides and racemization, compromising the integrity of your final product.[8]

Q2: I'm observing a significant amount of a side product with a mass increase of +90 Da. What is the likely cause?

A mass increase of +90 Da strongly suggests benzylation of a susceptible amino acid residue in your peptide. The benzyl cation (C₇H₇⁺), generated from the cleavage of the benzyl ester, is a potent alkylating agent. This side reaction is particularly common with tryptophan, where the indole side chain is highly nucleophilic. Other susceptible residues include methionine, cysteine, and tyrosine.

To mitigate this, it is crucial to use an effective scavenger cocktail that can trap the benzyl cations as they are formed.

Q3: My cleavage seems incomplete, with a portion of my peptide retaining the benzyl group. How can I improve the cleavage efficiency?

Incomplete cleavage of the benzyl ester is a common issue due to its higher stability in TFA compared to the tert-butyl ester. To drive the cleavage to completion, you can consider the following strategies:

  • Extended Reaction Time: Increasing the cleavage time from the standard 2-3 hours to 4-6 hours can often improve the yield of the fully deprotected peptide. It is advisable to perform a time-course study on a small scale to determine the optimal duration for your specific peptide.

  • Increased Temperature: While most cleavages are performed at room temperature, carefully increasing the temperature to 30-40°C can enhance the rate of benzyl ester cleavage. However, be aware that higher temperatures can also accelerate side reactions, so this should be approached with caution and monitored closely.

  • Stronger Acid Systems: For particularly stubborn benzyl groups, the use of a stronger acid system may be necessary. A mixture of TFA with a small percentage of trifluoromethanesulfonic acid (TFMSA) can be effective.[5] However, this is a very aggressive reagent and should be used as a last resort, with an optimized scavenger cocktail to protect sensitive residues.

Q4: How can I minimize aspartimide formation during the cleavage of my peptide?

Aspartimide formation is a well-documented side reaction in peptides containing aspartic acid, especially at Asp-Gly, Asp-Ser, and Asp-Asn sequences.[6] While it is often associated with the basic conditions of Fmoc deprotection, it can also be catalyzed by the strong acid used during cleavage.[6]

Here are some strategies to minimize aspartimide formation during cleavage:

  • Lower Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to slow down the rate of aspartimide formation.

  • Optimized Cleavage Time: Avoid unnecessarily long cleavage times, as prolonged exposure to strong acid can increase the likelihood of this side reaction. Determine the minimum time required for complete deprotection through a time-course experiment.

  • "Low-High" HF Cleavage (for Boc-SPPS): For peptides synthesized using Boc chemistry, a "low-high" HF cleavage procedure can be beneficial. The initial "low" HF step with a high concentration of a scavenger like dimethyl sulfide (DMS) proceeds via an SN2 mechanism, which can suppress aspartimide formation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cleavage of peptides containing 1-benzyl 4-tert-butyl L-aspartate.

Problem Potential Cause(s) Recommended Solution(s)
Low Cleavage Yield (Incomplete Cleavage) Insufficient acid strength or reaction time to cleave the more stable benzyl ester.1. Extend Cleavage Time: Increase the reaction time to 4-6 hours and monitor for completion. 2. Elevate Temperature: Cautiously increase the cleavage temperature to 30-40°C. 3. Use a Stronger Acid: Consider a TFA/TFMSA mixture, but with extreme caution and appropriate scavengers.[5]
Presence of Benzylated Side Products (+90 Da) Inefficient scavenging of benzyl cations generated from the benzyl ester.1. Optimize Scavenger Cocktail: Use a cocktail containing a thiol-based scavenger like 1,4-Benzenedimethanethiol (1,4-BDMT) or dithiothreitol (DTT) in combination with triisopropylsilane (TIS) and water.[6] 2. Increase Scavenger Concentration: A higher concentration of scavengers may be necessary to effectively trap the benzyl cations.
Presence of t-Butylated Side Products (+56 Da) Inefficient scavenging of tert-butyl cations from the tert-butyl ester.1. Ensure Adequate TIS: Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations. Ensure it is present in your cleavage cocktail at a sufficient concentration (typically 2.5-5%).[9]
Significant Aspartimide Formation (Isomeric Peptides) Acid-catalyzed cyclization of the aspartic acid residue.1. Reduce Cleavage Temperature: Perform the cleavage at 4°C. 2. Minimize Cleavage Time: Determine the shortest effective cleavage time through a time-course study.
Peptide Precipitation Issues Poor solubility of the cleaved peptide in the precipitation solvent.1. Use an Alternative Ether: If precipitation in diethyl ether is poor, try methyl-tert-butyl ether (MTBE). 2. Ensure Cold Ether: Use ice-cold ether for precipitation to maximize the recovery of your peptide.

Recommended Cleavage Protocols

The choice of the optimal cleavage cocktail is highly dependent on the amino acid composition of your peptide. Below are two recommended starting points.

Standard Cleavage Cocktail (for peptides without highly sensitive residues)

This cocktail is suitable for peptides that do not contain residues like Cysteine, Methionine, or Tryptophan.

Component Volume/Weight Percentage Purpose
Trifluoroacetic Acid (TFA)90% (v/v)Cleavage and deprotection
Water5% (v/v)Suppresses side reactions
Triisopropylsilane (TIS)5% (v/v)Scavenger for tert-butyl cations
Robust Cleavage Cocktail (for peptides with sensitive residues)

This cocktail, often referred to as "Reagent K," is designed to protect sensitive amino acid residues from modification during cleavage.[9]

Component Volume/Weight Percentage Purpose
Trifluoroacetic Acid (TFA)82.5% (v/v)Cleavage and deprotection
Water5% (v/v)Suppresses side reactions
Phenol5% (w/v)Scavenger for benzyl and other cations
Thioanisole5% (v/v)Scavenger, particularly for tryptophan protection
1,2-Ethanedithiol (EDT)2.5% (v/v)Scavenger for various cations

Step-by-Step Cleavage and Work-up Protocol:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum to remove any residual solvents like dimethylformamide (DMF).

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with stubborn benzyl groups, consider extending this time.

  • Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.

  • Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing the Cleavage Workflow and Side Reactions

To better understand the processes involved, the following diagrams illustrate the general cleavage workflow and the mechanism of the primary side reactions.

Cleavage_Workflow PeptideResin Peptide-Resin (with Asp(OtBu)-OBzl) CleavageCocktail TFA Cleavage Cocktail (TFA, Scavengers, H2O) PeptideResin->CleavageCocktail Add CleavedPeptide Cleaved Peptide (in TFA solution) CleavageCocktail->CleavedPeptide 2-6 hours, RT Precipitation Precipitation (Cold Ether/MTBE) CleavedPeptide->Precipitation Add dropwise CrudePeptide Crude Peptide Pellet Precipitation->CrudePeptide Centrifuge Washing Washing (Cold Ether) CrudePeptide->Washing DriedPeptide Dried Crude Peptide Washing->DriedPeptide

Caption: General workflow for peptide cleavage and isolation.

Side_Reactions cluster_aspartimide Aspartimide Formation cluster_alkylation Carbocation Side Reactions Asp Aspartic Acid Residue Aspartimide Aspartimide Intermediate Asp->Aspartimide Acid-catalyzed cyclization AlphaPeptide α-Aspartyl Peptide Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Aspartyl Peptide Aspartimide->BetaPeptide Hydrolysis ProtectingGroups tBu and Bzl Esters Carbocations tBu+ and Bzl+ Carbocations ProtectingGroups->Carbocations TFA Cleavage SensitiveResidues Sensitive Residues (Trp, Met, Cys, Tyr) Carbocations->SensitiveResidues Electrophilic Attack AlkylatedPeptide Alkylated Peptide Side Products SensitiveResidues->AlkylatedPeptide

Caption: Major side reactions during peptide cleavage.

References

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(24), 6646-6652. [Link]

  • GenScript. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Lauer, J. L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(8), e3182. [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Stack Overflow. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Reddit. (2016, April 27). Most labile ester protecting group?. r/chemistry. Retrieved from [Link]

  • Roy, P., et al. (2025). A TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ResearchGate. (2019, February 21). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science, 21(8), 680–687. [Link]

  • Moore, G. J., & McMaster, D. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian journal of biochemistry, 58(8), 641–643. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

resolving solubility issues of 1-benzyl 4-tert-butyl L-aspartate in DMF and DCM

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center guide for .

Technical Support Center: Aspartate Derivatives

Topic: Resolving Solubility Challenges with 1-benzyl 4-tert-butyl L-aspartate

This guide provides in-depth troubleshooting for common solubility issues encountered with 1-benzyl 4-tert-butyl L-aspartate and its hydrochloride salt in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Troubleshooting Guide: Dissolving Your Aspartate Derivative

This section addresses specific problems you might encounter during your experiments. The core principle to remember is that the solubility of amino acid derivatives is highly dependent on their form (free amine vs. salt), the purity of the solvent, and the physical conditions of the dissolution process.

Question 1: I'm struggling to dissolve my 1-benzyl 4-tert-butyl L-aspartate in fresh DMF or DCM at room temperature. The dissolution is slow and incomplete. What are the first things I should check?

Answer:

When facing initial solubility challenges, it's crucial to verify the foundational variables of your system. Incomplete dissolution is often traced back to the specific form of the compound or the quality of the materials being used.

  • Identify the Compound's Form: The most critical factor is whether you are using the free amine form (H-Asp(OBzl)-OtBu) or its hydrochloride salt (H-Asp(OBzl)-OtBu·HCl).

    • H-Asp(OBzl)-OtBu (Free Amine): This form is less polar and should be more readily soluble in moderately polar solvents like DCM.

    • H-Asp(OBzl)-OtBu·HCl (HCl Salt): This salt form is significantly more polar due to the protonated amine group.[1] Consequently, it exhibits poor solubility in non-polar solvents like DCM but better solubility in polar solvents. Many commercial suppliers provide this derivative as the hydrochloride salt for improved stability and handling.[2][3]

  • Assess Solvent Quality:

    • Water Content: Both DMF and DCM are hygroscopic and can absorb atmospheric moisture, which can negatively impact the solubility of non-polar compounds. Use anhydrous grade solvents for best results.

    • DMF Degradation: Over time, DMF can degrade, particularly if exposed to light or impurities, into dimethylamine and formic acid. The presence of these ionic species can alter the solvent's properties and may lead to unwanted side reactions. Using a fresh, high-purity bottle of DMF is always recommended.

  • Consider Compound Purity and Handling:

    • Hygroscopicity: The compound itself, particularly in its salt form, can be hygroscopic.[2] Absorbed water can interfere with dissolution in non-aqueous solvents. Ensure the compound has been stored in a desiccator and handled quickly.

Question 2: Why is my H-Asp(OBzl)-OtBu·HCl salt virtually insoluble in DCM, and what is the best way to get it into solution for a reaction?

Answer:

This is a classic issue of polarity mismatch. The hydrochloride salt form makes the molecule highly polar, rendering it insoluble in a non-polar solvent like DCM. The guiding principle here is "like dissolves like."

The most effective strategy is not to force the salt into the non-polar solvent but to convert it in-situ to its more soluble free amine form. This is a standard procedure in peptide synthesis.

Causality: The protonated amine (–NH3+Cl−) in the HCl salt is ionic. DCM, being a non-polar aprotic solvent, cannot effectively solvate these ions. By adding a non-nucleophilic organic base, you deprotonate the amine (–NH3+ → –NH2), removing the ionic charge and drastically reducing the molecule's polarity. The resulting free amine is significantly more soluble in DCM.

For a detailed methodology, see Protocol 1: In-Situ Neutralization for Enhanced Solubility in DCM .

Question 3: I've confirmed I have the correct form and high-quality solvent, but solubility is still poor. What physical methods can I use to improve dissolution?

Answer:

When chemical factors are ruled out, physical intervention can often overcome the kinetic barriers to dissolution.

  • Ultrasonication: Sonicating the mixture is a highly effective method. The high-frequency sound waves create micro-cavitations in the solvent, which act to break apart agglomerates of the solid powder. This increases the effective surface area of the solute exposed to the solvent, accelerating the rate of dissolution. Many suppliers note that sonication may be required for dissolving related derivatives.[2]

  • Gentle Heating: Increasing the temperature of the system increases its kinetic energy, which can help overcome the intermolecular forces within the solid crystal lattice, promoting dissolution.[4]

    • Caution: Exercise extreme care. For aspartic acid derivatives, excessive heat, especially in the presence of any base (including residual amines in degraded DMF), can promote the formation of an undesirable side product called aspartimide.[5][6] Do not exceed 40°C.

For a detailed methodology, see Protocol 2: Improving Solubility with Gentle Heat and Sonication .

Question 4: Are there any chemical stability issues I should be aware of when dissolving this compound, particularly in DMF?

Answer:

Yes, chemical stability is a major concern, especially for aspartic acid derivatives. The primary side reaction to be aware of is aspartimide formation .

Mechanism: This is an intramolecular cyclization where the backbone amide nitrogen of the next amino acid in a sequence attacks the carbonyl group of the aspartate side-chain ester. In the context of the single amino acid derivative, this reaction is less probable but can be initiated under basic conditions, such as those used for Fmoc-deprotection in peptide synthesis.[7]

Contributing Factors:

  • Base: The reaction is base-catalyzed. This is why using a minimal amount of a non-nucleophilic base for neutralization is critical, and why degraded DMF (containing dimethylamine) poses a risk.

  • Solvent Polarity: Polar aprotic solvents like DMF can stabilize the transition state of this reaction, increasing its rate.[5]

  • Temperature: Higher temperatures will accelerate this and other side reactions.

Always use freshly prepared solutions and avoid prolonged storage, especially if any base has been added.

Visual Workflows and Data

Troubleshooting Logic

The following diagram outlines the decision-making process when encountering solubility issues with 1-benzyl 4-tert-butyl L-aspartate.

start Solubility Issue Encountered check_form 1. Identify Compound Form start->check_form check_solvent 2. Verify Solvent Quality start->check_solvent is_salt Is it the HCl Salt? check_form->is_salt solvent_ok Is solvent anhydrous & fresh? check_solvent->solvent_ok free_base Free Amine is_salt->free_base No hcl_salt HCl Salt is_salt->hcl_salt Yes physical_methods 3. Apply Physical Methods free_base->physical_methods neutralize Neutralize in-situ (for DCM) hcl_salt->neutralize solvent_bad Replace Solvent solvent_ok->solvent_bad No solvent_ok->physical_methods Yes solvent_bad->start sonicate Sonication physical_methods->sonicate heat Gentle Heat (<40°C) physical_methods->heat dissolved Problem Resolved sonicate->dissolved heat->dissolved neutralize->dissolved

Caption: Troubleshooting workflow for solubility issues.

Summary of Properties and Solubility
Property1-benzyl 4-tert-butyl L-aspartate (Free Amine)1-benzyl 4-tert-butyl L-aspartate HCl (Salt)
Molecular Formula C₁₅H₂₁NO₄C₁₅H₂₂ClNO₄[2]
Appearance White to off-white solidWhite to off-white solid[2][3]
Solubility in DCM SolubleInsoluble
Solubility in DMF SolubleModerately Soluble (may require heat/sonication)
Solubility in DMSO SolubleSoluble (often requires sonication)[2][3]
Solubility in Water Insoluble[8][9]Slightly Soluble

Experimental Protocols

Protocol 1: In-Situ Neutralization for Enhanced Solubility in DCM

This protocol describes the conversion of the H-Asp(OBzl)-OtBu·HCl salt to its free amine form directly in the reaction vessel to achieve dissolution in Dichloromethane (DCM).

Materials:

  • H-Asp(OBzl)-OtBu·HCl

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Setup: To a clean, dry flask equipped with a magnetic stir bar under an inert atmosphere, add the H-Asp(OBzl)-OtBu·HCl solid.

  • Solvent Addition: Add the required volume of anhydrous DCM. The solid will not dissolve, forming a slurry.

  • Base Calculation: Calculate the required amount of base. Use 1.0 to 1.1 equivalents of DIPEA or NMM relative to the moles of the aspartate salt. Using a slight excess ensures complete neutralization, but a large excess should be avoided to minimize potential side reactions.

  • Base Addition: While stirring the slurry vigorously, add the calculated amount of base dropwise via syringe.

  • Dissolution: Continue to stir at room temperature. As the free amine is formed, the solid will gradually dissolve. Complete dissolution typically occurs within 5-15 minutes.

  • Verification: The solution should become clear and homogeneous. It is now ready for use in the subsequent reaction step (e.g., coupling).

Self-Validation: The visual endpoint (complete dissolution of the solid) serves as a reliable indicator that the neutralization was successful.

Protocol 2: Improving Solubility with Gentle Heat and Sonication

Use this protocol when dissolving the free amine form or when trying to dissolve the HCl salt in a polar solvent like DMF.

Materials:

  • 1-benzyl 4-tert-butyl L-aspartate (free amine or HCl salt)

  • Anhydrous solvent (DMF or DCM)

  • Magnetic stirrer and stir bar

  • Water bath sonicator

  • Heating mantle or water bath with temperature control

Procedure:

  • Initial Slurry: Add the solid compound to the solvent in a flask with a stir bar. Begin stirring at room temperature to form a slurry.

  • Sonication: Place the flask in a water bath sonicator. Sonicate the mixture in 5-minute intervals. After each interval, remove the flask and check for dissolution.

  • Gentle Heating (If Necessary): If sonication alone is insufficient, gently warm the slurry while stirring.

    • Use a water bath or heating mantle set to a maximum of 40°C.

    • Monitor the dissolution closely. Do not maintain the elevated temperature for an extended period (e.g., >30 minutes) to minimize the risk of aspartimide formation.

  • Cooling: Once the solid is dissolved, allow the solution to cool to room temperature before proceeding with your experiment. Check to ensure the compound does not precipitate upon cooling. If it does, a slightly larger volume of solvent may be required.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like triethylamine (TEA) for the neutralization in Protocol 1? It is generally recommended to use a non-nucleophilic, sterically hindered base like DIPEA or NMM. While TEA can work, it is slightly more nucleophilic and has a higher risk of promoting side reactions, especially if trace impurities are present.

Q2: My compound precipitated out of the DCM solution after I neutralized it. What happened? This could indicate several things: your solution is supersaturated (you need more solvent), the temperature of the lab has dropped significantly, or the neutralization was incomplete. Ensure you used at least 1.0 equivalent of base and consider adding a small amount of additional solvent.

Q3: Can I prepare a stock solution of 1-benzyl 4-tert-butyl L-aspartate in DMF and store it? It is highly recommended to use freshly prepared solutions. Storing solutions of this compound, especially in DMF, is not advisable due to the potential for solvent degradation and the risk of slow side reactions over time.[2][3]

Q4: Does the amino acid C-terminal to the Asp residue affect solubility or stability? Absolutely. In the context of peptide synthesis, the identity of the following amino acid has a profound impact on the rate of aspartimide formation. Sequences like Asp-Gly are notoriously prone to this side reaction because Glycine is not sterically hindered, allowing the backbone nitrogen to more easily attack the side chain.[5]

References

  • Tome, L. I. N., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available at: [Link]

  • LookChem. (n.d.). Cas 3057-74-7, L-Aspartic acid 4-tert-butyl ester. Available at: [Link]

  • Urayama, T., et al. (2021). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link]

  • Szymańska, E., et al. (2024). Characterization of naproxen salts with amino acid esters and their application in topical skin preparations. International Journal of Pharmaceutics. Available at: [Link]

  • Tome, L. I. N., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available at: [Link]

  • SciSpace. (n.d.). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl hydrogen L-aspartate. Available at: [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • LookChem. (n.d.). Cas 2177-63-1, L-Aspartic acid 4-benzyl ester. Available at: [Link]

  • Kumar, S., & Singh, A. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]

  • Delanoy, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Available at: [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Available at: [Link]

  • Vedejs, E., & Natchus, M. G. (1992). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Tetrahedron. Available at: [Link]

  • Zapadka, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2014). How can I dissolve free amino acids?. Available at: [Link]

Sources

reducing steric hindrance when coupling 1-benzyl 4-tert-butyl L-aspartate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding fragment couplings when working with highly congested reaction centers.

The molecule 1-benzyl 4-tert-butyl L-aspartate (H-Asp(OtBu)-OBzl) presents a classic steric challenge. The nucleophilic α -amine is tightly flanked by a bulky benzyl ester at the α -carboxyl and a tert-butyl ester at the β -carboxyl. When attempting to acylate this amine—especially with another sterically demanding amino acid—the activation energy barrier for aminolysis skyrockets. This leads to stalled reactions, increased epimerization risk, and poor overall yields.

This guide provides field-proven methodologies, mechanistic insights, and self-validating troubleshooting steps to help you overcome steric hindrance and achieve near-quantitative amide bond formation.

Mechanistic Insights: The Causality of Coupling Failures

To solve a coupling issue, we must first understand the physical chemistry preventing the reaction.

  • Steric Shielding: The bulky OBzl and OtBu groups create a hydrophobic, sterically congested "shield" around the target nitrogen. This restricts the optimal Bürgi-Dunitz trajectory required for the incoming acylating agent to attack the carbonyl carbon.

  • Reduced Nucleophilicity: The steric bulk forces the amine into conformations that may involve intramolecular hydrogen bonding, further reducing its availability as a nucleophile.

  • The Solution: Overcoming this requires highly reactive electrophiles (e.g., At-active esters generated by HATU or Oxyma-esters generated by COMU)[1], optimized solvent environments to disrupt conformational trapping[2], and carefully selected non-nucleophilic bases to prevent the degradation of the active ester before the hindered amine can react.

Logic Hindrance Steric Shielding (OBzl & OtBu) Solvent Solvent Switch (e.g., NMP or DCM) Hindrance->Solvent Alters Conformation Reagent Uronium Salts (HATU, COMU) Hindrance->Reagent Lowers Activation Energy Base Hindered Base (TMP over DIPEA) Hindrance->Base Prevents Ester Degradation Outcome Efficient Amide Bond Formation Solvent->Outcome Reagent->Outcome Base->Outcome

Mechanistic strategies to overcome steric hindrance during aspartate diester coupling.

Troubleshooting Guide & FAQs

Q1: I am observing 30% unreacted H-Asp(OtBu)-OBzl when coupling Fmoc-Val-OH using standard DIC/HOBt. How do I fix this? A1: HOBt-active esters are insufficiently reactive for sterically hindered amines. The bulky isopropyl side chain of Valine compounds the steric clash with the Aspartate diester. Action: Switch to a highly reactive uronium salt like HATU or COMU [3]. These reagents generate At-active esters (HOAt-based) or Oxyma-based esters, which feature a neighboring group effect. The nitrogen in the pyridine ring of HOAt (or the oxime oxygen in Oxyma) acts as an intramolecular hydrogen bond acceptor, anchoring the hindered amine and accelerating the aminolysis step[1].

Q2: Even with HATU, my coupling stalls at 75% conversion. Should I increase the equivalents of the incoming amino acid? A2: Increasing equivalents beyond 3-4 eq yields diminishing returns and wastes expensive reagents. The stall is likely due to base-mediated degradation of the active ester over time. Action: Change your base from DIPEA to TMP (2,4,6-trimethylpyridine) . TMP is less nucleophilic and highly sterically hindered. It provides the necessary basicity to drive the reaction without prematurely degrading the HATU-active ester, which is a common failure point in slow, hindered couplings.

Q3: Does the choice of solvent matter for solution-phase fragment coupling of this molecule? A3: Absolutely. While DMF is the industry standard, it can sometimes stabilize unreactive conformations. Switching to NMP (N-Methyl-2-pyrrolidone) or using a binary mixture like DMF:DCM (1:1) can alter the conformational dynamics of the hindered amine, exposing the nitrogen for acylation[2]. Furthermore, NMP has a higher boiling point, making it ideal if you need to apply elevated temperatures (50–60 °C) to overcome the activation energy barrier[4].

Quantitative Reagent Selection Data

To aid in your experimental design, refer to the following benchmarking data for coupling sterically hindered amines.

Coupling ReagentActive Intermediate GeneratedRelative Reactivity (Hindered Amines)Epimerization RiskRecommended Base
DIC / HOBt Bt-esterLowModerateDIPEA
DIC / OxymaPure Oxyma-esterHighLowDIPEA / TMP
HATU At-esterVery HighModerateTMP
COMU Oxyma-esterVery HighLowTMP

Table 1: Comparison of coupling reagents for sterically hindered substrates. COMU and HATU represent the gold standard for overcoming the steric shield of H-Asp(OtBu)-OBzl.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It does not rely on blind faith; it incorporates an analytical checkpoint to ensure the reaction has succeeded before you commit to downstream purification.

Objective: Solution-phase coupling of Fmoc-AA-OH to H-Asp(OtBu)-OBzl.

Step 1: Reagent Preparation & Pre-activation

  • Dissolve the incoming protected amino acid (e.g., Fmoc-Val-OH, 1.5 eq) and HATU (1.45 eq) in anhydrous NMP (concentration ~0.2 M). Note: Keep HATU slightly sub-stoichiometric to the acid to prevent guanidinylation of the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMP (3.0 eq) dropwise. Stir for 2 minutes to generate the highly reactive At-active ester. The solution will turn a pale yellow.

Step 2: Aminolysis (The Coupling Step) 4. Dissolve H-Asp(OtBu)-OBzl (1.0 eq) in a minimal volume of NMP. 5. Add the amine solution dropwise to the pre-activated ester at 0 °C. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If coupling a severely hindered N-methylated amino acid, heat the reaction to 50 °C using an oil bath or microwave reactor[4]. 7. Stir for 2 to 4 hours.

Step 3: In-Process Validation (Critical Step) 8. Self-Validation: Withdraw a 5 µL aliquot of the reaction mixture. Dilute it in 100 µL of Acetonitrile (MeCN) and inject it into an LC-MS. 9. Monitor for the disappearance of the H-Asp(OtBu)-OBzl mass peak (m/z [M+H]+ = 280.15 ). 10. Decision Gate: If the starting material peak is <5% relative to the product, proceed to workup. If >5% remains, perform a double coupling (add 0.5 eq of pre-activated Fmoc-AA-OH/HATU/TMP) and stir for an additional 2 hours.

Step 4: Workup 11. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine to remove TMP, unreacted acids, and HATU byproducts. Dry over Na2SO4 and concentrate under vacuum.

Workflow A Prepare H-Asp(OtBu)-OBzl (Free Amine in NMP) B Select Reagents (HATU or COMU + TMP) A->B C Pre-activate Acid (1-3 min at 0°C) B->C D Amide Coupling (25°C - 50°C, 2-4h) C->D E LC-MS Validation (Check m/z 280.15) D->E F Conversion > 95%? E->F G Double Coupling (Add 0.5 eq Reagents) F->G No H Proceed to Aqueous Workup F->H Yes G->D

Workflow for optimizing coupling efficiency of sterically hindered H-Asp(OtBu)-OBzl.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Journal of the American Chemical Society - ACS Publications URL:[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B Molecules - PMC URL:[Link]

  • Microwave Heating in Solid-Phase Peptide Synthesis Chemical Society Reviews - Luxembourg Bio Technologies URL:[Link]

Sources

Validation & Comparative

A Guide to Aspartic Acid Incorporation in Fmoc-SPPS: Comparing the Standard Fmoc-Asp(OtBu)-OH with Alternative Strategies to Overcome Aspartimide Formation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of aspartic acid (Asp) represents a critical, yet often challenging, step. The standard building block, Fmoc-Asp(OtBu)-OH, while widely used, carries an inherent risk of promoting a notorious side reaction: aspartimide formation. This intramolecular cyclization can severely compromise the purity, yield, and chiral integrity of the final peptide product.

This guide provides an in-depth comparison of the conventional Fmoc-Asp(OtBu)-OH strategy with advanced alternatives designed to mitigate this problem. We will dissect the underlying chemical mechanisms, present comparative experimental data, and offer detailed protocols to empower scientists to make informed decisions for synthesizing high-quality peptides, particularly those containing problematic sequences.

Chapter 1: The Workhorse and Its Flaw: Understanding Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OtBu)-OH is the most common derivative for introducing aspartic acid in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[1] Its utility stems from an orthogonal protection scheme: the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is labile to basic conditions (typically piperidine), allowing for sequential chain elongation, while the side-chain β-tert-butyl (OtBu) ester is stable to base but readily cleaved by strong acids (like trifluoroacetic acid, TFA) during the final cleavage from the resin.[1][2]

The Aspartimide Problem: A Mechanism of Degradation

The primary drawback of the OtBu protecting group arises during the repeated Fmoc-deprotection steps. The basic conditions required to remove the Fmoc group can facilitate a nucleophilic attack by the deprotonated backbone amide nitrogen of the adjacent C-terminal amino acid on the side-chain ester carbonyl of the Asp residue.[3][4] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate.[5]

This intermediate is highly problematic because it can undergo several subsequent reactions:

  • Ring-Opening: The succinimide ring can be opened by nucleophiles like piperidine or water, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[3][6]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to a loss of chiral purity in the final product.[7]

  • Piperidide Adduct Formation: The ring can be opened by piperidine, resulting in a peptide adduct with a mass increase of +67 Da, further complicating purification.[8]

The propensity for this side reaction is highly sequence-dependent. Motifs such as Asp-Gly , Asp-Asn , and Asp-Ser are notoriously susceptible due to the low steric hindrance of Glycine or the catalytic nature of the neighboring side chains.[8][9]

cluster_0 Fmoc-SPPS Deprotection Step cluster_1 Undesired Products Peptide_Resin Resin-Peptide-Asp(OtBu)-Xaa- Piperidine Piperidine (Base) Peptide_Resin->Piperidine Fmoc Removal Aspartimide Aspartimide Intermediate (Succinimide Ring) Piperidine->Aspartimide Base-Catalyzed Cyclization Alpha_Peptide Desired α-Peptide (Racemized/Correct) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide Isomeric β-Peptide Aspartimide->Beta_Peptide Ring Opening Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct Ring Opening

Mechanism of Aspartimide Formation and Subsequent Side Reactions.

Chapter 2: Clarifying the Role of 1-benzyl 4-tert-butyl L-aspartate

A query often arises regarding the use of alternatively protected derivatives like 1-benzyl 4-tert-butyl L-aspartate , also known as H-Asp(OtBu)-OBzl.[10] It is crucial to understand that this molecule is not a direct substitute for Fmoc-Asp(OtBu)-OH in a standard stepwise Fmoc-SPPS workflow.

Structural and Functional Analysis:

  • N-terminus: It has a free α-amino group (typically as a hydrochloride salt), lacking the temporary Fmoc protection required for controlled, stepwise elongation.[2]

  • Side-Chain: The β-carboxyl group is protected by a tert-butyl (OtBu) ester, identical to the standard building block.

  • C-terminus: The α-carboxyl group is protected by a benzyl (Bzl) ester.

This protection scheme makes it unsuitable for direct incorporation into a growing peptide chain via standard coupling methods. Its applications lie in different synthetic strategies, such as:

  • Solution-Phase Peptide Synthesis: Where its unique protecting group combination can be exploited.

  • Fragment Condensation: It can be used as the C-terminal residue for the solid-phase synthesis of a protected peptide fragment. The Bzl group can then be cleaved orthogonally (e.g., via catalytic hydrogenolysis) to reveal a C-terminal carboxylic acid, which can be activated and coupled to another fragment.

Chapter 3: Head-to-Head Comparison: Effective Strategies to Suppress Aspartimide Formation

To overcome the limitations of Fmoc-Asp(OtBu)-OH, several effective strategies have been developed. The choice of strategy depends on the peptide sequence, desired purity, and budget.

StrategyKey Building Block / MethodMechanism of ActionEfficacyCost Consideration
Standard Method Fmoc-Asp(OtBu)-OHAcid-labile side-chain protection.Low (in susceptible sequences)Lowest
Steric Hindrance Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OHBulky side-chain groups physically block the backbone amide's nucleophilic attack.[6]High to Very HighModerate to High
Backbone Protection Fmoc-Asp(OtBu)-Dmb(Gly)-OHA protecting group (Dmb) on the nitrogen of the subsequent residue prevents it from acting as a nucleophile.[4][11]Very High (near complete suppression)High
Modified Deprotection Adding 0.1M HOBt or Formic Acid to PiperidineReduces the effective basicity and protonates the backbone amide, lowering its nucleophilicity.[8]ModerateLow
Novel Protection Fmoc-Asp(CSY)-OHCyanosulfurylide (CSY) group masks the carboxylic acid as a stable C-C bond, preventing cyclization.[12][13]Very High (near complete suppression)High

Deep Dive into Alternative Strategies

Strategy A: Sterically Hindered Side-Chain Esters

This is the most direct and widely adopted alternative. By replacing the OtBu group with a bulkier ester, the rate of intramolecular cyclization can be dramatically reduced.

  • Fmoc-Asp(OMpe)-OH (3-methyl-3-pentyl ester): Offers significantly better protection than OtBu.

  • Fmoc-Asp(OBno)-OH (3-phenyl-3-pentyl ester): Provides even greater steric bulk and has demonstrated exceptional performance in suppressing aspartimide formation, even in the most challenging sequences.[7]

Experimental Data: The synthesis of the model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to aspartimide formation at the Asp-Gly junction, serves as an excellent benchmark.

Asp Protecting Group% Target Peptide% Aspartimide & Related ImpuritiesReference
OtBu Low (often <50%)High (often >50%)[7]
OMpe ModerateModerate[7]
OBno Very High (>95%) Very Low (<5%) [7]

These results clearly show that for sequences at high risk of aspartimide formation, the use of a sterically hindered protecting group like OBno is a robust solution.[7]

Strategy B: Backbone Protection

This strategy tackles the problem by modifying the nucleophile (the backbone nitrogen) rather than the electrophile (the side-chain ester). By incorporating the Asp residue as part of a dipeptide, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH , the amide nitrogen of the glycine is protected by a 2,4-dimethoxybenzyl (Dmb) group.[11] This modification prevents the nitrogen from initiating the cyclization reaction. This method is highly effective but increases the cost due to the use of specialized dipeptide monomers.[8][11]

Chapter 4: Experimental Protocols

The following protocols outline standard procedures. Reagent equivalents and reaction times may need to be optimized based on the specific sequence and automated synthesizer.

Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: one for 3 minutes and a second for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-Asp(OtBu)-OH (4 eq.), a coupling agent like HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add a base, N,N-Diisopropylethylamine (DIPEA) (8 eq.), to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence.[5]

Protocol 2: Final Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage: Add a cleavage cocktail to the resin. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[5]

  • Reaction: Gently agitate the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify using reverse-phase HPLC.

When using a superior building block like Fmoc-Asp(OBno)-OH or a Dmb-dipeptide , the same protocols for coupling and cleavage are followed. The key difference is not in the procedure but in the significantly higher purity of the crude peptide obtained in Step 5, which drastically simplifies the final purification process.

Chapter 5: Conclusion and Recommendations

The choice of an aspartic acid derivative is a critical decision in peptide synthesis that directly impacts project outcomes. While Fmoc-Asp(OtBu)-OH is an economical and effective choice for sequences not prone to aspartimide formation, its use in problematic sequences is a significant liability. The compound 1-benzyl 4-tert-butyl L-aspartate serves entirely different synthetic strategies and is not a direct alternative in Fmoc-SPPS.

For achieving the highest purity and yield, especially in the synthesis of long or difficult peptides for therapeutic development, the evidence strongly supports the use of advanced protecting group strategies.

Start Peptide Sequence Contains Asp? Asp_Sequence Is Asp followed by Gly, Asn, or Ser? Start->Asp_Sequence Yes Use_OtBu Use Standard Fmoc-Asp(OtBu)-OH Start->Use_OtBu No Asp_Sequence->Use_OtBu No Consider_Alternatives Strongly Consider Alternatives Asp_Sequence->Consider_Alternatives Yes Purity_Critical Is Highest Purity Critical (e.g., cGMP Synthesis)? Consider_Alternatives->Purity_Critical Use_OBno Use Fmoc-Asp(OBno)-OH (Steric Hindrance) Purity_Critical->Use_OBno No Use_Dmb Use Fmoc-Asp(OtBu)-Dmb-Xaa (Backbone Protection) Purity_Critical->Use_Dmb Yes

Decision-making workflow for selecting an Asp derivative.

Final Recommendations:

  • For Routine Peptides (No risk sequences): Fmoc-Asp(OtBu)-OH remains a viable and cost-effective option.

  • For High-Risk Sequences (Asp-Gly, etc.): The use of sterically hindered derivatives, particularly Fmoc-Asp(OBno)-OH , is strongly recommended as a reliable and high-performance solution.[7]

  • For cGMP Manufacturing & Extremely Difficult Sequences: Backbone protection via Dmb-dipeptides offers the most robust and complete suppression of aspartimide formation, justifying the higher material cost with improved purity and yield.[11]

By investing in the appropriate building blocks, researchers can circumvent one of the most persistent challenges in peptide synthesis, saving significant time and resources during purification and ensuring the integrity of their final product.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." ChemBioChem, 26, e202500490. Available at: [Link]

  • Mergler, M., et al. (2003). "A new building block for the synthesis of 'difficult' peptides containing Asp-Gly sequences." Journal of Peptide Science, 9(1), 36-46.
  • Radboud Repository. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." Available at: [Link]

  • Behrendt, R., et al. (2016). "Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides--Practical Aspects of New Trialkylcarbinol Based Protecting Groups." Journal of Peptide Science, 22(2), 89-97. Available at: [Link]

  • Neumann, K., et al. (2020). "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Aapptec Peptides. "Fmoc-Asp(OtBu)-OH [71989-14-5]." Available at: [Link]

  • Oxford Academic. "New and Efficient Approach for the Synthesis of Peptides Containing Aspartylglycyl Sequences." Chemistry Letters, 35(3), 242-243. Available at: [Link]

  • Iris Biotech GmbH. "ASPARTIMIDE FORMATION." Available at: [Link]

  • Albericio, F., & Giralt, E. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bode, J. W., et al. (2020). "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups." Nature Communications, 11, 933. Available at: [Link]

  • Peptides. "H-Asp-OBzl [7362-93-8]." Available at: [Link]

  • Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). "Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Letters in Peptide Science, 1(4), 197-205.
  • ETH Library. "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups." Available at: [Link]

  • Neumann, K., et al. (2020). "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups." Nature Communications, 11(1), 933. Available at: [Link]

  • ResearchGate. "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS." Available at: [Link]

  • KoreaScience. "Synthesis of Decapeptide of L-Aspartic Acid and Benzyl-L-Aspartic Acid by Solid Phase Peptide Synthesis." Archives of Pharmacal Research, 28(7), 789-793. Available at: [Link]

  • ACS Publications. "FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support." Organic Letters, 19(21), 5888-5891. Available at: [Link]

Sources

A Comparative Guide to Benzyl and Allyl Esters for L-Aspartate α-Carboxyl Protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced solid-phase peptide synthesis (SPPS), particularly during the construction of cyclic peptides, branched architectures, or glycopeptides, the standard C-to-N terminal synthesis paradigm is often inverted or modified. When utilizing side-chain anchoring strategies—such as attaching L-aspartate to a polymeric support via its β -carboxyl group—the α -carboxyl group requires robust, temporary protection[1].

This guide provides an objective, data-driven comparison between the two most prominent α -carboxyl protecting groups for L-aspartate: the Benzyl ester (OBzl) and the Allyl ester (OAll) . By analyzing their mechanistic cleavage pathways, orthogonality, and experimental reliability, this document serves as a definitive framework for drug development professionals and peptide chemists.

Mechanistic Causality & Strategic Rationale

The selection between OBzl and OAll hinges entirely on the required orthogonality of the synthesis workflow.

The Benzyl Ester (OBzl)

The benzyl ester is a highly stable protecting group traditionally utilized in Boc/Bzl chemistry or solution-phase synthesis[2]. It is highly resistant to moderate bases and nucleophiles, making it stable during standard coupling cycles[3].

  • Cleavage Mechanism: Deprotection is achieved either through strong acidolysis (e.g., anhydrous HF or TFMSA) or catalytic hydrogenolysis (H₂, Pd/C)[2][4].

  • Limitation: Because catalytic hydrogenation and basic saponification can compromise Fmoc groups or sensitive amino acid side chains, OBzl is generally not orthogonal to standard Fmoc/tBu SPPS if on-resin selective deprotection is required[5].

The Allyl Ester (OAll)

The allyl ester provides true orthogonality to both Fmoc/tBu and Boc/Bzl strategies. It is completely stable to the acidic conditions used for tBu/Boc removal and the basic conditions (e.g., 20% piperidine) used for Fmoc removal[1][6].

  • Cleavage Mechanism: Deprotection is mediated by Palladium(0)-catalyzed allyl transfer. The Pd(0) catalyst undergoes oxidative addition into the allylic C-O bond, forming a π -allyl palladium complex. A nucleophilic scavenger (such as phenylsilane or morpholine) then accepts the allyl group, liberating the free α -carboxylic acid[1][7].

  • Advantage: This allows for the selective unmasking of the L-aspartate α -carboxyl group while the peptide remains attached to the resin, enabling subsequent on-resin head-to-tail cyclization[1].

G Start L-Aspartate α-Carboxyl Protection Strategy Cond1 Requires On-Resin Orthogonal Cleavage? Start->Cond1 Allyl Allyl Ester (OAll) Cleavage: Pd(PPh3)4 Cond1->Allyl Yes (e.g., Fmoc/tBu) Benzyl Benzyl Ester (OBzl) Cleavage: H2, Pd/C or HF Cond1->Benzyl No (e.g., Boc/Bzl) Cyclic Head-to-Tail Cyclization / Branched Allyl->Cyclic Linear Standard Boc/Bzl or Solution Phase Benzyl->Linear

Workflow for selecting L-Aspartate α-carboxyl protection based on synthesis strategy.

Comparative Performance Data

The following table synthesizes the operational parameters and limitations of both protecting groups to aid in experimental design.

ParameterBenzyl Ester (OBzl)Allyl Ester (OAll)
Primary Cleavage Reagents H₂ gas with Pd/C, or Anhydrous HF / TFMSA[2]Pd(PPh₃)₄ with Phenylsilane or Morpholine[1][7]
Orthogonality Compatible with Boc/Bzl; Non-orthogonal to Fmoc under basic saponification[5]Truly orthogonal to both Fmoc/tBu and Boc/Bzl[6]
Resin Compatibility Requires cleavage from standard resins prior to hydrogenolysis[2]Fully compatible with on-resin deprotection[1][8]
Primary Application Solution-phase synthesis, C-terminal protection in linear peptides[4]Side-chain anchoring, on-resin macrocyclization, glycopeptides[1][6]
Known Side Reactions Hydrogenolysis may reduce sensitive residues (e.g., Met, Trp, Cys)[2]Residual Pd trapping; requires rigorous dithiocarbamate washing[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in validation and cleanup steps.

Protocol A: On-Resin Palladium-Catalyzed Allyl Deprotection

This protocol is utilized when the L-aspartate β -carboxyl is anchored to the resin, and the α -carboxyl must be freed for cyclization[1].

Causality Note: Phenylsilane is utilized as the allyl scavenger because it efficiently drives the equilibrium forward by irreversibly trapping the π -allyl intermediate, preventing re-allylation of the peptide[1].

  • Resin Swelling: Swell the peptide-resin (containing the Asp-OAll moiety) in anhydrous Dichloromethane (DCM) for 30 minutes under nitrogen.

  • Catalyst Preparation: In a strictly anhydrous, oxygen-free vial, dissolve Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1 to 0.2 equivalents relative to resin loading) and Phenylsilane (10 to 20 equivalents) in minimal DCM[1].

  • Cleavage Reaction: Add the catalyst solution to the resin. Agitate gently in the dark at room temperature for 1.5 to 2 hours.

  • Validation & Cleanup (Critical): Drain the reaction mixture. To remove trapped palladium species—which appear as a dark discoloration and can poison subsequent coupling steps—wash the resin iteratively with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (3 × 5 mins)[8].

  • Final Wash: Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min). The resin is now ready for on-resin cyclization.

Mechanism A Peptide-Asp(OAll) B Pd(0) Catalyst Insertion A->B C π-Allyl Palladium Complex B->C Oxidative Addition D Scavenger (Phenylsilane) C->D E Peptide-Asp(OH) D->E Allyl Transfer

Mechanism of Palladium(0)-catalyzed allyl ester cleavage via π-allyl intermediate.
Protocol B: Solution-Phase Catalytic Hydrogenolysis of Benzyl Esters

This protocol is ideal for solution-phase fragments where the L-aspartate α -carboxyl is protected by a benzyl group, provided the sequence lacks sulfur-containing amino acids (which poison the Pd/C catalyst)[2].

Causality Note: The reaction is performed under a hydrogen atmosphere to reduce the weak benzylic C–O bond, yielding toluene as a volatile byproduct and the free carboxylic acid[4].

  • Substrate Dissolution: Dissolve the purified, fully protected peptide in MS-grade Methanol (MeOH) or Ethanol (EtOH) in a round-bottom flask[2].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C is highly pyrophoric when dry; add it slowly and carefully. Typically, 10–20% by weight of the peptide is sufficient[2].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen (H₂) gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen[2].

  • Hydrogenolysis: Stir the mixture vigorously under the H₂ atmosphere at room temperature. Monitor the reaction progress via HPLC or TLC (typically complete within 2–4 hours)[2].

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

  • Concentration: Remove the solvent under reduced pressure to yield the deprotected L-aspartate peptide fragment[2].

Conclusion

For modern, complex peptide architectures synthesized via Fmoc/tBu SPPS, the Allyl ester (OAll) is the superior choice for L-aspartate α -carboxyl protection due to its absolute orthogonality and compatibility with on-resin manipulations. Conversely, the Benzyl ester (OBzl) remains a highly economical and robust choice for traditional Boc/Bzl SPPS and solution-phase fragment condensations where catalytic hydrogenation is viable.

References

  • Benzyl Ester vs.
  • 1 Protection Reactions - Wiley-VCH, Wiley-VCH,
  • 26.7: Peptide Synthesis - Chemistry LibreTexts, LibreTexts,
  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid, ACS Public
  • Hydrolysis of peptide esters by different enzymes - PubMed, NIH,
  • Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC, NIH,
  • US7301006B2 - Methods and materials for the synthesis of modified peptides - Google Patents, Google P
  • Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides, ResearchG
  • Synthesis of cyclic peptides as bioconjugation platforms - Scholarly Publications Leiden University, Leiden University,
  • Palladium-Cleavable Linkers: Solid-Phase Synthesis of 4-Methylene Pyrrolidines and Allylic Amines, University of Southampton,

Sources

A Comparative Guide to the Mass Spectrometry Characterization of 1-Benzyl 4-tert-Butyl L-Aspartate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and peptide chemistry, the use of protecting groups is a cornerstone of synthetic strategy. Among these, benzyl and tert-butyl esters are frequently employed to temporarily mask the reactivity of carboxylic acid functionalities. The synthesis of complex peptides and pharmaceuticals often involves intermediates such as 1-benzyl 4-tert-butyl L-aspartate, a derivative of the amino acid aspartic acid. The purity and structural integrity of these intermediates are paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a principal analytical technique for the comprehensive characterization of these molecules.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of 1-benzyl 4-tert-butyl L-aspartate and its derivatives. We will delve into the nuances of different ionization and fragmentation techniques, offering field-proven insights to aid researchers in selecting the optimal analytical strategy. The protocols and data presented herein are designed to serve as a practical resource for scientists engaged in the synthesis and analysis of protected amino acids and related pharmaceutical intermediates.

Choosing the Right Tool for the Job: A Comparison of Ionization Techniques

The initial and most critical step in the mass spectrometric analysis of any compound is its conversion into gas-phase ions. The choice of ionization technique significantly impacts the quality of the resulting mass spectrum and the structural information that can be obtained. For a molecule like 1-benzyl 4-tert-butyl L-aspartate, which possesses moderate polarity and is thermally labile, soft ionization techniques are paramount.

Ionization TechniquePrincipleAdvantages for Protected Amino AcidsDisadvantages
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Desolvation leads to the formation of gas-phase ions.Excellent for polar and semi-polar molecules. Generally produces intact protonated molecules ([M+H]^+), simplifying spectral interpretation. High sensitivity.Can be susceptible to matrix effects, where other components in the sample suppress the ionization of the analyte of interest.[1]
Atmospheric Pressure Chemical Ionization (APCI) The analyte solution is vaporized in a heated nebulizer. A corona discharge creates reagent gas ions that then ionize the analyte molecules through proton transfer or charge exchange.Less susceptible to matrix effects compared to ESI. Suitable for less polar compounds that are difficult to ionize by ESI.Can sometimes induce in-source fragmentation, complicating the identification of the molecular ion.
Direct Analysis in Real Time (DART) A stream of heated, excited gas (typically helium or nitrogen) is directed at the sample, desorbing and ionizing it.Extremely fast, requiring minimal to no sample preparation.[2] Can analyze samples directly from surfaces.May cause some thermal degradation or fragmentation depending on the analyte's stability and the experimental conditions.[3]

Expert Insight: For routine characterization and quantitative analysis of 1-benzyl 4-tert-butyl L-aspartate derivatives, Electrospray Ionization (ESI) is generally the preferred method. Its ability to generate abundant protonated molecular ions ([M+H]^+) with minimal fragmentation provides a clear starting point for structural confirmation and tandem mass spectrometry (MS/MS) experiments. When dealing with complex matrices or less polar derivatives, APCI can be a valuable alternative. DART offers a high-throughput screening approach but may be less suitable for detailed quantitative studies where precision and accuracy are critical.

Unveiling the Structure: A Head-to-Head Comparison of Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of molecules. In this process, the precursor ion (e.g., the ([M+H]^+) ion of 1-benzyl 4-tert-butyl L-aspartate) is isolated and then fragmented by collision with an inert gas. The resulting product ions provide a fingerprint of the molecule's structure. The two most common fragmentation techniques in modern mass spectrometers are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Fragmentation TechniqueMechanismKey CharacteristicsApplication to Protected Amino Acids
Collision-Induced Dissociation (CID) Precursor ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen) at relatively low energies. The collisions induce vibrational excitation, leading to fragmentation.A "soft" fragmentation technique that often breaks the weakest bonds. In ion trap instruments, there is a low-mass cutoff, meaning very small fragment ions may not be detected.[4][5]Effective for generating characteristic fragments from the protecting groups and the amino acid backbone. The sequential nature of fragmentation can provide detailed structural information.
Higher-Energy Collisional Dissociation (HCD) Precursor ions are fragmented in a collision cell at higher energies than in conventional CID. The fragment ions are then transferred to a high-resolution mass analyzer (e.g., an Orbitrap).Produces a richer fragmentation spectrum with more diverse product ions, including those from the cleavage of stronger bonds.[4][5] No low-mass cutoff, allowing for the detection of small, informative fragments.Provides more comprehensive structural information in a single experiment. The ability to detect low-mass fragments can be crucial for identifying specific protecting groups.

Expert Insight: For the initial characterization of 1-benzyl 4-tert-butyl L-aspartate derivatives, CID is often sufficient to confirm the presence of the key structural motifs. However, for in-depth structural elucidation and the differentiation of closely related isomers or impurities, HCD offers a significant advantage due to its more extensive fragmentation and lack of a low-mass cutoff. The choice between CID and HCD will also depend on the specific instrumentation available.

Decoding the Fragments: The Mass Spectral Signature of 1-Benzyl 4-tert-Butyl L-Aspartate

The fragmentation of the protonated molecule of 1-benzyl 4-tert-butyl L-aspartate ( C15​H21​NO4​ , Exact Mass: 279.1471) in an ESI-MS/MS experiment is predicted to be dominated by the lability of the protecting groups.

Predicted Fragmentation Pathways

G M [M+H]+ m/z 280.1543 F1 Loss of Isobutene (-56 Da) [M+H - C4H8]+ m/z 224.0917 M->F1 Loss of Isobutene F2 Loss of Benzyl alcohol (-108 Da) [M+H - C7H8O]+ m/z 172.0655 M->F2 Loss of Benzyl alcohol F3 Loss of tert-Butoxycarbonyl group (-100 Da) [M+H - C5H8O2]+ m/z 180.0811 M->F3 Loss of tert-Butoxycarbonyl F4 Tropylium ion [C7H7]+ m/z 91.0542 M->F4 Formation of Tropylium ion F7 Loss of tert-Butyl group (-57 Da) [M+H - C4H9]+ m/z 223.0839 M->F7 Loss of tert-Butyl radical F5 Loss of CO (-28 Da) from m/z 224 m/z 196.0968 F1->F5 Decarbonylation F6 Loss of H2O (-18 Da) from m/z 224 m/z 206.0811 F1->F6 Dehydration

Predicted Fragmentation Pathways of Protonated 1-Benzyl 4-tert-Butyl L-Aspartate.

Table of Predicted Characteristic Fragment Ions:

m/z (Predicted)Proposed Structure/IdentityFragmentation Pathway
280.15([M+H]^+)Protonated molecule
224.09([M+H - C_4H_8]^+)Loss of isobutene from the tert-butyl ester
188.11([M+H - C_7H_7]^+)Loss of the benzyl group as a radical
174.09([M+H - C_7H_8O]^+)Loss of benzyl alcohol
134.06([Aspartic Acid + H]^+)Loss of both protecting groups
91.05([C_7H_7]^+)Tropylium ion from the benzyl group

Experimental Protocol: LC-MS/MS Analysis of 1-Benzyl 4-tert-Butyl L-Aspartate Derivatives

This protocol provides a general framework for the analysis of 1-benzyl 4-tert-butyl L-aspartate derivatives using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Optimization of specific parameters may be required depending on the exact nature of the derivative and the instrumentation used.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the 1-benzyl 4-tert-butyl L-aspartate derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample from Reaction Mixture: If analyzing a crude reaction mixture, dilute an aliquot of the mixture in a suitable solvent to a final concentration within the linear range of the instrument. Filtration of the sample through a 0.22 µm syringe filter is recommended to remove any particulate matter.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

G cluster_0 LC System cluster_1 MS System A Mobile Phase A (0.1% FA in Water) Pump HPLC Pump A->Pump B Mobile Phase B (0.1% FA in Acetonitrile) B->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI ESI Source Column->ESI MS1 MS1 Analyzer (Precursor Scan) ESI->MS1 CID Collision Cell (CID/HCD) MS1->CID MS2 MS2 Analyzer (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Schematic of the LC-MS/MS workflow for the analysis of protected amino acid derivatives.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS1 Scan Range: m/z 100 - 500.

  • MS/MS Fragmentation:

    • Precursor Ion: m/z 280.15 (for 1-benzyl 4-tert-butyl L-aspartate).

    • Collision Energy: Optimize by infusing a standard solution and varying the collision energy to achieve a good distribution of fragment ions. A starting point of 10-30 eV is recommended.

Conclusion

The robust characterization of protected amino acid derivatives such as 1-benzyl 4-tert-butyl L-aspartate is a critical aspect of pharmaceutical development and peptide synthesis. Mass spectrometry, with its high sensitivity and specificity, provides the necessary tools for this task. By carefully selecting the appropriate ionization and fragmentation techniques, researchers can gain detailed structural information, confirm the identity and purity of their synthetic intermediates, and ensure the quality of their final products. This guide has provided a comparative overview of the key mass spectrometric methodologies, along with a practical experimental protocol, to empower scientists in their analytical endeavors. The principles and data presented here serve as a foundation for the development of validated analytical methods for the comprehensive characterization of this important class of molecules.

References

  • Comparison of the ionisation mode in the determination of free amino acids in beers by Liquid Chromatography tandem mass spectrometry - PubMed. (2022). Journal of Chromatography A, 1677, 463320. [Link]

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. (2024). ACS Omega. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453. [Link]

  • Comparison of amino acid derivatization reagents for liquid chromatography atmospheric pressure chemical ionization mass spectrometric analysis of seven amino acids in tea extract. (2016). Journal of Chromatography A, 1467, 151-160. [Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. (2013). Rapid Communications in Mass Spectrometry, 27(3), 355-362. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed. (2019). Scientific Reports, 9(1), 6453. [Link]

  • Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. (2007). Journal of Mass Spectrometry, 42(9), 1163-1171. [Link]

  • (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry - ResearchGate. (2002). International Journal of Mass Spectrometry, 219(1), 203-228. [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Journal of Integrated OMICS, 2(2), 1-5. [Link]

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC. (2021). Journal of Proteome Research, 20(4), 2007-2016. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Orthogonal Protection Strategies for Aspartate: Fmoc/tBu vs. Boc/Bzl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) presents a critical challenge that directly impacts yield and purity. The choice between the two predominant orthogonal strategies in solid-phase peptide synthesis (SPPS)—the modern, milder Fmoc/tBu approach and the classical, robust Boc/Bzl methodology—is a pivotal decision. This guide provides an in-depth, objective comparison of these strategies, focusing on the underlying chemistry, practical implications, and solutions for mitigating the primary side reaction: aspartimide formation.

The Core Challenge: Aspartimide Formation

Aspartimide formation is a significant intramolecular side reaction that plagues peptide synthesis, particularly during Fmoc-based protocols.[1][2][3] It occurs when the backbone amide nitrogen, following an aspartic acid residue, performs a nucleophilic attack on the side-chain carbonyl of the Asp.[2][4] This cyclization is especially prevalent under the basic conditions used for Fmoc group removal (e.g., with piperidine) and is highly dependent on the sequence, with Asp-Gly (D-G) motifs being notoriously susceptible due to glycine's lack of steric hindrance.[2][4]

The resulting five-membered succinimide ring is unstable and can be opened by nucleophiles.[2][5] This leads to a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts.[2][5] Crucially, the process can also induce racemization at the α-carbon of the aspartic acid, yielding D-isomers that are often difficult to separate from the target peptide, thereby complicating purification and reducing overall yield.[1][2]

Peptide Peptide with Asp(OR) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Fmoc Deprotection Step Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/Aminolysis Racemized D-Asp Isomers (Side Product) Aspartimide->Racemized Epimerization Nucleophile Nucleophile (Nu-) (Piperidine, H₂O) Nucleophile->Alpha_Peptide Nucleophile->Beta_Peptide

Figure 1: Mechanism of base-catalyzed aspartimide formation.

Strategy 1: The Modern Fmoc/tBu Orthogonal System

The now-standard approach in SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, predominantly tert-butyl (tBu), for semi-permanent side-chain protection.[2][3][6] This strategy's popularity stems from its use of milder deprotection conditions compared to the Boc/Bzl method.[2][3]

Principle of Orthogonality:

  • Nα-Protection (Fmoc): Removed by treatment with a secondary amine, typically a 20% piperidine solution in DMF.[2][7]

  • Side-Chain Protection (tBu): Stable to piperidine but cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[7][8][9]

Start Resin-Peptide-Asp(OtBu)-Fmoc Deprotection Treat with 20% Piperidine/DMF Start->Deprotection Fmoc_Removed Resin-Peptide-Asp(OtBu)-NH₂ Deprotection->Fmoc_Removed Fmoc removed Coupling Couple next Fmoc-AA-OH Fmoc_Removed->Coupling Elongated Resin-Peptide+1-Fmoc Coupling->Elongated Repeat Repeat Cycles Elongated->Repeat n times Final_Cleavage Treat with TFA Cocktail Elongated->Final_Cleavage After last cycle Repeat->Deprotection Final_Peptide Free Peptide in Solution Final_Cleavage->Final_Peptide Side chains deprotected & peptide cleaved

Figure 2: The Fmoc/tBu solid-phase peptide synthesis workflow.

Advantages:

  • Mild Conditions: Avoids the use of highly corrosive and hazardous strong acids like liquid hydrogen fluoride (HF) during the synthesis cycles.[2][3]

  • Compatibility: The mild conditions are compatible with a wide range of sensitive amino acid modifications, such as phosphorylation and glycosylation.[3]

  • Automation-Friendly: The deprotection can be easily monitored by UV spectroscopy of the released fluorenyl group, making it highly suitable for automated synthesizers.[3]

Disadvantages:

  • Aspartimide Formation: This is the principal drawback. The repeated exposure to basic piperidine during each deprotection cycle is the primary driver for aspartimide formation.[2][3][10]

  • Aggregation: Hydrophobic or long peptide sequences can aggregate on the resin during synthesis, hindering reaction kinetics.[10]

Strategy 2: The Classical Boc/Bzl "Quasi-Orthogonal" System

Before the dominance of Fmoc chemistry, the Boc/Bzl strategy was the gold standard. It employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection.

Principle of Orthogonality:

  • Nα-Protection (Boc): Removed by treatment with a moderate acid, typically neat TFA or ~50% TFA in dichloromethane (DCM).[11][12]

  • Side-Chain Protection (Bzl): Stable to TFA but cleaved by very strong acids, such as liquid HF or TFMSA, during the final cleavage step.[12][13]

This system is termed "quasi-orthogonal" because both protecting groups are removed by acid, but their lability differs significantly, allowing for selective cleavage.[11][12] For aspartate, the side chain is commonly protected as a benzyl ester (Asp-OBzl).[12]

Start Resin-Peptide-Asp(OBzl)-Boc Deprotection Treat with TFA/DCM Start->Deprotection Boc_Removed Resin-Peptide-Asp(OBzl)-NH₃⁺TFA⁻ Deprotection->Boc_Removed Boc removed Neutralization Neutralize (e.g., DIEA) Boc_Removed->Neutralization Ready_For_Coupling Resin-Peptide-Asp(OBzl)-NH₂ Neutralization->Ready_For_Coupling Coupling Couple next Boc-AA-OH Ready_For_Coupling->Coupling Elongated Resin-Peptide+1-Boc Coupling->Elongated Elongated->Deprotection Repeat Cycles Final_Cleavage Treat with liquid HF Elongated->Final_Cleavage After last cycle Final_Peptide Free Peptide in Solution Final_Cleavage->Final_Peptide Side chains deprotected & peptide cleaved

Figure 3: The Boc/Bzl solid-phase peptide synthesis workflow.

Advantages:

  • Reduced Aspartimide Formation: Boc chemistry is significantly less prone to aspartimide formation during the synthesis cycles.[4] The repetitive steps are acidic, and the newly deprotected N-terminal amine is protonated and non-nucleophilic, preventing it from attacking the side-chain ester.[4]

  • Robustness: Benzyl protecting groups are very stable, making this strategy suitable for long or complex syntheses where protecting group integrity is paramount.

Disadvantages:

  • Harsh Final Cleavage: The requirement for liquid HF for final cleavage is a major drawback.[12] HF is extremely corrosive, toxic, and requires specialized, expensive equipment.

  • Side Reactions: The strong acid cleavage can cause other side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine by released carbocations.[5][14]

  • Incompatibility: Catalytic hydrogenolysis, an alternative to HF for Bzl removal, is not compatible with sulfur-containing amino acids (Cys, Met).

Head-to-Head Performance Comparison

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Nα-Deprotection Reagent 20% Piperidine in DMF (Base)~50% TFA in DCM (Acid)
Asp Side-Chain Group tBu (tert-Butyl ester)Bzl (Benzyl ester)
Side-Chain Deprotection Trifluoroacetic Acid (TFA)Liquid Hydrogen Fluoride (HF)
Orthogonality True Orthogonal (Base vs. Acid)Quasi-Orthogonal (Weak Acid vs. Strong Acid)
Aspartimide Risk High , due to repeated base exposure.[2][3]Low , acid deprotection keeps amine protonated.[4]
Overall Conditions MildHarsh final cleavage
Safety & Equipment Standard laboratory equipmentSpecialized HF cleavage apparatus required
Quantitative Data: Aspartimide Formation in a Model Peptide

The synthesis of the scorpion toxin II fragment, VKDGYI, which contains the problematic Asp-Gly motif, is a common model for evaluating this side reaction.[4]

Synthesis Strategy/ConditionAspartimide-Related Impurities (%)Key Takeaway
Fmoc/tBu (Standard 20% Piperidine)High (Often >40%)[3]The standard Fmoc protocol is highly susceptible to this side reaction.
Fmoc/tBu (Deprotection with additives, e.g., 0.1M HOBt)Significantly Reduced[2]Acidic additives buffer the basicity, reducing backbone deprotonation.
Fmoc/tBu (Backbone Protection, e.g., Dmb dipeptide)Completely Suppressed[15][16]Physically blocking the backbone amide nitrogen prevents cyclization.
Boc/Bzl (Standard Protocol)Minimal (<5%)Demonstrates the inherent advantage of the Boc strategy for these sequences.

Note: Percentages are representative and can vary based on exact synthesis conditions, sequence, and resin.

Mitigation Strategies within the Modern Fmoc/tBu Framework

Given the advantages of the Fmoc/tBu strategy in terms of safety and compatibility, significant effort has been invested in developing methods to suppress aspartimide formation. For the practicing scientist, these represent the most practical path forward.

  • Modified Deprotection Cocktails: Adding a mild acid or buffering agent, such as 0.1 M hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), to the piperidine deprotection solution can lower the basicity and significantly reduce aspartimide formation.[1][2][3][17]

  • Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) group with bulkier esters can sterically hinder the nucleophilic attack of the backbone amide.[1][2][18] Examples include 3-methyl-3-pentyl (OMpe) and 4-n-propyl-4-heptyl (OPhp), which have proven extremely effective.[19]

  • Backbone Protection (The Definitive Solution): The most effective method to completely eliminate aspartimide formation is to temporarily protect the backbone amide nitrogen of the residue following the Asp.[2][5][15] This is typically achieved by incorporating a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb is 2,4-dimethoxybenzyl.[15][20][21] The Dmb group physically blocks the nitrogen, preventing cyclization, and is removed during the final TFA cleavage.[5][22]

Problem Aspartimide-Prone Sequence (e.g., Asp-Gly) Decision Select Mitigation Strategy Problem->Decision Option1 Modify Deprotection Cocktail (e.g., Add 0.1M HOBt) Decision->Option1 Good Option2 Use Bulky Side-Chain PG (e.g., Fmoc-Asp(OMpe)-OH) Decision->Option2 Better Option3 Use Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Decision->Option3 Best Result1 Reduced Aspartimide Option1->Result1 Result2 Significantly Reduced Aspartimide Option2->Result2 Result3 Aspartimide Eliminated Option3->Result3

Figure 4: Decision workflow for mitigating aspartimide formation.

Experimental Protocols

Protocol 1: Standard Fmoc/tBu SPPS Cycle for a Single Amino Acid Coupling

This protocol outlines one cycle of deprotection and coupling on a solid-phase resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Wash Solvent: DMF

  • Coupling Reagents:

    • Fmoc-amino acid (3-5 equivalents)

    • Activator: HBTU/HOBt or HATU (3-5 equivalents)

    • Base: N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Reaction vessel for SPPS (manual or automated)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid and activator in DMF. Add DIEA to begin pre-activation (allow ~1-2 minutes).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring & Washing:

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling (disappearance of free primary amines).

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Peptide Cleavage and Side-Chain Deprotection (Fmoc/tBu)

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5) is a common choice. The specific composition depends on the amino acids present in the peptide.[5]

  • Cold diethyl ether

  • Centrifuge and tubes

Methodology:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

  • Washing & Drying:

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Conclusion and Recommendations

The choice between Fmoc/tBu and Boc/Bzl strategies for synthesizing aspartate-containing peptides is a balance of risk versus practicality.

  • The Boc/Bzl strategy offers a chemically superior route for avoiding aspartimide formation during synthesis. However, its reliance on hazardous HF for final cleavage makes it inaccessible for many labs and less desirable from a safety standpoint.

  • The Fmoc/tBu strategy is the dominant method due to its milder conditions, safety, and ease of automation.[2][3] While inherently prone to aspartimide formation, this side reaction is now a well-understood and manageable problem.

For the modern peptide chemist, the recommendation is clear: Employ the Fmoc/tBu strategy and proactively mitigate the risk of aspartimide formation. For sequences containing problematic motifs like Asp-Gly or Asp-Asn, the use of a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) is the most robust and reliable approach to ensure high purity and yield.[15][16][21] For less critical sequences, modifying the deprotection cocktail or using sterically hindered side-chain protecting groups are highly effective and more economical alternatives.

References

  • Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Academia.edu. (URL: [Link])

  • L. J. A. M. van den Broek, et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

  • Michels, T., et al. Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. (URL: [Link])

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. (URL: [Link])

  • How can I deprotect esters using TFA? ResearchGate. (URL: [Link])

  • Technical Support Information Bulletin 1207. (URL: [Link])

  • How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • Bode, J. W., et al. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. (URL: [Link])

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. (URL: [Link])

  • Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (URL: [Link])

  • What is an easy method for the deprotection of Benzoyl group? ResearchGate. (URL: [Link])

  • Mase, A., et al. Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. (URL: [Link])

  • New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Request PDF. ResearchGate. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. (URL: [Link])

  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. (URL: [Link])

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF. ResearchGate. (URL: [Link])

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar. (URL: [Link])

  • Mondal, S., et al. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. (URL: [Link])

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. (URL: [Link])

  • Boc Resin Cleavage Protocol. (URL: [Link])

  • Fmoc-Asp(OtBu)-OH, [71989-14-5]. (URL: [Link])

Sources

Spectroscopic Comparison Guide: L-Aspartic Acid vs. 1-Benzyl 4-tert-butyl L-aspartate

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Context

L-Aspartic acid is a naturally occurring, proteinogenic α-amino acid characterized by its highly polar, zwitterionic nature in the solid state and at physiological pH[1]. In contrast, 1-benzyl 4-tert-butyl L-aspartate is an orthogonally protected derivative engineered specifically for solution-phase and solid-phase peptide synthesis (SPPS).

The structural conversion from a free amino acid to a dual-esterified building block fundamentally alters the molecule's electronic environment, intermolecular bonding, and solubility. By masking the α-carboxylic acid with a benzyl (Bzl) group and the side-chain β-carboxylic acid with a tert-butyl (tBu) group, the zwitterionic network is abolished. This renders the protected derivative highly lipophilic and alters its spectroscopic signatures entirely.

ProtectionStrategy Asp L-Aspartic Acid (Zwitterionic, Free COOH/NH2) AlphaProtect C-Terminus Protection (Benzyl Esterification) Asp->AlphaProtect Benzyl Alcohol, H+ SideProtect Side-Chain Protection (tert-Butyl Esterification) AlphaProtect->SideProtect Isobutylene, H+ ProtectedAsp 1-Benzyl 4-tert-butyl L-aspartate (Orthogonally Protected) SideProtect->ProtectedAsp Final Building Block

Workflow illustrating the orthogonal protection strategy of L-aspartic acid.

Comparative Spectroscopic Data

The transition from a zwitterion to a lipophilic diester provides distinct, quantifiable shifts in both Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy

The most diagnostic change in the IR spectrum is the behavior of the carbonyl and amine regions. Free L-aspartic acid lacks a traditional carboxylic acid C=O stretch; instead, it exhibits carboxylate anion (COO⁻) stretching[2]. The protected derivative shows sharp, intense ester carbonyl stretches.

Table 1: FT-IR Band Comparison

Vibrational ModeL-Aspartic Acid (cm⁻¹)[2]1-Benzyl 4-tert-butyl L-aspartate (cm⁻¹)Causality / Origin
N–H Stretch ~3118 (Broad, strong)~3350 (Sharp, weaker)Shift from hydrogen-bonded NH₃⁺ to free primary amine (NH₂).
C=O Stretch Absent~1735 (Strong, sharp)Formation of benzyl and tert-butyl ester carbonyls.
Asymmetric COO⁻ 1580 – 1600AbsentLoss of carboxylate anion due to esterification.
Symmetric COO⁻ ~1400AbsentLoss of carboxylate anion due to esterification.
Aromatic C–H Bend Absent750, 700Out-of-plane bending of the mono-substituted benzyl ring.
High-Resolution NMR Spectroscopy

Because L-aspartic acid is insoluble in organic solvents, its NMR spectra must be acquired in D₂O[3]. The protected derivative is highly soluble in CDCl₃.

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentL-Aspartic Acid (in D₂O)[3][4]Protected Aspartate (in CDCl₃)Multiplicity & Integration
t-Butyl (–C(CH₃)₃) N/A1.42Singlet (9H)
β-CH₂ 2.65 – 2.822.60 – 2.80Multiplet (2H)
α-CH 3.893.85Doublet of doublets (1H)
Benzyl CH₂ N/A5.15Singlet or AB quartet (2H)
Aromatic Protons N/A7.30 – 7.40Multiplet (5H)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentL-Aspartic Acid (in D₂O)[4]Protected Aspartate (in CDCl₃)
t-Butyl CH₃ N/A28.1
β-CH₂ 39.3039.5
α-CH 55.0951.2
Benzyl CH₂ N/A67.1
t-Butyl Cq N/A81.5
Aromatic Carbons N/A128.2, 128.4, 128.6, 135.5
Carbonyl (β, tBu) 180.20170.2
Carbonyl (α, Bzl) 176.91173.8

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols integrate self-validating steps (e.g., internal standards, background subtraction).

NMR_Workflow Prep Sample Prep (Weigh & Dissolve) Solvent Solvent Selection (D2O vs CDCl3) Prep->Solvent Acq NMR Acquisition (1H & 13C Pulses) Solvent->Acq Proc Data Processing (FT & Phasing) Acq->Proc Anal Spectral Analysis (Integration) Proc->Anal

Standardized high-resolution NMR experimental workflow for amino acid derivatives.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR
  • System Validation: Ensure the ATR crystal (Diamond/ZnSe) is meticulously cleaned with isopropanol. Perform an open-beam background scan (32 scans) to capture and subtract atmospheric H₂O and CO₂. Causality: This self-validates the baseline and prevents atmospheric artifacts from masking the N-H stretch region.

  • Sample Application: Deposit 1–2 mg of the solid analyte directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact pressure.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, ensuring the relative peak intensities accurately reflect a traditional transmission spectrum.

Protocol B: Quantitative 1D NMR Acquisition
  • Solvent Selection & Preparation:

    • L-Aspartic Acid: Dissolve 15 mg in 0.6 mL of D₂O.

    • Protected Aspartate: Dissolve 15 mg in 0.6 mL of CDCl₃.

  • Internal Standardization: Ensure the selected deuterated solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: The TMS peak provides an absolute 0.00 ppm reference, validating the magnetic field stability and shimming quality.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium frequency of the solvent. Perform automated gradient shimming (Z-axis) until the lock level is maximized and stable.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° excitation pulse, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

    • ¹³C NMR: 512 scans, 30° excitation pulse, D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase and baseline corrections.

Causality in Spectral Shifts (Expert Insights)

Understanding why these spectra differ is critical for analytical troubleshooting:

  • The Zwitterionic Effect on Solubility and NMR: L-aspartic acid's highly charged state (NH₃⁺/COO⁻) creates a rigid, hydrogen-bonded crystal lattice[1]. It requires highly polar D₂O to disrupt these bonds[3]. The protected derivative, lacking these charges, interacts favorably with the non-polar CDCl₃.

  • Deshielding by the Benzyl Ring: In the ¹³C NMR of the protected derivative, the α-carbonyl carbon shifts upfield slightly compared to the free acid (from ~176.9 ppm to ~173.8 ppm). This is due to the loss of the strongly electron-withdrawing NH₃⁺ group (replaced by a neutral NH₂), combined with the anisotropic shielding cone generated by the adjacent benzyl ester's aromatic ring.

  • Steric Bulk and Integration: The massive 9-proton singlet at 1.42 ppm in the ¹H NMR of the protected derivative serves as an immediate, self-validating marker for the success of the side-chain protection. If this peak integrates to less than 9 relative to the α-proton, it indicates incomplete esterification or partial deprotection.

Sources

retention time of 1-benzyl 4-tert-butyl L-aspartate in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Retention Behavior of 1-benzyl 4-tert-butyl L-aspartate in Reversed-Phase HPLC

For researchers and professionals in peptide synthesis and drug development, the purity of building blocks is paramount. 1-benzyl 4-tert-butyl L-aspartate, a key protected amino acid derivative, requires precise analytical methods to ensure its quality. This guide offers an in-depth comparison of the factors influencing its retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), providing the technical insights needed to develop robust and reliable analytical protocols.

Understanding the Analyte: 1-benzyl 4-tert-butyl L-aspartate

1-benzyl 4-tert-butyl L-aspartate, also known as H-Asp(OBzl)-OtBu, is a derivative of L-aspartic acid where the side-chain carboxylic acid is protected by a benzyl (Bzl) group and the alpha-carboxylic acid is protected by a tert-butyl (tBu) group. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[1] However, they also fundamentally alter the molecule's physicochemical properties, making it significantly more hydrophobic than its parent amino acid. This increased hydrophobicity is the primary determinant of its behavior in RP-HPLC.[2][3]

Key Physicochemical Properties:

  • Structure: The presence of both a benzyl and a tert-butyl group confers significant non-polar character.

  • Hydrophobicity: The calculated XLogP3 value of approximately 3.3 indicates a high degree of hydrophobicity, predicting strong interaction with and long retention on reversed-phase stationary phases.

1-benzyl 4-tert-butyl L-aspartate cluster_main C(O)(=O)C(CC(=O)OCC1=CC=CC=C1)N Aspartate Backbone C(C)(C)C C(C)(C)C C(O)(=O)C(CC(=O)OCC1=CC=CC=C1)N->C(C)(C)C OtBu benzyl Benzyl Group (OBzl) C(O)(=O)C(CC(=O)OCC1=CC=CC=C1)N->benzyl Side-chain ester tertbutyl tert-Butyl Group (OtBu) C(O)(=O)C(CC(=O)OCC1=CC=CC=C1)N->tertbutyl α-carboxyl ester amine Free Amine (NH2) C(O)(=O)C(CC(=O)OCC1=CC=CC=C1)N->amine caption Structure of 1-benzyl 4-tert-butyl L-aspartate

Figure 1: Chemical structure of 1-benzyl 4-tert-butyl L-aspartate.

The Core Principles of Separation in RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity.[4] The stationary phase consists of silica particles chemically bonded with non-polar alkyl chains (e.g., C18 or C8), creating a hydrophobic surface. The mobile phase is a mixture of a polar solvent (typically water) and a less polar organic solvent (like acetonitrile or methanol).

The separation mechanism for 1-benzyl 4-tert-butyl L-aspartate relies on its partitioning between the mobile and stationary phases. Due to its hydrophobic benzyl and tert-butyl groups, it will strongly adsorb to the stationary phase. To elute the compound from the column, the concentration of the organic solvent in the mobile phase is increased, which reduces the polarity of the mobile phase, weakens the hydrophobic interactions, and allows the analyte to move through the column.[4][5]

Comparative Analysis of Factors Influencing Retention Time

The retention time of 1-benzyl 4-tert-butyl L-aspartate can be precisely controlled by manipulating several key chromatographic parameters.

Stationary Phase Selection

The choice of the stationary phase is a critical first step. The most common choices are C18 and C8 columns.

Stationary PhaseCharacteristicsExpected Effect on Retention TimeBest For
C18 (Octadecylsilane) Long alkyl chains, highly hydrophobic.Longest retention time.High-resolution separation of closely related hydrophobic impurities.
C8 (Octylsilane) Shorter alkyl chains, moderately hydrophobic.Shorter retention time compared to C18.Faster analysis times, suitable for routine quality control.[6]
Phenyl Phenyl groups provide alternative selectivity through π-π interactions.May offer unique selectivity for aromatic compounds.Separating impurities with different aromatic character.

For a highly hydrophobic molecule like 1-benzyl 4-tert-butyl L-aspartate, a C8 column is often a good starting point to avoid excessively long run times. However, for resolving complex mixtures or impurities with very similar hydrophobicity, the higher resolving power of a C18 column may be necessary.[5]

Mobile Phase Optimization

The composition of the mobile phase offers the most flexibility in controlling retention time and selectivity.

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.

  • Acetonitrile (ACN): Generally has a stronger elution strength (is less polar) than methanol, leading to shorter retention times. It also has lower viscosity, which results in lower backpressure and better column efficiency. For these reasons, ACN is often the preferred organic modifier for peptide and amino acid derivative separations.[4]

  • Methanol (MeOH): Can offer different selectivity compared to ACN, which can be advantageous for separating co-eluting impurities. It is also a more cost-effective option.

Mobile Phase Additives: Acidic additives are essential for good peak shape and reproducible retention times when analyzing amino acid derivatives.

  • Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1%, TFA acts as an ion-pairing agent. It protonates the free amine group of the analyte and any exposed silanol groups on the stationary phase, reducing peak tailing and improving resolution.[5]

  • Formic Acid (FA): Also used at around 0.1%, formic acid is a weaker ion-pairing agent than TFA but is more compatible with mass spectrometry (MS) detection as it causes less ion suppression.

Gradient vs. Isocratic Elution:

  • Isocratic Elution: Uses a constant mobile phase composition. It is simple and robust but may lead to very long retention times and broad peaks for highly retained compounds like 1-benzyl 4-tert-butyl L-aspartate.

  • Gradient Elution: The concentration of the organic solvent is increased during the run. This is the preferred method for analyzing this compound as it allows for elution within a reasonable time, produces sharper peaks, and improves the resolution of components in a complex mixture.[4][7]

ParameterChangeEffect on Retention TimeRationale
Organic Modifier % IncreaseDecreaseReduces mobile phase polarity, weakening hydrophobic interactions.
Column Hydrophobicity C8 to C18IncreaseMore hydrophobic surface leads to stronger analyte retention.
Flow Rate IncreaseDecreaseAnalyte has less time to interact with the stationary phase.
Temperature IncreaseDecreaseReduces mobile phase viscosity and can alter interaction thermodynamics.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a specific RP-HPLC method for analyzing 1-benzyl 4-tert-butyl L-aspartate.

1. Sample Preparation:

  • Accurately weigh and dissolve the 1-benzyl 4-tert-butyl L-aspartate sample in a suitable solvent. A good starting point is a 1:1 mixture of water and acetonitrile.
  • The final concentration should be around 0.5-1.0 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: 30% to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 214 nm and 254 nm (the benzyl group provides UV absorbance).
  • Injection Volume: 10 µL.

3. Method Optimization Workflow:

HPLC_Method_Development start Define Analytical Goal (Purity, Quantification) select_column Select Column (e.g., C18, 4.6x150mm) start->select_column initial_gradient Run Initial Gradient (e.g., 30-90% ACN) select_column->initial_gradient evaluate_rt Evaluate Retention Time (RT) and Peak Shape initial_gradient->evaluate_rt rt_ok RT and Peak Shape Acceptable? evaluate_rt->rt_ok adjust_solvent Change Organic Solvent (e.g., ACN to MeOH for selectivity) evaluate_rt->adjust_solvent Poor Selectivity optimize_temp Optimize Temperature (e.g., 30-40°C) evaluate_rt->optimize_temp Minor Adjustments adjust_gradient Adjust Gradient Slope (Steeper for faster, Shallower for better resolution) rt_ok->adjust_gradient No final_method Final Validated Method rt_ok->final_method Yes adjust_gradient->evaluate_rt adjust_solvent->evaluate_rt optimize_temp->evaluate_rt

Figure 2: Workflow for RP-HPLC method development.

Alternative Analytical Approaches

While RP-HPLC is the workhorse for purity analysis of protected amino acids, other techniques can be complementary.

  • Chiral HPLC: To determine the enantiomeric purity of 1-benzyl 4-tert-butyl L-aspartate, a chiral stationary phase (CSP) is required. This is crucial as racemization can occur during synthesis. Polysaccharide-based chiral columns are often effective for separating protected amino acid enantiomers.[8][9]

  • HPLC-MS: Coupling HPLC with a mass spectrometer allows for the definitive identification of the main peak and any impurities based on their mass-to-charge ratio. This is invaluable for impurity profiling and method validation.[10]

Conclusion

The retention time of 1-benzyl 4-tert-butyl L-aspartate in reversed-phase HPLC is primarily governed by its high hydrophobicity, a direct consequence of its benzyl and tert-butyl protecting groups. A systematic approach to method development, starting with a C18 or C8 column and a water/acetonitrile gradient containing 0.1% TFA, will yield a robust and reliable analytical method. By carefully adjusting the stationary phase, mobile phase composition, and gradient profile, researchers can achieve optimal separation and accurate quantification, ensuring the quality of this critical reagent in peptide synthesis and pharmaceutical development.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 4-(Chloromethyl)benzoyl chloride. BenchChem.
  • Teledyne ISCO. (2022, December 8).
  • Mant, C. T., et al. (2019).
  • Phenomenex. Optimal Reversed Phase HPLC Enantioseparation of the 19 Most Common FMOC Protected α-Amino Acids. Phenomenex.
  • PerkinElmer. The Analysis of Underivatized Amino acids by HPLC with MS Detection. PerkinElmer.
  • Al-Gharabli, S., et al. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI.
  • KNAUER. (2011, May). Determination of 17 AQC derivatized - Amino acids in baby food samples. KNAUER.
  • BenchChem. (2025, December). A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Asp(Obzl)-OtBu.
  • Al-Gharabli, S., et al. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
  • Wilce, M. C., et al. (1990). Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography. Peptide Research, 3(2), 75-80.
  • Parker, J. M., et al. (2016, April 29). Hydrophobicity indices for amino acid residues as determined by HPLC.
  • Franco, P., & Minguillón, C. (2002).
  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents. (2020).
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024, November 10). University of Pretoria.
  • Mondal, S., et al. (2017, October 10). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Science.gov. hplc retention times: Topics by Science.gov.
  • Larsen, B. D., et al. (2004, January 2). Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry.
  • Isidro-Llobet, A., et al. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wiley-VCH. (2009). 1 Protection Reactions.
  • Thermo Fisher Scientific. Peptide Retention Standard.
  • Hartrampf, N., et al. (2021). A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Royal Society of Chemistry.
  • Waters Corporation. (2024, April). ENHANCING ANALYTICAL PERFORMANCE WITH A BIO-INERT HPLC SYSTEM.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Benzyl 4-tert-butyl L-aspartate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl 4-tert-butyl L-aspartate. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents. The procedures outlined herein are built on a foundation of established laboratory safety protocols and regulatory compliance, intended to supplement—not replace—the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific Environmental Health and Safety (EHS) guidelines.

Core Directive: A Proactive Stance on Safety and Compliance

The disposal of any chemical reagent is the final step in its lifecycle and a critical juncture for ensuring personnel safety and environmental stewardship. For 1-Benzyl 4-tert-butyl L-aspartate, a derivative of L-aspartic acid used in peptide synthesis and other research applications, a structured and informed disposal process is paramount. While some data sheets for similar compounds may not classify it as hazardous, others for structurally related molecules indicate potential for skin and eye irritation[1]. Therefore, this guide adopts a cautious approach, treating the compound as potentially hazardous chemical waste to ensure the highest standard of safety. The ultimate authority for handling and disposal must always be the specific SDS accompanying the product you are using.

The foundational principle of this directive is that all waste generated from 1-Benzyl 4-tert-butyl L-aspartate—including the pure compound, contaminated labware, and spill cleanup materials—must be managed as regulated chemical waste. It is prohibited to dispose of this chemical in the regular trash or down the sanitary sewer system, in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2].

Scientific Integrity & Procedural Logic

A trustworthy disposal protocol is one that is logical, repeatable, and grounded in established scientific and regulatory principles. The following sections detail the necessary equipment, data, and step-by-step procedures for safely managing this chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to understand the potential hazards. While the parent compound, L-aspartic acid, has a low hazard profile[3][4][5][6][7], ester derivatives can have different properties. An SDS for a similar compound, BOC-L-Aspartic acid 1-benzyl ester, identifies it as a skin and eye irritant[1]. Thermal decomposition may produce hazardous gases, including oxides of carbon and nitrogen[1][7][8].

This information dictates the required level of personal protection and handling care. The causality is clear: to prevent skin and eye contact, appropriate PPE is non-negotiable.

Parameter Guideline / Specification Rationale & Source
GHS Hazard Class Assumed Skin Irritant (Category 2), Eye Irritant (Category 2)Based on data for structurally similar compounds. The specific product SDS is the definitive source.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Standard laboratory practice for preventing skin and eye exposure to chemical reagents.[9][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent potentially vigorous or hazardous chemical reactions during storage and disposal.[1]
Disposal Route Approved Hazardous Waste Stream. Do NOT dispose of down the drain or in solid waste trash. Compliance with EPA RCRA regulations and prevention of environmental contamination.[2][11]
Spill Cleanup Absorb/sweep up inert material, collect in a sealed container for hazardous waste disposal.To safely contain and manage accidental releases, preventing further exposure or spread.[3][6][10]

Disposal Workflow and Decision Diagram

The logical flow for disposing of 1-Benzyl 4-tert-butyl L-aspartate waste is critical to ensure safety and compliance at each step. The process begins at the point of generation and concludes with a scheduled pickup by trained EHS professionals.

G start Waste Generation (e.g., expired reagent, contaminated labware) consult_sds Consult Product-Specific SDS & Institutional EHS Guidelines start->consult_sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Unused Reagent, Contaminated Wipes/Tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) segregate->liquid_waste Liquid collect_solid Collect in a Labeled, Compatible Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage secondary_containment Ensure Secondary Containment for Liquid Waste collect_liquid->secondary_containment request_pickup Request Waste Pickup from EHS/EH&S storage->request_pickup secondary_containment->storage end Document and Await Professional Disposal request_pickup->end

Caption: Disposal workflow for 1-Benzyl 4-tert-butyl L-aspartate.

Detailed Experimental Disposal Protocols

The following protocols provide step-by-step methodologies for managing different forms of waste associated with 1-Benzyl 4-tert-butyl L-aspartate.

Protocol 1: Disposal of Unused or Expired Solid Reagent
  • Preparation: Before handling the primary container, ensure you are in a well-ventilated area and are wearing the appropriate PPE as specified in the table above.

  • Container Labeling: Obtain a designated hazardous waste container from your institution's EHS department. This container must be made of a compatible material (e.g., HDPE) and be clearly labeled with "Hazardous Waste," the full chemical name "1-Benzyl 4-tert-butyl L-aspartate," and any associated hazard warnings (e.g., "Irritant").[11]

  • Waste Transfer: If the original container is intact and can be securely sealed, it can often serve as the primary waste container. Place this container into the larger, labeled hazardous waste receptacle. If transferring powder, do so carefully to minimize dust generation. Use tools like a chemical spatula.

  • Sealing and Storage: Securely seal the hazardous waste container. Store it in a designated and properly signed satellite accumulation area, away from incompatible materials.[2][11]

Protocol 2: Management of Contaminated Labware

The segregation of disposable and non-disposable labware is crucial for an efficient and safe disposal workflow.

A. Disposable Labware (e.g., pipette tips, weighing boats, contaminated gloves):

  • Collection: Immediately after use, place all contaminated disposable items into a designated solid hazardous waste container or a clearly labeled, sealed waste bag that will then be placed in the main container.

  • Causality: This practice prevents cross-contamination of general lab spaces and ensures that all materials that have contacted the chemical are captured in the correct waste stream. Do not overfill the waste container.

B. Non-Disposable Labware (e.g., glassware):

  • Initial Decontamination: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble.

  • Rinsate Collection: Crucially, this initial rinsate must be collected as hazardous liquid waste. [11] Collect the solvent rinse in a designated and properly labeled liquid hazardous waste container. This container should specify all solvent constituents.

  • Secondary Cleaning: After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures (e.g., soap and water, followed by further solvent rinses if necessary).

  • Justification: This two-step process ensures that the bulk of the chemical residue is captured in the hazardous waste stream, while allowing for the safe reuse of expensive glassware. Disposing of the initial rinse as hazardous waste is a key step in regulatory compliance[11].

Protocol 3: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Control and Alert: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Assess and Protect: Ensure you are wearing appropriate PPE, including respiratory protection if the material is a fine powder and there is a risk of inhalation.

  • Containment and Cleanup: For a solid spill, gently sweep or vacuum (with HEPA filter) the material and place it into a labeled hazardous waste container[3]. Avoid actions that create dust. Cover the spill with a damp paper towel to help contain the powder if necessary. All materials used for cleanup (gloves, towels, etc.) must be disposed of as solid hazardous waste[9].

  • Decontamination: Clean the spill surface with a suitable solvent, collecting the cleaning materials and any rinsate as hazardous waste[9].

Final Steps: Documentation and Disposal

Maintain an accurate inventory of the waste generated. When the container is full or approaching its storage time limit (e.g., six months for academic labs under EPA Subpart K), arrange for pickup through your institution's EHS department[2]. They will ensure the waste is transported to a certified treatment, storage, and disposal facility (TSDF) in compliance with all regulations.

References

  • Daniels Health. (2025, May 21).
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency (EPA).
  • American Chemical Society.
  • U.S. Environmental Protection Agency (EPA). (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • AAPPTec, LLC.
  • Cole-Parmer. (2006, June 13).
  • Carl ROTH.
  • Sigma-Aldrich.
  • ScienceLab.com. L-ASPARTIC ACID.
  • Fisher Scientific. (2009, September 26).
  • BenchChem. (2025).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: BOC-L-Aspartic acid 1-benzyl ester.
  • Carl ROTH.
  • Fisher Scientific. (2025, December 24).
  • Sigma-Aldrich. (2025, November 7).
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: N-Boc-L-aspartic acid deta-benzyl ester.
  • Carl ROTH.
  • TCI Chemicals. (2025, October 29).
  • Southern Biological. (2023, September 22). SAFETY DATA SHEET (SDS)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 4-tert-butyl L-aspartate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 4-tert-butyl L-aspartate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.